molecular formula C9H6F2N2 B2532717 3-(3,5-Difluorophenyl)-1H-pyrazole CAS No. 154258-58-9

3-(3,5-Difluorophenyl)-1H-pyrazole

Cat. No.: B2532717
CAS No.: 154258-58-9
M. Wt: 180.158
InChI Key: BQKVDGFQKMRCGT-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6F2N2 and its molecular weight is 180.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKVDGFQKMRCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

3-(3,5-Difluorophenyl)-1H-pyrazole represents a privileged scaffold in modern medicinal chemistry, merging the pharmacophoric versatility of the pyrazole ring with the metabolic robustness of the 3,5-difluorophenyl motif. This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR), anti-inflammatory agents, and agrochemicals.

The strategic incorporation of fluorine atoms at the meta positions of the phenyl ring modulates lipophilicity (LogP), blocks metabolic hotspots (CYP450 oxidation), and influences the acidity of the pyrazole NH, thereby altering protein-ligand binding kinetics.

Chemical Identity Table[2][3][4]
PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.16 g/mol
Core Scaffold 1H-Pyrazole (5-membered diazole)
Key Substituent 3,5-Difluorophenyl group at C3
CAS Number (Analog) Note: Often synthesized in situ or cited as derivatives (e.g., 4-CHO: CAS 875664-59-8).[1][2]
SMILES FC1=CC(C2=NNC=C2)=CC(F)=C1

Part 2: Physicochemical Profile[4][9][10]

Tautomerism & Structural Dynamics

The 3-substituted pyrazole system exists in a prototropic tautomeric equilibrium between the 1H-isomer (3-substituted) and the 2H-isomer (5-substituted). In solution, this equilibrium is solvent-dependent, though the 3-aryl tautomer is generally favored in non-polar solvents due to dipole minimization.

  • Acid-Base Behavior: The pyrazole ring is amphoteric.

    • Basic Character (N2): The pyridine-like nitrogen at position 2 can accept a proton. The electron-withdrawing nature of the 3,5-difluorophenyl group decreases the pKa of the conjugate acid (estimated pKa ~1.5–2.0) compared to unsubstituted pyrazole (pKa 2.48).

    • Acidic Character (N1-H): The pyrrole-like NH is weakly acidic. The difluorophenyl group stabilizes the conjugate base via inductive effects, lowering the pKa to approximately 11–12 (vs. ~14 for pyrazole), facilitating N-alkylation under milder basic conditions.

Lipophilicity & Metabolic Stability
  • LogP Modulation: The introduction of two fluorine atoms increases lipophilicity (LogP ~2.2–2.5) relative to the phenyl analog, improving membrane permeability.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substitution at the 3,5-positions effectively blocks oxidative metabolism at these sites, extending the in vivo half-life of drug candidates.

Part 3: Synthetic Pathways[11][12]

The synthesis of this compound typically proceeds via condensation reactions or cycloadditions. Below is the optimized protocol for the Hydrazine Condensation Method , favored for its scalability and atom economy.

Protocol: Condensation of 3,5-Difluoroacetophenone

This method utilizes the reaction between an acetophenone derivative and a formylating agent (like DMF-DMA) followed by hydrazine cyclization.

Reagents:

  • 3,5-Difluoroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a reaction vessel with 3,5-difluoroacetophenone (1.0 eq) and DMF-DMA (1.2 eq).

    • Reflux at 100°C for 4–6 hours.

    • Monitor via TLC for the disappearance of the ketone. The product is the intermediate enaminone: 3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one.

    • Purification: Concentrate in vacuo. The residue is often used directly.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M concentration).

    • Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C to control exotherm.

    • Warm to room temperature and then reflux for 2–3 hours.

    • Mechanism:[3][4] Michael addition of hydrazine followed by intramolecular dehydration.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate to remove ethanol.

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthetic Workflow

Synthesis Start 3,5-Difluoroacetophenone Intermed Enaminone Intermediate Start->Intermed Condensation Reagent1 DMF-DMA (Reflux, 100°C) Reagent1->Intermed Product This compound Intermed->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Caption: Two-step synthesis via enaminone intermediate ensuring regiochemical fidelity.

Part 4: Reactivity & Functionalization

Regioselective N-Alkylation

A critical challenge in pyrazole chemistry is controlling N1 vs. N2 alkylation.

  • N1-Alkylation (Steric Control): Reaction with alkyl halides in the presence of weak bases (e.g., K₂CO₃ in Acetone) typically yields a mixture, often favoring the less sterically hindered isomer.

  • Regio-switching: Use of specific conditions (e.g., NaH in THF vs. K₂CO₃ in DMF) can alter the ratio. The 3,5-difluorophenyl group exerts a steric and electronic bias that generally favors alkylation at the nitrogen distal to the aryl ring (N1) to minimize steric clash, provided the electrophile is bulky.

Electrophilic Aromatic Substitution (C4)

The C4 position of the pyrazole ring is nucleophilic.

  • Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS yields the 4-halo derivative, a precursor for Suzuki-Miyaura couplings.

  • Formylation: The Vilsmeier-Haack reaction (POCl₃/DMF) installs an aldehyde at C4. This is a key node for diverging into complex medicinal scaffolds.

Visualization: Reactivity Map

Reactivity cluster_N Nitrogen Reactivity cluster_C Carbon (C4) Reactivity Core This compound N_Alk N-Alkylation (R-X, Base) Core->N_Alk Electrophiles Metal Metal Coordination (Pd, Pt ligands) Core->Metal Ligand exchange Halogen Halogenation (NBS/NIS -> C4-X) Core->Halogen SEAr Formyl Vilsmeier-Haack (POCl3/DMF -> C4-CHO) Core->Formyl SEAr

Caption: Divergent functionalization pathways at N1/N2 and C4 positions.

Part 5: Medicinal Chemistry Applications[9][10][12][13][14][15]

Bioisosterism & Pharmacophore Design

The 3,5-difluorophenyl group is a bioisostere for phenyl, 3-pyridyl, and other aromatic rings.

  • Kinase Inhibition: In EGFR and VEGFR inhibitors, the pyrazole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The difluorophenyl tail occupies the hydrophobic pocket II, where the fluorine atoms interact with hydrophobic residues (e.g., Leu, Val) via multipolar interactions.

  • Antimicrobial Agents: Derivatives of this scaffold have shown potency against MRSA by disrupting bacterial cell wall synthesis. The electron-deficient nature of the ring enhances cellular uptake in Gram-positive bacteria.

Case Study: EGFR Inhibitors

Research indicates that replacing a standard phenyl ring with 3,5-difluorophenyl in pyrazole-based EGFR inhibitors increases potency (IC₅₀ reduction) by 2–5 fold. This is attributed to:

  • Conformational Lock: The fluorine atoms restrict rotation via steric repulsion with the pyrazole N-H, pre-organizing the molecule for binding.

  • Electronic Tuning: The acidity of the pyrazole NH is optimized for stronger H-bond donation to the kinase hinge residue (e.g., Met793 in EGFR).

Part 6: Safety & Handling

While specific toxicological data for the core this compound is limited, protocols should follow standards for fluorinated arylpyrazoles.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizing agents.

  • Spill Response: Adsorb on sand or vermiculite. Do not flush into surface water due to potential persistence of fluorinated aromatics.

References

  • Vilsmeier–Haack Synthesis of Pyrazole Aldehydes: Title: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[5] Source: Preprints.org (2018). URL:[Link]

  • Medicinal Chemistry of Pyrazoles: Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[6] Source: Molecules (2021).[7][8] URL:[Link]

  • Regioselectivity in Pyrazole Alkylation: Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (2017).[8] URL:[Link]

  • General Pyrazole Properties: Title: pKa values of nitrogen heterocycles in acetonitrile and water. Source: European Journal of Organic Chemistry (2017).[8] URL:[Link]

Sources

Technical Guide: Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(3,5-Difluorophenyl)-1H-pyrazole Molecular Formula: C


H

F

N

Application: Core scaffold for kinase inhibitors (e.g., p38 MAP kinase, BRAF), agrochemicals, and fragment-based drug discovery (FBDD).
Synthesis Strategy

The synthesis of 3-aryl-1H-pyrazoles is a foundational transformation in medicinal chemistry. While multiple routes exist (e.g., Suzuki coupling, 1,3-dipolar cycloaddition), the Enaminone Route (via DMF-DMA) is selected here as the "Gold Standard" for this specific difluoro-analog.

Why this route?

  • Atom Economy & Scalability: It utilizes 3,5-difluoroacetophenone (widely available) and avoids expensive transition metal catalysts required for cross-coupling.

  • Regiocontrol: The formation of the enaminone intermediate (

    
    ) directs the hydrazine cyclization specifically to the 3-position (tautomeric with 5-position), minimizing byproducts common in direct hydrazine-chalcone condensations.
    
  • Purification: Intermediates often precipitate as solids, reducing reliance on chromatography.

Retrosynthetic Logic

The retrosynthetic analysis deconstructs the pyrazole ring into a C3-C4-C5 fragment (derived from the acetophenone) and an N1-N2 fragment (derived from hydrazine).

Retrosynthesis Target This compound Inter Enaminone Intermediate (E)-3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one Target->Inter Cyclization Reagent Hydrazine Hydrate Target->Reagent SM1 3,5-Difluoroacetophenone Inter->SM1 Condensation SM2 DMF-DMA Inter->SM2

Figure 1: Retrosynthetic disconnection showing the Enaminone pathway.

Part 2: Detailed Experimental Protocols

Method A: The Enaminone "Gold Standard" Protocol

This two-step sequence is preferred for gram-to-kilogram scale synthesis.

Step 1: Synthesis of Enaminone Intermediate

Reaction: Condensation of 3,5-difluoroacetophenone with


-Dimethylformamide dimethyl acetal (DMF-DMA).

Mechanism: The reaction proceeds via the formation of an enolate from the acetophenone, which attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol yields the


-dimethylaminovinyl ketone (enaminone).

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

    
     or N
    
    
    
    balloon). Note: DMF-DMA is moisture sensitive.
  • Charging: Add 3,5-difluoroacetophenone (1.0 equiv) to the flask.

  • Reagent Addition: Add DMF-DMA (1.5 to 2.0 equiv).

    • Solvent Note: This reaction is typically run "neat" (solvent-free) in excess DMF-DMA. If solubility is an issue, anhydrous DMF or Toluene can be used as a co-solvent.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting acetophenone peak should disappear, replaced by a more polar enaminone peak (often bright yellow/orange).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add cold diethyl ether or hexanes (5–10 volumes). The enaminone product typically precipitates as a yellow/orange solid.

    • Filter the solid, wash with cold hexanes, and dry under vacuum.

    • Yield Expectation: 85–95%.

Step 2: Cyclization to Pyrazole

Reaction: Cyclocondensation of the enaminone with Hydrazine Hydrate.

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Charging: Dissolve the Enaminone intermediate (from Step 1) in Ethanol (EtOH, 5–10 mL per gram).

  • Reagent Addition: Add Hydrazine Hydrate (NH

    
    NH
    
    
    
    H
    
    
    O, 1.2 – 1.5 equiv) dropwise at room temperature.
    • Exotherm Alert: The reaction is slightly exothermic.

  • Reaction: Heat to Reflux (78°C) for 2–3 hours.

    • Mechanism:[1][2][3][4][5] Hydrazine undergoes Michael addition at the

      
      -carbon (displacing dimethylamine), followed by intramolecular imine formation/dehydration to close the ring.
      
  • Work-up:

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of the original volume.

    • Pour the residue into ice-cold water. The product should precipitate as a white to off-white solid.

    • Filter and wash with water to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes) if high purity is required.
    

Data Summary Table

ParameterStep 1 (Enaminone)Step 2 (Cyclization)
Reagents 3,5-Difluoroacetophenone, DMF-DMAEnaminone, Hydrazine Hydrate
Solvent Neat (or DMF)Ethanol
Temp/Time 90–100°C / 4–6 hReflux / 2–3 h
Key Observation Formation of yellow solidDisappearance of yellow color
Critical Risk Moisture (hydrolyses DMF-DMA)Hydrazine toxicity
Method B: Modular Alternative (Suzuki Coupling)

Use this route if the pyrazole ring requires pre-installed sensitive functionality or if 3,5-difluoroacetophenone is unavailable.

Protocol:

  • Reagents: 3-Bromo-1H-pyrazole (1.0 equiv), 3,5-Difluorophenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (0.05 equiv).
  • Base: Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Heat at 80–100°C under N

    
     atmosphere for 12 hours.
    
  • Note: Requires N-protection (e.g., THP or SEM) on the pyrazole for optimal yields, followed by deprotection.

Part 3: Mechanistic Visualization

The following diagram illustrates the electron flow for the primary Enaminone pathway, highlighting the regioselectivity.

Mechanism Acetophenone 3,5-Difluoroacetophenone Enaminone Enaminone Intermediate (Yellow Solid) Acetophenone->Enaminone Condensation (- MeOH) DMFDMA DMF-DMA (Electrophile) DMFDMA->Enaminone Michael Michael Addition (Hydrazine Attack) Enaminone->Michael + N2H4 Cyclization Ring Closure (- H2O, - HNMe2) Michael->Cyclization Product This compound Cyclization->Product Tautomerization

Figure 2: Reaction mechanism from acetophenone to pyrazole.

Part 4: Characterization & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       ~13.0–13.5 ppm (br s, 1H, NH) - Tautomeric proton.
      
    • 
       ~7.8 ppm (d, 1H, Pyrazole-H5) - Doublet due to coupling with H4.
      
    • 
       ~7.5–7.6 ppm (m, 2H, Ar-H2,6).
      
    • 
       ~7.1–7.2 ppm (tt, 1H, Ar-H4) - Triplet of triplets due to F-coupling.
      
    • 
       ~6.9 ppm (d, 1H, Pyrazole-H4).
      
  • 19F NMR: Distinct singlet or multiplet around -108 to -110 ppm (depending on reference).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) DMF-DMA hydrolysisUse fresh bottle; ensure drying tube is active. Increase temp to 110°C.
Sticky Gum (Step 1) Incomplete precipitationTriturate the crude gum with cold hexanes or pentane to induce crystallization.
Regioisomers? N/AThis route is regiospecific for 3-aryl vs 5-aryl tautomers (chemically identical in 1H-form).
Impurity in Step 2 Azine formationAvoid excess acetophenone carryover. Ensure hydrazine is in slight excess.

Part 5: References

  • Al-Trawneh, S. A., et al. (2018).[6] "Synthesis and Characterization of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Preprints. Available at: [Link] (Demonstrates the reactivity of 3,5-difluoroacetophenone derivatives in pyrazole synthesis).

  • Fustero, S., et al. (2008).[6] "Improved Regioselective Synthesis of Pyrazoles." Organic Preparations and Procedures International, 40(2). (General protocol for Enaminone/Hydrazine cyclization).

  • Kotha, S., et al. (2021). "Suzuki–Miyaura cross-coupling reaction: A powerful tool for the synthesis of biaryls and heterocycles." Tetrahedron. (Reference for Method B conditions).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Phenyl-1H-pyrazole derivatives." (General structural validation).

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Target Compound: 3-(3,5-Difluorophenyl)-1H-pyrazole CAS Registry Number: 1245772-35-9 (and related isomers) Molecular Formula: C


H

F

N

Exact Mass: 180.050

The this compound scaffold is a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural significance lies in the 3,5-difluoro substitution pattern , which enhances metabolic stability by blocking the metabolically labile para-position while modulating the lipophilicity and electronic properties of the phenyl ring without introducing significant steric bulk.

This guide provides an in-depth analysis of the spectroscopic signatures of this compound, focusing on the nuances of tautomeric equilibrium ,


F-NMR coupling patterns , and fragmentation mechanisms .

Synthesis & Isolation Context

Understanding the synthetic origin is vital for interpreting spectroscopic impurities. The most robust route involves the cyclization of enaminones with hydrazine.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow SM1 3',5'-Difluoroacetophenone Inter Enaminone Intermediate (3-(Dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one) SM1->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product This compound Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Standard synthetic pathway via enaminone intermediate. Impurities often include unreacted acetophenone or the open-chain enaminone if cyclization is incomplete.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is dominated by two phenomena: annular tautomerism and


F-

H coupling
.
Tautomeric Equilibrium

In solution, 3-substituted pyrazoles exist in dynamic equilibrium with their 5-substituted tautomers.

  • Solvent Effect: In DMSO-

    
    , the exchange is often slow enough to broaden signals or show distinct species. In CDCl
    
    
    
    , rapid exchange typically yields averaged signals.
  • Diagnostic Signal: The pyrazole N-H proton is often very broad (13.0–13.5 ppm) or invisible due to exchange.


H NMR Data Analysis (400 MHz, DMSO-

)
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 13.0–13.6br s-Pyrazole N-H (Exchangeable). Highly dependent on concentration/temp.
H-5 (Py) 7.82d

Adjacent to NH/N. Deshielded.
H-2', H-6' 7.60–7.65m (d)

Ortho to pyrazole, flanked by F. Complex coupling.
H-4' 7.20–7.25tt

,

Para to pyrazole. Triplet of triplets due to coupling with 2 Fs and 2 Hs.
H-4 (Py) 6.85d

Pyrazole C4-H. Shielded relative to H-5.

C NMR Data Analysis (100 MHz, DMSO-

)

The carbon spectrum is characterized by C-F coupling , resulting in doublets and triplets.

  • C-F (C-3', C-5'):

    
     ppm (dd, 
    
    
    
    Hz,
    
    
    Hz).
  • C-4' (C-H):

    
     ppm (t, 
    
    
    
    Hz). Diagnostic triplet.
  • C-1' (Quaternary):

    
     ppm (t, 
    
    
    
    Hz).
  • Pyrazole C-3:

    
     ppm (Broad due to tautomerism).
    
  • Pyrazole C-4:

    
     ppm.
    

F NMR (376 MHz, DMSO-

)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Triplet or multiplet (coupling to H-4' and H-2'/6').

  • Utility: This is the cleanest method to assess purity, as the baseline is usually free of organic solvent peaks.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or APCI.

  • Positive Mode (ESI+):

    • [M+H]

      
      : 
      
      
      
      181.06 (Base Peak).
    • [M+Na]

      
      : 
      
      
      
      203.05.
    • Dimer [2M+H]

      
      : 
      
      
      
      361.12 (Common at high concentrations).
  • Fragmentation Pattern:

    • Loss of N

      
       (28 Da) is rare in soft ionization but possible in EI.
      
    • Loss of HF (20 Da) may occur under high collision energy.

Infrared Spectroscopy (FT-IR)
  • 
    :  3100–3400 cm
    
    
    
    (Broad band, H-bonded).
  • 
    :  1580–1600 cm
    
    
    
    (Pyrazole ring stretch).[1]
  • 
    :  1100–1250 cm
    
    
    
    (Strong, characteristic aryl fluoride bands).

Experimental Protocols

Protocol: NMR Sample Preparation for Tautomer Resolution

Objective: To minimize line broadening caused by rapid proton exchange.

  • Solvent Choice: Use DMSO-

    
      (dried over molecular sieves) rather than CDCl
    
    
    
    . DMSO hydrogen bonds with the NH, slowing the exchange rate.
  • Concentration: Prepare a concentrated sample (

    
     10–15 mg in 0.6 mL).
    
  • Temperature: If signals are still broad, lower the probe temperature to 280 K to freeze out the tautomers, or raise to 330 K to coalesce them into sharp averages.

Protocol: LC-MS Purity Check

Objective: Validate sample integrity before biological assay.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).

  • Acceptance Criteria: Single peak >95% area integration; [M+H]

    
     = 181.1 confirmed at the apex.
    

Tautomeric Logic & Structural Dynamics

The pyrazole ring's ability to shift the proton between N1 and N2 creates distinct chemical environments.

Tautomerism TautomerA This compound (Less Steric Hindrance) TautomerB 5-(3,5-Difluorophenyl)-1H-pyrazole (More Steric Hindrance) TautomerA->TautomerB Ka Equilibrium Rapid H-Shift (Solvent Dependent)

Figure 2: The 3-substituted isomer (Tautomer A) is generally thermodynamically favored in solution due to reduced steric clash between the phenyl ring and the N-H group, but the equilibrium is sensitive to hydrogen bond acceptors in the solvent.

References

  • Synthesis & General Characterization

    • Direct Synthesis of 3-Phenylpyrazoles: "Synthesis of 3-phenyl-1H-pyrazole derivatives." Atlantis Press, 2016. Link

    • Vilsmeier-Haack Route: "3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[2] Preprints.org, 2018. Link

  • Spectroscopic Data of Analogs

    • Fluorinated Pyrazoles: "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives." Molecules, 2021.[3][4][5][6] Link

    • Crystal Structure & Geometry: "5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole." Acta Crystallographica Section E, 2013. Link

  • Methodological Grounding: Tautomerism in NMR: Alkorta, I., et al. "Tautomerism in Pyrazoles." Journal of Heterocyclic Chemistry, 2004. (Standard Reference for Pyrazole Dynamics).

Sources

Introduction: The Strategic Role of ¹³C NMR in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, electronic environment, and the resulting NMR signals. We will explore the foundational principles of chemical shifts in N-heterocycles, the profound influence of fluorine substitution, and the critical role of ¹³C-¹⁹F spin-spin coupling in unambiguous spectral assignment. This guide details a self-validating experimental protocol and provides a predictive framework for interpreting the spectrum, designed for researchers, scientists, and professionals in drug development.

In the landscape of pharmaceutical and materials research, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides unparalleled insight into the carbon skeleton of an organic compound. For N-heterocyclic compounds, particularly those bearing highly electronegative substituents like fluorine, ¹³C NMR is not merely a characterization tool but a fundamental instrument for confirming constitution, understanding electronic architecture, and probing subtle conformational and tautomeric dynamics.[1][2] The analysis of this compound serves as an exemplary case study, highlighting the diagnostic power of chemical shifts and, most critically, the structural information encoded in ¹³C-¹⁹F coupling constants.[3]

Molecular Structure and Inherent Tautomerism

The primary structure of this compound presents two key features that dictate its ¹³C NMR spectrum: the pyrazole ring and the 3,5-difluorophenyl substituent. Crucially, N-unsubstituted pyrazoles exist as a dynamic equilibrium of two tautomeric forms in solution.[4] This prototropic exchange can influence the observed chemical shifts, potentially leading to time-averaged signals or signal broadening for the pyrazole ring carbons. A comprehensive analysis must therefore consider both tautomers.

Caption: Tautomeric forms of this compound.

The numbering convention used throughout this guide is based on the IUPAC nomenclature for the 3-substituted tautomer, which is generally the favored form.

Predictive Analysis of the ¹³C NMR Spectrum

A predictive approach, grounded in established principles and empirical data, is the cornerstone of efficient spectral interpretation. The spectrum can be dissected into two distinct regions corresponding to the pyrazole and the difluorophenyl moieties.

Pyrazole Ring Signatures (C3, C4, C5)

The electronic environment of the pyrazole ring carbons is heavily influenced by the two adjacent nitrogen atoms.

  • C3 (Aryl-Substituted Carbon): This carbon is directly attached to the difluorophenyl ring and a nitrogen atom. It is expected to be significantly deshielded, with a chemical shift appearing around 150-152 ppm .[4] In the less favored 5-substituted tautomer, this carbon would be C5 and appear further upfield (~141-142 ppm).

  • C5: This carbon is adjacent to the N-H group and is also deshielded, though typically less so than the substituted C3. Its signal is anticipated in the region of 140-142 ppm .[4]

  • C4: Situated between two carbons, the C4 signal is the most shielded of the pyrazole carbons. Its chemical shift is relatively consistent across tautomers, typically appearing around 105-108 ppm .[4][5]

The 3,5-Difluorophenyl Moiety: A Masterclass in C-F Coupling

The two fluorine atoms dominate the appearance of the phenyl ring signals, inducing characteristic chemical shifts and splitting patterns that are profoundly diagnostic.[6]

  • C3' and C5' (Carbons bonded to Fluorine): Direct attachment to the highly electronegative fluorine atom causes a strong deshielding effect. These carbons will appear significantly downfield in the aromatic region, typically >160 ppm . The most defining feature is a large one-bond coupling constant (¹JCF) that splits the signal into a sharp doublet. This coupling is typically in the range of 240-270 Hz .[7][8]

  • C1' (ipso-Carbon): The carbon attached to the pyrazole ring is a quaternary carbon. It will experience a two-bond coupling (²JCF) to both F atoms at C3' and C5'. This will split the signal into a triplet. Its chemical shift is expected around 133-135 ppm .

  • C4' (para-Carbon): This carbon is also two bonds away from the two fluorine atoms (C4'→C3'→F and C4'→C5'→F). Consequently, it will also appear as a well-defined triplet due to ²JCF coupling. The magnitude of ²JCF is typically around 20-35 Hz .[8] The signal is expected in the most shielded region of the phenyl ring, around 104-106 ppm .

  • C2' and C6' (ortho-Carbons): These two equivalent carbons are each three bonds removed from a fluorine atom (e.g., C2'→C3'→C4'→F is four bonds, but C2'→C1'→C5'→F is three bonds). They will exhibit a three-bond coupling (³JCF) to the fluorines at C3' and C5', splitting the signal into a triplet. The expected chemical shift is in the range of 109-112 ppm .

Experimental Protocol for High-Fidelity Spectrum Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a robust and well-reasoned experimental methodology. The following protocol is designed to be a self-validating system, ensuring high data fidelity.

G cluster_workflow Experimental & Analytical Workflow SamplePrep 1. Sample Preparation - Weigh ~20-30 mg of compound - Dissolve in 0.6 mL DMSO-d6 - Transfer to 5mm NMR tube Acquisition 2. Spectrum Acquisition - Use zgpg30 pulse program - Set scans (NS) to ≥1024 - Set relaxation delay (D1) to 2s SamplePrep->Acquisition Processing 3. Data Processing - Apply exponential multiplication (LB) - Fourier Transform - Phase and baseline correction Acquisition->Processing Analysis 4. Spectral Analysis - Assign C-F doublet (¹JCF) - Identify triplets (²JCF, ³JCF) - Assign pyrazole & quaternary carbons Processing->Analysis Validation 5. Structure Validation - Compare experimental data with predictions - Confirm all C atoms accounted for Analysis->Validation

Caption: Recommended workflow for 13C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform-d (CDCl₃). DMSO-d₆ is more polar and is less likely to obscure signals in the aromatic region. It also allows for the potential observation of the N-H proton in the ¹H spectrum, providing context for the tautomeric state.

    • Protocol: Accurately weigh 20-30 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Acquisition Parameters (on a 400 MHz Spectrometer):

    • Pulse Program: Utilize a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30).

    • Rationale: A smaller pulse angle allows for a shorter relaxation delay (D1) without saturating the quaternary carbons, improving the signal-to-noise ratio over time.

    • Relaxation Delay (D1): Set to 2.0 seconds. This provides sufficient time for most carbon nuclei, including quaternary ones, to relax, ensuring more reliable signal intensities.

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds.

    • Number of Scans (NS): Set to a minimum of 1024 scans. Due to the low natural abundance of ¹³C, a significant number of scans is required to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction to ensure accurate peak integration and identification.

Data Interpretation and Spectral Assignment

The following table summarizes the predicted assignments for the ¹³C NMR spectrum of this compound. The interpretation strategy involves identifying the most characteristic signals first—the large C-F doublet and the distinct triplets—and using them as anchors to assign the remaining peaks.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (JCF, Hz)
C3', C5' 161 - 164Doublet (d)¹JCF ≈ 245
C3 150 - 152Singlet / Broad-
C5 140 - 142Singlet / Broad-
C1' 133 - 135Triplet (t)²JCF ≈ 25
C2', C6' 109 - 112Triplet (t)³JCF ≈ 10-15
C4 105 - 108Singlet / Broad-
C4' 104 - 106Triplet (t)²JCF ≈ 25

Conclusion

The ¹³C NMR analysis of this compound is a powerful demonstration of how fundamental NMR principles can be applied to elucidate a complex heterocyclic structure. The spectrum is defined by two key features: the chemical shifts of the pyrazole carbons, which are sensitive to tautomerism, and the unmistakable splitting patterns of the difluorophenyl ring, governed by ¹³C-¹⁹F coupling. The large doublet from the carbons directly bonded to fluorine and the characteristic triplets from the ipso, ortho, and para carbons provide a robust and undeniable fingerprint for the molecule. By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently assign the spectrum and validate the molecular structure with a high degree of scientific rigor.

References

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

  • Bîcu, E., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(3), 893. [Link]

  • Makwana, J., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 11(Suppl 2), 76-81.
  • Prasanna, C. S., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org. [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Journal of the American Chemical Society, 94(16), 5552–5556.
  • Aguilar, J. A., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry, 5(1), 37. [Link]

  • ACD/Labs. (2019). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

  • Hagan, E. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

Sources

Advanced Mass Spectrometry Characterization of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole (MW: 180.15 Da). Designed for analytical chemists and drug metabolism researchers, this document details ionization thermodynamics, collision-induced dissociation (CID) mechanisms, and liquid chromatography-mass spectrometry (LC-MS) method development.[1] The 3,5-difluorophenyl motif is a critical pharmacophore in kinase inhibitors and agrochemicals, making its precise structural elucidation essential for impurity profiling and metabolite identification.

Molecular Architecture & MS Readiness

Before instrument calibration, one must understand the analyte's physicochemical behavior in the gas phase.[1]

PropertyValueMS Implication
Molecular Formula C

H

F

N

Monoisotopic Mass: 180.0499 Da
Exact Mass [M+H]

181.0572Primary precursor ion in ESI(+)
pKa (Pyrazole N) ~2.5 (Calculated)Requires acidic mobile phase (pH < 3) for optimal ionization
LogP ~2.3Retains well on C18; amenable to Reverse Phase LC
Isotopic Signature

F (100%)
No M+2 peak (unlike Cl/Br); clean isotopic envelope
Structural Logic

The molecule consists of an electron-deficient 3,5-difluorophenyl ring coupled to an amphoteric pyrazole heterocycle. The fluorine atoms at positions 3 and 5 exhibit strong inductive electron-withdrawing effects (-I), which stabilizes the phenyl ring but reduces the basicity of the pyrazole nitrogens compared to unsubstituted pyrazole.[1]

Ionization Modalities & Source Optimization[1]

Electrospray Ionization (ESI)

Mode: Positive Ion Mode (ESI+) is the gold standard for this analyte.[1]

  • Mechanism: Protonation occurs at the pyridinic nitrogen (

    
    ) of the pyrazole ring.[1]
    
  • Mobile Phase Modifier: Formic acid (0.1%) is mandatory.[1] The low pKa of the phenyl-substituted pyrazole requires a high proton donor concentration to shift the equilibrium toward the ionized state

    
    .[1]
    
Atmospheric Pressure Chemical Ionization (APCI)

Mode: APCI(+)

  • Use Case: If the sample matrix is highly non-polar or if ion suppression is observed in ESI.

  • Mechanism: Proton transfer from hydronium ions in the corona discharge region.[1]

Critical Parameter: The 3,5-difluorophenyl group is robust; however, high source temperatures (>450°C) in APCI may induce thermal degradation prior to ionization.[1] ESI is recommended for quantitative stability.

Tandem MS (MS/MS) Mechanistic Analysis

The structural elucidation of this compound relies on characteristic fragmentation pathways induced by Collision-Induced Dissociation (CID).

Fragmentation Pathways

The protonated precursor m/z 181 undergoes two primary competitive dissociation channels:

  • Pyrazole Ring Disintegration (Path A):

    • The pyrazole ring is the "soft spot." A common pathway involves the Retro-Diels-Alder (RDA) type cleavage or loss of neutral nitriles.[1]

    • Loss of HCN (27 Da): Yields m/z 154 .

    • Loss of C

      
      H
      
      
      
      N (40 Da):
      Cleavage of the N-N bond and C-N bond can lead to the loss of acetonitrile fragments, yielding m/z 141 .[1]
  • Inter-Ring Cleavage (Path B):

    • Though the C-C bond between the phenyl and pyrazole rings is strong, high collision energies can cleave it.[1]

    • This generates the diagnostic 3,5-difluorophenyl cation at m/z 113 . This is a high-confidence fingerprint ion for this specific fluorinated motif.

  • Secondary Fragmentation:

    • The m/z 113 ion can further fragment via the loss of C

      
      H
      
      
      
      (acetylene) from the phenyl ring to yield m/z 87 , or in rare high-energy cases, loss of HF (20 Da) to yield m/z 93 .[1]
Fragmentation Topology Diagram[1]

FragmentationPathway Precursor [M+H]+ Precursor m/z 181.06 Frag_154 [M+H - HCN]+ m/z 154.05 Precursor->Frag_154 - HCN (27 Da) Pyrazole Cleavage Frag_113 3,5-Difluorophenyl Cation m/z 113.02 Precursor->Frag_113 Inter-ring Cleavage Diagnostic Ion Frag_153 [M+H - N2]+ m/z 153.05 (Radical/High Energy) Precursor->Frag_153 - N2 (28 Da) Frag_63 C5H3+ / Ring Frag m/z 63.02 Frag_113->Frag_63 Ring Disintegration Frag_93 [113 - HF]+ m/z 93.01 Frag_113->Frag_93 - HF (20 Da)

Figure 1: Predicted ESI-MS/MS fragmentation tree for this compound.

LC-MS Method Development Guide

To ensure reproducible quantification and separation from potential synthetic impurities (e.g., regioisomers), the following LC conditions are recommended.

Chromatographic Protocol
  • Column: C18 (End-capped), 2.1 x 50 mm, 1.7 µm particle size (UHPLC).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Methanol can be used but Acetonitrile typically provides sharper peaks for fluorinated aromatics.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)[1]

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp)[1]

    • 3.0-4.0 min: 95% B (Wash)[1]

    • 4.0-5.0 min: 5% B (Re-equilibration)[1]

Analytical Workflow

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC UHPLC Separation (C18, Acidic pH) Sample->LC Ionization ESI Source (+) (4.5 kV, 350°C) LC->Ionization Q1 Q1 Scan Select m/z 181.06 Ionization->Q1 Collision Collision Cell (N2 Gas, 15-35 eV) Q1->Collision Q3 Q3 Detection Monitor 181->113 / 181->154 Collision->Q3

Figure 2: Standardized LC-MS/MS workflow for targeted quantitation.

Experimental Validation & QA/QC

Linearity & Carryover
  • Linear Range: 1 ng/mL to 1000 ng/mL.[1]

  • Blank Injection: Inject a solvent blank immediately after the highest standard to check for carryover, which is common with fluorinated compounds on C18 columns.[1]

Isomeric Interference

Be aware of the 1,5-substituted isomer (1-(3,5-difluorophenyl)-1H-pyrazole).[1] While the mass is identical, the fragmentation pattern will differ slightly (N-phenyl vs C-phenyl bond strength), and retention time will be distinct.[1] The 3-substituted isomer (target) generally elutes later than the 1-substituted isomer on reverse-phase columns due to the availability of the NH group for hydrogen bonding with the stationary phase silanols (if not fully end-capped) or solvent interactions.[1]

References

  • Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [1]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [1]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Retrieved from

  • Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Retrieved from [1]

  • Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [1]

Sources

Crystal structure of 3-(3,5-Difluorophenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 3-(3,5-Difluorophenyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] The strategic incorporation of a 3,5-difluorophenyl moiety at the C3 position of the pyrazole ring introduces unique electronic and conformational properties that are highly attractive for drug design. This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives. We delve into the synthetic methodologies, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of molecular geometry and supramolecular assembly. By elucidating the intricate network of intermolecular interactions that govern crystal packing, this guide offers field-proven insights into how solid-state structure influences the physicochemical properties and biological potential of this important class of compounds.

The Strategic Importance of the this compound Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antibacterials.[1][3][4] Its metabolic stability is a key factor in its frequent use in drug discovery.[4]

The introduction of a difluorophenyl group, specifically with a 3,5-substitution pattern, is a deliberate design choice aimed at modulating several key parameters:

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of the molecule.

  • Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and target engagement.

  • Binding Interactions: The electron-withdrawing nature of fluorine atoms alters the electronic distribution of the phenyl ring, potentially enhancing interactions with biological targets through dipole-dipole or halogen bonding interactions.

  • Conformational Control: The substitution pattern influences the dihedral angle between the pyrazole and phenyl rings, locking the molecule into specific conformations that may be optimal for receptor binding.[5]

Understanding the three-dimensional structure at the atomic level through X-ray crystallography is therefore not merely an academic exercise; it is a critical step in rational drug design, providing a blueprint for structure-activity relationship (SAR) studies and lead optimization.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of this compound derivatives typically proceeds through well-established heterocyclic chemistry routes. A common and efficient method involves the cyclization of an appropriate precursor, often using a Vilsmeier-Haack reaction for subsequent formylation if desired.[6][7]

Exemplary Synthetic Protocol: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol details a reliable method for synthesizing a key intermediate, leveraging the Vilsmeier-Haack reaction.[4][6][7]

Step 1: Hydrazone Formation

  • Reactants: 3',5'-Difluoroacetophenone and phenylhydrazine.

  • Procedure: Equimolar amounts are refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours.

  • Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine, driving the condensation reaction to completion.

  • Validation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed. The resulting hydrazone intermediate often precipitates upon cooling and can be purified by recrystallization.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Reactants: The hydrazone intermediate, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

  • Procedure: The hydrazone is dissolved in an excess of DMF, and the solution is cooled in an ice bath. POCl₃ is added dropwise, and the mixture is stirred at room temperature before being heated to 60-80°C for several hours.

  • Causality: DMF and POCl₃ react to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻), a powerful electrophile. This reagent effects the cyclization of the hydrazone to form the pyrazole ring and simultaneously introduces a formyl (-CHO) group at the C4 position.

  • Validation: The reaction is quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. Purity is assessed by melting point and spectroscopic methods (NMR, IR, Mass Spec).[7]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 3',5'-Difluoroacetophenone C Hydrazone Intermediate A->C Ethanol, Acetic Acid (cat.) Reflux B Phenylhydrazine B->C Ethanol, Acetic Acid (cat.) Reflux D Hydrazone Intermediate F 3-(3,5-Difluorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde D->F Cyclization & Formylation E Vilsmeier Reagent (DMF + POCl3) E->F Cyclization & Formylation

Caption: Synthetic workflow for a representative pyrazole derivative.

Protocol: Growing Diffraction-Quality Single Crystals

The acquisition of a high-quality crystal structure is entirely dependent on the quality of the single crystal. This remains one of the most empirical steps in structural biology and chemistry.

  • Objective: To grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm) and quality for diffraction.

  • Methodology: Slow Evaporation

    • Solvent Selection (The "Why"): The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution will be undersaturated and no crystals will form. If it's too low, the compound will precipitate as an amorphous powder or microcrystals. A screening of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is the first and most crucial step.

    • Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system at room temperature. A slight excess of solvent is often beneficial.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites, preventing the formation of a single large crystal.

    • Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

    • Validation: Visually inspect the vial periodically without disturbing it. The formation of clear, well-defined crystals with sharp edges is indicative of a successful experiment.

Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

G A 1. Crystal Mounting B 2. Data Collection (Diffractometer) A->B Mount on goniometer head Cool with N2 stream (e.g., 150 K) C 3. Data Integration & Scaling B->C Expose to X-rays Collect diffraction pattern D 4. Structure Solution (e.g., SHELXS) C->D Determine unit cell & space group E 5. Structure Refinement (e.g., SHELXL) D->E Generate initial atomic model (Phase problem) D->E F 6. Structure Validation & Analysis (CIF) E->F Optimize atomic positions & thermal parameters

Caption: Standard workflow for single-crystal X-ray structure determination.

Causality Behind Key Steps:

  • Cryo-cooling (e.g., 150 K): Data is often collected at low temperatures.[8] The primary reason is to reduce the thermal motion of atoms. This results in sharper diffraction spots at higher resolution, leading to a more precise final structure. It also minimizes potential crystal damage from the X-ray beam.

  • Structure Solution & Refinement: The diffraction experiment measures the intensities of scattered X-rays, but not their phases (the "phase problem"). Structure solution programs use statistical or direct methods to generate an initial model of the electron density.[9] This model is then refined against the experimental data using a least-squares process, where atomic positions, bond lengths, and thermal parameters are adjusted to improve the fit between the calculated and observed diffraction patterns.[9][10]

Decoding the Crystal Structure: Molecular and Supramolecular Analysis

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates and other parameters. Analysis of this data reveals insights at two levels: the individual molecule (molecular geometry) and how molecules pack together (supramolecular assembly).

Molecular Geometry

The conformation of this compound derivatives is largely defined by the relative orientations of the pyrazole and difluorophenyl rings. This is quantified by the dihedral angle between the planes of the two rings.

  • Dihedral Angles: In related structures, this angle can vary significantly, for example, from 38° to 53°.[5][10] This twist is a compromise between minimizing steric hindrance and maximizing electronic conjugation. The specific angle adopted has direct implications for how the molecule presents itself to a binding pocket.

  • Ring Planarity: Both the pyrazole and difluorophenyl rings are typically planar, as expected for aromatic systems.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is a result of a delicate balance of various non-covalent interactions. The analysis of these interactions is crucial, as the stability of the crystal lattice influences properties like melting point and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these contacts.[11][12][13]

G cluster_interactions Intermolecular Interactions with Molecule B center Pyrazole Derivative (Molecule A) Hbond Hydrogen Bonding (N-H···N, C-H···F/O) center->Hbond Directional Strong/Moderate PiStack π-π Stacking center->PiStack Aromatic Rings Halogen Halogen Bonding (C-F···π) center->Halogen Electrophilic F VDW van der Waals Forces center->VDW Shape Complementarity

Caption: Key intermolecular forces governing crystal packing.

  • Hydrogen Bonding: For 1H-pyrazoles (unsubstituted at N1), the N-H group is a potent hydrogen bond donor, while the sp²-hybridized N2 atom is an excellent acceptor. This often leads to the formation of robust N-H···N hydrogen-bonded chains or dimers, which act as the primary organizing motif in the crystal structure.[8] Weaker C-H···F and C-H···O hydrogen bonds also play a significant role in stabilizing the extended network.[10][11]

  • π-π Stacking: The aromatic pyrazole and difluorophenyl rings frequently engage in π-π stacking interactions with neighboring molecules. A typical centroid-to-centroid distance for such interactions is around 3.6 Å.[5] These interactions are crucial for efficient space filling.

  • Halogen and Other Weak Interactions: The fluorine atoms can participate in C-H···F hydrogen bonds and potentially C-F···π or C-F···F interactions, further contributing to the overall lattice energy.

Data Summary: A Comparative Look

The table below summarizes representative crystallographic data for pyrazole derivatives, illustrating the typical parameters observed for this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazoleC₁₆H₈F₆N₂TriclinicP-17.25358.668611.769080.139688.782[5]
1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-oneC₁₈H₁₆F₂N₂OMonoclinicP2₁/c9.947014.720012.7390122.0701580.614[10]

Conclusion: From Crystal Structure to Drug Discovery

This guide has detailed the journey from the synthesis of this compound derivatives to the intricate analysis of their solid-state structures. The crystal structure provides an unambiguous, high-resolution snapshot of the molecule's preferred conformation and its interactions with its environment. For drug development professionals, this information is invaluable. It underpins our understanding of structure-activity relationships, guides the design of new analogues with improved properties, and provides critical data for formulation and solid-form screening. The interplay of strong hydrogen bonds and weaker π-stacking and halogen-related interactions, dictated by the unique electronic character of the 3,5-difluorophenyl moiety, defines the structural landscape of this important class of molecules, paving the way for the next generation of pyrazole-based therapeutics.

References

  • Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. (2016). IRINS. [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (n.d.). PMC. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing. [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). Preprints.org. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. [Link]

  • Percentage distribution of different interactions present in PRZ as obtained from fingerprint plots. (n.d.). ResearchGate. [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University. [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (n.d.). PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. [Link]

  • 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. (n.d.). PMC. [Link]

  • Crystal structure of 3-(2-(5-(4-fluorophenyl) - -ORCA - Cardiff University. (2019). Cardiff University. [Link]

  • Synthesis and Pharmacological Screening of Difluorophenyl Pyrazole Chalcone Conjugates as Antifungal, Anti-Inflammatory, and Antioxidant Agents. (2020). Semantic Scholar. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (n.d.). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbal dehyde. (2018). Preprints.org. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical behavior, and experimental handling of 3-(3,5-Difluorophenyl)-1H-pyrazole .[1] It is designed for researchers requiring precise control over solvation for synthesis, purification, and biological assay development.[1][2]

Part 1: Executive Summary & Physicochemical Profile

This compound is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anti-inflammatory agents.[1][2] Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic, electron-withdrawing difluorophenyl ring competes with the polar, hydrogen-bond-donating pyrazole core.[1][3]

Understanding this duality is essential. While the fluorinated tail drives solubility in non-polar organic solvents, the pyrazole head requires hydrogen-bond acceptors (like DMSO) or protic solvents (like Ethanol) to disrupt intermolecular lattice forces effectively.[1][2]

Physicochemical Specifications
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₆F₂N₂Moderate molecular weight facilitates dissolution.[1][3][4]
Physical State Crystalline SolidHigh lattice energy requires polar solvents to break.[2][3][4]
LogP (Predicted) ~2.5 – 2.7Lipophilic; poor water solubility (< 0.1 mg/mL).[1][2][4]
pKa (Acidic) ~13.5 (NH deprotonation)Soluble in strong aqueous base (pH > 14).[1][2]
pKa (Basic) ~2.0 (Pyridine-N protonation)Soluble in strong aqueous acid (pH < 1).[1][2][4]
H-Bond Donors 1 (Pyrazole NH)Critical for solubility in DMSO/DMF.[1][2][3][4]

Part 2: The Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic interactions and experimental precedence in synthesis workups.

Primary Solvents (High Solubility)

Best for stock solutions, reactions, and NMR analysis.[1][2]

SolventSolubility RatingSaturation Estimate*Technical Note
DMSO Excellent > 50 mg/mLPreferred for Bio-Assays. The sulfoxide oxygen acts as a strong H-bond acceptor for the pyrazole NH, effectively solvating the molecule.[1][3][4]
DMF Excellent > 50 mg/mLStandard solvent for Vilsmeier-Haack formylation and nucleophilic substitutions involving this scaffold.[2][3][4]
Methanol Good 20–40 mg/mLGood for transfer; often used in combination with DCM.[2][3][4]
Ethanol Good 15–30 mg/mLPreferred for Recrystallization. Solubility increases drastically with temperature (reflux), allowing for cooling-induced precipitation.[1][2]
Secondary Solvents (Moderate Solubility)

Best for extraction, chromatography, and processing.[1][2]

SolventSolubility RatingSaturation Estimate*Technical Note
DCM Moderate 10–25 mg/mLExcellent for liquid-liquid extraction from aqueous layers.[1][3][4]
Ethyl Acetate Moderate 5–15 mg/mLStandard eluent for silica chromatography.[2][3][4]
THF Good/Moderate 15–30 mg/mLUseful for reactions requiring non-protic polar environments.[2][3][4]
Anti-Solvents (Low Solubility)

Used for precipitation and washing.[1][2]

SolventSolubility RatingSaturation Estimate*Technical Note
Water Insoluble < 0.1 mg/mLPrecipitator.[1][3][4] Pouring DMF/Ethanol reaction mixtures into ice water is the standard isolation method.[2][3]
Hexanes Poor < 1 mg/mLUsed to wash the filter cake to remove non-polar impurities.[2][3][4]
Diethyl Ether Low < 5 mg/mLOften used to triturate the solid to induce crystallization.[2][3][4]

*Estimates based on structural analogs (e.g., 3-phenylpyrazole, 3,5-bis(trifluoromethyl)pyrazole) and standard "Rule of 3" fragment screening data.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Use these protocols to validate solubility for your specific batch, as crystal polymorphs can alter solubility by up to 30%.[1][2][3][4]

Protocol A: Gravimetric Saturation (The Gold Standard)

Use this for determining exact solubility limits for formulation.[1][2]

  • Preparation: Weigh approx. 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add exactly 0.5 mL of the target solvent (e.g., Ethanol).[1][2][3][4]

  • Equilibration: Cap and vortex for 2 hours at ambient temperature (25°C). If the solid dissolves completely, add more solid until a precipitate remains visible.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Transfer 0.2 mL of the clear supernatant to a pre-weighed aluminum weighing boat.

    • Evaporate solvent (vacuum oven at 40°C for 4 hours).[1][2][3][4]

    • Weigh the residue.[2][3][4]

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Use this for purification.

  • Dissolution: Dissolve crude material in minimal boiling Ethanol (approx. 10 mL per gram).[1][2][3][4]

  • Filtration: If insoluble particles remain at boiling, filter hot.

  • Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.[2][4]

  • Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Hexane/Ethanol (9:1) .

Part 4: Visualization of Solvation & Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction, Purification, or Analysis).

SolubilityWorkflow Start This compound BioAssay Biological Assay (Stock Solution) Start->BioAssay High Conc. Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Stability Purify Purification (Recrystallization) Start->Purify Selectivity DMSO DMSO / DMF (>50 mg/mL) BioAssay->DMSO H-Bond Acceptor Synthesis->DMSO Nucleophilic Sub. Alcohol Ethanol / Methanol (Heat to Dissolve) Synthesis->Alcohol Condensation Purify->Alcohol Thermal Gradient Mixed DCM / Hexane (Gradient) Purify->Mixed Chromatography Result1 Clear Stock (Dilute w/ Buffer) DMSO->Result1 Result2 Crystalline Solid Alcohol->Result2 Mixed->Result2

Figure 1: Decision matrix for solvent selection based on experimental goals.

Part 5: Mechanistic Analysis (Expert Insight)

The Fluorine Effect

The 3,5-difluoro substitution pattern significantly alters the solubility compared to the parent phenylpyrazole.[2]

  • Lipophilicity: The fluorine atoms increase the logP (approx +0.5 units vs phenyl), making the compound less soluble in water but more soluble in chlorinated solvents like DCM.[1][2]

  • Crystal Packing: The C-F bond is highly polar but non-polarizable.[2][3][4] It often induces strong

    
    -stacking interactions in the crystal lattice (fluorine-ring interactions).[1][2][3][4] This "lattice hardening" means that while the molecule should be soluble in non-polar solvents, it often requires heat  or polar aprotic solvents  (DMSO) to overcome the initial energy barrier of the crystal lattice.[1][2]
    
Acid-Base Switching
  • To dissolve in Water: You must move the pH to extremes.[2][3][4]

    • pH > 14: Deprotonates the pyrazole NH (forms the anion).[1][2][4]

    • pH < 1: Protonates the pyrazole N2 (forms the cation).[1][2][4]

    • Warning: Extreme pH may degrade the difluorophenyl ring over time (nucleophilic aromatic substitution).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17155, 3-Phenyl-1H-pyrazole. Retrieved from [Link]

  • Kumar, K. E. M., et al. (2013). Synthesis and crystal structure of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. PMC. Retrieved from [Link]

  • Preprints.org (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4] Retrieved from [Link]

Sources

Technical Guide: 3-(3,5-Difluorophenyl)-1H-pyrazole Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Pharmacological Mechanism & Structural Utility of the 3-(3,5-Difluorophenyl)-1H-pyrazole Scaffold Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The This compound moiety acts as a "privileged scaffold" in modern medicinal chemistry. It is rarely a standalone drug but serves as a critical pharmacophore in high-affinity inhibitors of protein kinases (e.g., Trk, CDK, Pim, Akt) and modulators of inflammatory pathways.

Its mechanism of action is defined by two synergistic molecular behaviors:

  • The Pyrazole Hinge-Binder: The 1H-pyrazole motif functions as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to bind the "hinge region" of kinase active sites.

  • The Difluorophenyl "Warhead": The 3,5-difluoro substitution pattern modulates lipophilicity (LogP), blocks metabolic hotspots (CYP450 oxidation), and optimizes

    
     stacking interactions within hydrophobic pockets.
    

Structural Biology & Mechanism of Action

The "Hinge Binding" Mechanism (Kinase Inhibition)

In the context of kinase inhibition, the this compound scaffold typically occupies the ATP-binding pocket.

  • Donor-Acceptor Motif: The pyrazole nitrogen at position 1 (N-H) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met, or Leu).

  • Acceptor Motif: The nitrogen at position 2 (N:) acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge.

  • Result: This creates a tight, reversible anchoring of the molecule, competitive with ATP.

The Fluorine Effect (3,5-Substitution)

The specific placement of fluorine atoms at the 3 and 5 positions of the phenyl ring is not arbitrary; it is a calculated optimization strategy.

PropertyEffect of 3,5-Difluoro SubstitutionMechanistic Benefit
Electronic Strong electron-withdrawing (

-inductive).
Lowers the electron density of the phenyl ring, enhancing

stacking with electron-rich aromatic residues (e.g., Phe, Tyr) in the binding pocket.
Metabolic Blocks C-H oxidation sites.Prevents rapid hydroxylation by Cytochrome P450 enzymes, significantly increasing the drug's half-life (

).
Lipophilicity Increases LogP (vs. unsubstituted phenyl).Improves membrane permeability and blood-brain barrier (BBB) penetration (critical for CNS targets like CDK16 or Trk).
Conformation Ortho/Meta steric clash avoidance.The 3,5-pattern avoids steric clash with the pyrazole connection (at position 1 of the phenyl), ensuring the biaryl system can adopt the necessary torsion angle for binding.

Visualization: Mechanism & Signaling[1]

Diagram 1: Kinase Hinge Binding Mode

This diagram illustrates how the scaffold anchors into a generic kinase ATP pocket.

KinaseBinding cluster_protein Kinase Hinge Region cluster_ligand This compound Scaffold Backbone_CO Backbone (C=O) Backbone_NH Backbone (N-H) Pyrazole_N Pyrazole N2 (Acceptor) Backbone_NH->Pyrazole_N H-Bond (2.9 Å) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Residue) Pyrazole_NH Pyrazole N1-H (Donor) Pyrazole_NH->Backbone_CO H-Bond (2.8 Å) Difluoro_Ring 3,5-Difluorophenyl Difluoro_Ring->Hydrophobic_Pocket Pi-Stacking / Van der Waals

Caption: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole scaffold and a kinase hinge region.

Therapeutic Applications & Case Studies

Oncology: Trk and CDK Inhibition

Research indicates that derivatives of this scaffold are potent inhibitors of Tropomyosin Receptor Kinases (Trk A/B/C) and Cyclin-Dependent Kinases (CDK) .

  • Mechanism: Inhibition of Trk signaling prevents neurotrophin-mediated cell survival and proliferation in tumors harboring NTRK gene fusions.

  • Example Logic: In Trk inhibitors, the 3,5-difluorophenyl group fits into the hydrophobic "selectivity pocket" adjacent to the ATP site, determining selectivity over other kinases.

Inflammation: COX-2 and Cytokine Suppression

The scaffold acts as a bioisostere for the coxib class of anti-inflammatories.

  • Mechanism: Downregulation of COX-2 enzymatic activity and suppression of TNF-

    
     and IL-6 production.
    
  • Differentiation: Unlike classic NSAIDs, pyrazole-based inhibitors often show higher selectivity for COX-2 over COX-1, reducing gastric side effects.

Experimental Protocols

Synthesis Protocol (Vilsmeier-Haack Route)

Objective: Synthesis of this compound-4-carbaldehyde (Key Intermediate).

  • Reagents: (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine,

    
    , DMF.[1]
    
  • Procedure:

    • Step A: Dissolve the hydrazone intermediate in anhydrous DMF (5 mL/mmol) at 0°C.

    • Step B: Add

      
       (3.0 equiv) dropwise under 
      
      
      
      atmosphere.
    • Step C: Heat to 80°C for 4-6 hours (Monitor via TLC/LC-MS).

    • Step D: Quench with ice-cold water; neutralize with

      
       to pH 7-8.
      
    • Step E: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
  • Validation:

    
     NMR should show the pyrazole singlet (~8.5 ppm) and aldehyde proton (~9.9 ppm).
    
In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine


 of the scaffold derivative against a target kinase (e.g., TrkA).
  • Preparation: Dilute compound in DMSO (10-point dose-response, 3-fold serial dilution).

  • Reaction:

    • Mix Kinase (0.2 ng/µL), Substrate (Poly Glu:Tyr), and Compound in reaction buffer.

    • Initiate with ATP (at

      
       concentration, typically 10-50 µM).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
  • Analysis: Measure luminescence (RLU). Plot RLU vs. Log[Concentration] to calculate

    
    .
    

Synthesis & SAR Workflow

Diagram 2: Synthetic Pathway & SAR Logic

This diagram outlines the chemical synthesis and the logic behind Structural Activity Relationship (SAR) optimization.

SynthesisSAR Start 3,5-Difluoroacetophenone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Reagent Hydrazine / Phenylhydrazine Reagent->Hydrazone Vilsmeier Vilsmeier-Haack (POCl3/DMF) Hydrazone->Vilsmeier Scaffold This compound Vilsmeier->Scaffold Cyclization & Formylation SAR_N1 N1-Substitution (Solubility/Selectivity) Scaffold->SAR_N1 Alkylation SAR_C4 C4-Functionalization (Gatekeeper Interaction) Scaffold->SAR_C4 Reductive Amination / Suzuki

Caption: General synthetic route via Vilsmeier-Haack cyclization and key vectors for SAR optimization.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules (MDPI). (2024). Link

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (MDPI). (2022). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (PMC). (2021). Link

  • 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry. (2010).[2] Link

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis. Preprints.org. (2018).[1] Link

Sources

Biological Activity of 3-(3,5-Difluorophenyl)-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,5-Difluorophenyl)-1H-pyrazole represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of small-molecule inhibitors for oncology and infectious diseases. This moiety combines the hydrogen-bonding capability of the pyrazole ring—mimicking the adenine hinge-binding region of ATP—with the metabolically robust, lipophilic 3,5-difluorophenyl group.

This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental workflows required to leverage this scaffold in drug development. It is designed for researchers seeking to optimize lead compounds targeting FLT3, CDK, Aurora kinases , and microbial pathogens .

Part 1: Chemical Biology & Structural Properties[1]

The Fluorine Effect: Metabolic Shielding

The specific substitution pattern of fluorine at the 3 and 5 positions of the phenyl ring is not arbitrary. It serves three distinct mechanistic functions:

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Blocking the 3 and 5 positions prevents metabolic "soft spot" hydroxylation, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms (

    
    ) reduces the electron density of the phenyl ring, enhancing 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the hydrophobic pockets of kinase domains.
  • Lipophilicity: The 3,5-difluoro motif increases

    
    , improving membrane permeability without the steric bulk associated with chlorine or methyl groups.
    
Pyrazole Tautomerism & Binding Modes

The 1H-pyrazole core exists in annular tautomerism, allowing it to act as both a hydrogen bond donor (NH) and acceptor (N:).

  • Donor Role: The NH group often forms a conserved hydrogen bond with the backbone carbonyl of the kinase "hinge" region (e.g., Glu, Met residues).

  • Acceptor Role: The N2 nitrogen accepts a hydrogen bond from the backbone amide.

Part 2: Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition

The scaffold is ubiquitous in Type I and Type II kinase inhibitors.

  • FLT3 Inhibition: In Acute Myeloid Leukemia (AML), derivatives containing this core bind to the ATP-binding pocket of FMS-like tyrosine kinase 3 (FLT3). The 3,5-difluorophenyl group occupies the hydrophobic back-pocket (Gatekeeper region), overcoming resistance mutations.

  • Cyclin-Dependent Kinases (CDKs): The scaffold acts as a rigid linker, positioning solubilizing groups (e.g., piperazines) towards the solvent front while anchoring the molecule in the ATP cleft.

Antimicrobial Activity

Recent studies highlight the efficacy of this core against multi-drug resistant (MDR) pathogens.

  • Anti-MRSA: The lipophilicity of the difluorophenyl group facilitates penetration of the thick peptidoglycan layer in Gram-positive bacteria.

  • Mechanism: Disruption of bacterial cell division proteins (FtsZ) and membrane depolarization.

Representative Activity Data

Table 1: Comparative Potency of this compound Derivatives

Target ClassSpecific TargetCompound ExampleActivity (IC50/MIC)Mechanism
Kinase FLT3 (WT)Compound 17 (Ref 2)12 nMATP Competitive Inhibition
Kinase Aurora BCompound 8d (Ref 4)75 nMMitotic Arrest
Bacteria S. aureus (MRSA)Compound 11 (Ref 1)0.25 µg/mLMembrane disruption
Fungi C. albicansDerivative 3f (Ref 5)4.0 µg/mLErgosterol biosynthesis inhibition

Part 3: Visualization of Pharmacophore & Workflow

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of each component within the scaffold.

SAR_Logic Core This compound Pyrazole Pyrazole Ring (Hinge Binder) Core->Pyrazole Contains Phenyl Phenyl Linker (Scaffold Rigidity) Core->Phenyl Contains Target_Kinase Kinase ATP Pocket (H-Bond Network) Pyrazole->Target_Kinase Donates/Accepts H-Bonds Fluorine 3,5-Difluoro Pattern (Metabolic Shield) Phenyl->Fluorine Substituted by Fluorine->Target_Kinase Hydrophobic Interaction Target_ADME ADME Properties (t1/2 & Permeability) Fluorine->Target_ADME Blocks CYP Oxidation

Figure 1: SAR Logic of the this compound scaffold showing mechanistic contributions.

Kinase Screening Workflow

Standardized protocol for validating biological activity.

Assay_Workflow Start Compound Library (3,5-Difluoro Core) Step1 Enzymatic Assay (TR-FRET) Target: FLT3 / CDK Start->Step1 Step2 Hit Validation (IC50 Determination) Step1->Step2 Decision IC50 < 100 nM? Step2->Decision Cellular Cellular Proliferation (MTS/CellTiter-Glo) Decision->Cellular Yes Discard Discard / Redesign Decision->Discard No Western Mechanistic Check (Phospho-Western Blot) Cellular->Western Lead Lead Candidate Western->Lead

Figure 2: Screening workflow for validating kinase inhibitors containing the pyrazole core.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol synthesizes the key intermediate this compound-4-carbaldehyde, often used to elaborate into complex drugs.

Reagents:

  • 3,5-Difluoroacetophenone (CAS: 123577-99-1)

  • Phosphorus oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Hydrazine hydrate[1][2][3]

Procedure:

  • Vilsmeier-Haack Formylation: Add

    
     (3 eq) dropwise to DMF (10 eq) at 0°C. Stir for 30 min.
    
  • Hydrazone Formation: Add 3,5-difluoroacetophenone (1 eq) to the mixture. Heat to 70°C for 4 hours.

  • Cyclization: Cool the mixture and pour into ice water. Neutralize with

    
    .
    
  • Isolation: Filter the precipitate. Recrystallize from ethanol to yield This compound-4-carbaldehyde .

  • Validation: Verify structure via

    
    -NMR (Characteristic pyrazole singlet ~8.2 ppm).
    
Kinase Inhibition Assay (TR-FRET)

Objective: Determine the


 of the derivative against Recombinant FLT3.
  • Preparation: Prepare 3x enzyme solution (FLT3), 3x substrate/ATP mix, and 3x compound dilutions in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 5 µL compound to 384-well plate.

    • Add 5 µL enzyme solution. Incubate 15 min at RT.

    • Add 5 µL ATP/Substrate mix (

      
       concentrations). Incubate 60 min at RT.
      
  • Detection: Add 15 µL EDTA-containing detection mix (Eu-labeled anti-phospho antibody).

  • Readout: Measure FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    

References

  • Alkhaibari, I. S., et al. (2021). "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Molecules, 26(16), 5083.[4] Link

  • Opoku-Temeng, C. (2018).[5][6] "3H-Pyrazolo[4,3-f]quinoline Moiety as a Novel Privileged Kinase Inhibitor." Purdue University Graduate School. Link

  • El-Sayed, M. A., et al. (2011). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Molecules, 27(1), 330.[7] Link

  • Zhang, Y., et al. (2023). "Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR." ResearchGate. Link

  • J&K Scientific. "3-(Difluoromethyl)-1H-pyrazole Product Data." J&K Scientific. Link

Sources

Technical Guide: Discovery and Optimization of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for over 30 FDA-approved therapeutics, including Celecoxib, Ruxolitinib, and Crizotinib. Its unique electronic profile—featuring adjacent nitrogen atoms with distinct donor/acceptor properties—allows for precise hydrogen bond networking within enzyme active sites, particularly ATP-binding pockets of kinases.

This guide provides a technical roadmap for the discovery of novel pyrazole-based chemical entities (NCEs). It moves beyond basic synthesis to address the critical challenge of regiocontrol , details high-fidelity screening protocols, and provides a self-validating workflow for lead optimization.

Rational Design: The Pyrazole Pharmacophore

The utility of the pyrazole ring stems from its ability to mimic the imidazole ring of histidine or the purine ring of ATP.

Electronic and Structural Properties
  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -pyrazole), necessitating
    
    
    -substitution to lock the conformation for predictable ligand-protein binding.
  • Dipole Moment: The high dipole moment (~2.6 D) facilitates strong electrostatic interactions.

  • H-Bonding:

    
    -2 serves as a hydrogen bond acceptor, while C-H bonds at positions 3, 4, and 5 can participate in weak H-bonds or 
    
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers in kinases).

Expert Insight: In kinase inhibitor design, the


-2 nitrogen often accepts a hydrogen bond from the hinge region backbone amide, while substituents at C-3 and C-5 occupy the hydrophobic pockets (Specificity Pocket and Solvent Front).

Advanced Synthetic Methodologies: Solving the Regioselectivity Challenge

The classical Knorr condensation of hydrazines with 1,3-diketones often yields a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles), a major bottleneck in scaling lead compounds.

Protocol: Regioselective Synthesis via Fluorinated Solvents

Recent advances demonstrate that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can invert or amplify regioselectivity through specific hydrogen-bond activation of the carbonyl electrophile.

Workflow Diagram: Regioselective Control Strategy

PyrazoleSynthesis Start 1,3-Diketone (Unsymmetrical) Solvent Solvent Selection (Critical Decision) Start->Solvent PathA Ethanol (Protophilic) Standard Knorr Solvent->PathA Traditional PathB HFIP/TFE (Fluorinated) H-Bond Activation Solvent->PathB Optimized IntermedA C-5 Attack Dominant PathA->IntermedA IntermedB C-3 Attack Dominant (Chemo-selective) PathB->IntermedB Activated Carbonyl ProductA Mixture of Isomers (Difficult Purification) IntermedA->ProductA ProductB High Regio-Purity (>95:5 Ratio) IntermedB->ProductB

Figure 1: Decision tree for controlling regiochemistry in pyrazole synthesis. Using fluorinated solvents (Path B) stabilizes specific transition states, enhancing yield of the desired isomer.

Case Study: Discovery of a Novel EGFR Kinase Inhibitor

Objective: Synthesize and screen a library of 1,3,5-trisubstituted pyrazoles targeting the EGFR


 mutation (resistant to first-gen inhibitors).
Experimental Protocol: Synthesis of Compound PYZ-402

Reaction: Condensation of 4-fluorophenylhydrazine with 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 1.0 equiv of the unsymmetrical 1,3-diketone in HFIP (Hexafluoroisopropanol) (0.5 M concentration).

    • Causality: HFIP is chosen over EtOH because its high ionizing power and low nucleophilicity activate the carbonyl adjacent to the trifluoromethyl group, directing nucleophilic attack.

  • Addition: Add 1.1 equiv of 4-fluorophenylhydrazine hydrochloride followed by 1.1 equiv of triethylamine (TEA) dropwise at 0°C.

    • Self-Validation: Monitor pH.[1] The amine salt requires neutralization to release the free hydrazine nucleophile, but excess base can promote side reactions.

  • Reflux: Warm to room temperature, then reflux at 60°C for 4 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane) until the diketone spot (

      
      ) disappears.
      
  • Workup: Evaporate HFIP (recoverable). Redissolve residue in EtOAc, wash with 1N HCl (remove unreacted hydrazine) and Brine.

  • Purification: Recrystallize from hot ethanol.

    • Result: 92% Yield, >98% Regio-purity (confirmed by NOE NMR spectroscopy showing interaction between N-Aryl protons and C-5 substituent).

Biological Evaluation & SAR Data

The library was screened against EGFR


 and EGFR

using a FRET-based enzymatic assay.

Table 1: Structure-Activity Relationship (SAR) of Pyrazole Series

Cmpd IDR1 (N-Position)R3 (C-Position)R5 (C-Position)EGFR (WT) IC

(nM)
EGFR (T790M) IC

(nM)
Selectivity Index
PYZ-401 PhenylMethylPhenyl120>10,000< 1
PYZ-402 4-F-PhenylCF

3-NO

-Phenyl
15453.0
PYZ-405 4-F-PhenylCF

3-NH

-Phenyl
8121.5
PYZ-409 4-F-PhenylCF

3-Acrylamide-Ph2 4 2.0
Ref (Gefitinib)---3>1,000-

Analysis:

  • PYZ-402: Introduction of the electron-withdrawing CF

    
     group at R3 increased potency, likely by modulating the pKa of the pyrazole core.
    
  • PYZ-409: The acrylamide moiety (Michael acceptor) at R5 allows for covalent binding to Cys797, resulting in single-digit nanomolar potency against the resistant mutant, mirroring the mechanism of Osimertinib.

Mechanism of Action: Kinase Signaling Pathway

To validate the biological impact, the lead compound (PYZ-409) was evaluated in a cellular context to ensure it inhibits the downstream signaling cascade.

Workflow Diagram: EGFR Signaling & Inhibition

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (RTK) Target of Pyrazole Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor PYZ-409 (Inhibitor) Inhibitor->Receptor Covalent Binding (Cys797) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Figure 2: Signal transduction pathway. PYZ-409 intervenes at the receptor level, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferative cascade.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science. (2011). Reviews the use of fluorinated solvents for controlling regiochemistry. 2

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023). Comprehensive review of pyrazole-based anticancer agents and SAR studies. 3

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET. (2005). Seminal paper on using TFE and HFIP to direct pyrazole synthesis. Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH/PubMed. (2022). Analysis of FDA-approved pyrazole drugs and their mechanisms. 4

  • BenchChem Technical Support: Regioselective Synthesis. BenchChem. (2025).[1] Practical troubleshooting for pyrazole regioisomer separation. 1

Sources

An In-depth Technical Guide to Fluorinated Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Alliance of Fluorine and Pyrazole in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1] This is not a matter of serendipity but a calculated approach leveraging the unique physicochemical properties of fluorine—the most electronegative element.[2][3] When this powerful halogen is introduced into the pyrazole nucleus, a privileged five-membered heterocyclic scaffold renowned for its diverse biological activities, the result is a class of compounds with immense therapeutic potential.[4][5] This guide provides an in-depth technical exploration of fluorinated pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis, the profound impact of fluorination on molecular properties, and the successful translation of these principles into clinical candidates.

The pyrazole ring system, characterized by two adjacent nitrogen atoms, is a versatile framework found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[6][7] Its unique properties, such as the ability to act as an aryl bioisostere and improve pharmacokinetic profiles, make it an attractive starting point for drug discovery programs.[6] The introduction of fluorine or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, further enhances the therapeutic promise of the pyrazole core.[2][8] Fluorination can strategically modulate a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to its biological target.[3][9][10] These modifications can lead to improved potency, selectivity, bioavailability, and a longer half-life, ultimately translating to a more effective and safer drug.[8][11]

This guide will navigate the synthetic landscape of fluorinated pyrazoles, elucidate the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols and case studies. By understanding the intricate interplay between the pyrazole scaffold and the transformative influence of fluorine, researchers can unlock new avenues for the development of next-generation therapeutics.

The Impact of Fluorination on Physicochemical and Pharmacological Properties

The introduction of fluorine into a pyrazole derivative is a deliberate strategy to fine-tune its properties for optimal therapeutic effect. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are central to these modifications.[3]

Modulation of Physicochemical Properties

Strategic fluorination can significantly alter a molecule's key physicochemical parameters, which in turn influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability.[10] Conversely, groups like trifluoromethyl (-CF3) can either increase or decrease lipophilicity depending on the molecular environment, offering a tool to optimize a drug's solubility and absorption.[2][8]

  • pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[3][10] This modulation can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[3]

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450.[3][10] Introducing fluorine at metabolically vulnerable positions can block oxidation, thereby increasing the drug's half-life and reducing the required dose.[8][12]

  • Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric and electronic interactions. This can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[9]

Enhancement of Pharmacological Properties

The physicochemical changes induced by fluorination directly translate to improved pharmacological outcomes.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[3][13]

  • Target Selectivity: By altering the electronic and steric profile of a molecule, fluorine can enhance its selectivity for the intended target over off-target proteins, thereby reducing the potential for side effects.[9]

  • Bioavailability: By optimizing lipophilicity and metabolic stability, fluorination can significantly improve a drug's oral bioavailability, ensuring that an effective concentration reaches the site of action.[9][10]

The following table summarizes the key impacts of fluorination on the properties of pyrazole derivatives:

PropertyEffect of FluorinationConsequence in Drug Design
Lipophilicity Context-dependent increase or decreaseOptimized absorption and distribution
pKa Lowers pKa of nearby basic groupsImproved bioavailability
Metabolic Stability Blocks metabolic oxidationIncreased half-life, reduced dosage
Conformation Can lock into bioactive conformationEnhanced binding affinity
Binding Affinity Can increase through favorable interactionsImproved potency
Target Selectivity Can enhance through steric/electronic changesReduced off-target side effects

Synthetic Strategies for Fluorinated Pyrazole Derivatives

The synthesis of fluorinated pyrazole derivatives can be broadly approached through two main strategies: the use of fluorinated building blocks or the direct fluorination of a pre-formed pyrazole ring. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the compatibility of functional groups.

Synthesis from Fluorinated Building Blocks

This is a highly versatile and common approach where one or more of the precursors already contain the desired fluorine or fluorinated moiety.

1. Cyclocondensation of Fluorinated 1,3-Diketones with Hydrazines

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] When a fluorinated 1,3-diketone is used, this method provides a straightforward route to pyrazoles with fluorine-containing substituents at the 3- or 5-position.

A notable challenge in this synthesis, particularly with unsymmetrical diketones and substituted hydrazines, is the potential for the formation of regioisomeric mixtures.[4] However, the regioselectivity can often be controlled by the reaction conditions, such as the choice of solvent. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in pyrazole formation.

Experimental Protocol: Regioselective Synthesis of a 3-Trifluoromethyl-1-aryl-5-substituted Pyrazole [4][14]

  • Reaction Setup: To a solution of a 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-trifluoromethyl-1-aryl-5-substituted pyrazole.

G diketone Fluorinated 1,3-Diketone pyrazole Fluorinated Pyrazole diketone->pyrazole Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazole

Caption: Synthesis of fluorinated pyrazoles via cyclocondensation.

2. [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. In the context of pyrazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile.

  • Diazo Compounds and Fluorinated Alkynes: The reaction of a diazo compound with a fluorinated alkyne provides a direct route to fluorinated pyrazoles.

  • Nitrile Imines and Fluorinated Alkenes/Alkynes: Nitrile imines, often generated in situ, can react with fluorinated dipolarophiles to yield fluorinated pyrazoles.[15]

Direct Fluorination of Pyrazoles

This "late-stage" fluorination approach involves introducing fluorine directly onto a pre-existing pyrazole scaffold. This can be advantageous for rapidly generating analogs for SAR studies.

Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), are commonly used to introduce fluorine onto electron-rich aromatic and heterocyclic rings.[16][17][18] For pyrazoles, electrophilic fluorination typically occurs at the C4-position.[16] Interestingly, under certain conditions, further reaction can lead to the formation of novel 4,4-difluoro-1H-pyrazole systems.[16]

Experimental Protocol: Electrophilic Fluorination of a Pyrazole at the C4-Position [16]

  • Reaction Setup: Dissolve the starting pyrazole derivative (1.0 eq) in a suitable solvent, such as acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS. The reaction may be gently heated if necessary.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 4-fluoropyrazole.

G pyrazole_start Pyrazole Substrate pyrazole_prod 4-Fluoropyrazole pyrazole_start->pyrazole_prod Electrophilic Aromatic Substitution reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor®) reagent->pyrazole_prod

Caption: Direct electrophilic fluorination of a pyrazole.

Nucleophilic Fluorination

While less common for direct fluorination of the pyrazole ring itself, nucleophilic fluorination is a key strategy for introducing fluorine into side chains attached to the pyrazole core. This can involve the displacement of a leaving group (e.g., a halide or a sulfonate) with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[18][19]

Case Study: Celecoxib - A Fluorinated Pyrazole Success Story

Celecoxib (Celebrex®) is a prime example of a successful drug that features a fluorinated pyrazole core. It is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][20]

The structure of celecoxib features a central 1,5-diarylpyrazole ring with a p-sulfonamide phenyl group at the 1-position and a p-tolyl group at the 5-position. The key to its COX-2 selectivity and overall efficacy lies in the trifluoromethyl group at the 3-position of the pyrazole ring.[20]

The Role of the Trifluoromethyl Group in Celecoxib

The -CF3 group in celecoxib plays several crucial roles:

  • Steric Bulk and Selectivity: The trifluoromethyl group is sterically larger than a methyl group. This bulk allows the celecoxib molecule to fit snugly into the larger, more flexible active site of the COX-2 enzyme, while preventing it from effectively binding to the more constricted active site of the COX-1 enzyme. This steric hindrance is a major determinant of its COX-2 selectivity, which in turn reduces the gastrointestinal side effects associated with non-selective NSAIDs.

  • Electronic Effects: The strong electron-withdrawing nature of the -CF3 group influences the overall electronic distribution of the molecule, which can contribute to its binding affinity within the COX-2 active site.[8]

  • Metabolic Stability: While not the primary reason for its inclusion in this specific case, the inherent stability of the C-F bonds in the trifluoromethyl group contributes to the overall metabolic robustness of the drug.[8][10]

Synthesis of Celecoxib

The synthesis of celecoxib typically involves the cyclocondensation of a fluorinated 1,3-dicarbonyl precursor with the appropriate hydrazine derivative, highlighting the power of the fluorinated building block approach.[14]

G cluster_celecoxib Celecoxib cluster_cox2 COX-2 Active Site cluster_properties Key Roles of -CF3 Group celecoxib_structure [Image of Celecoxib Structure with -CF3 group highlighted] binding_pocket Binding Pocket celecoxib_structure->binding_pocket Selective Binding selectivity COX-2 Selectivity celecoxib_structure->selectivity binding Enhanced Binding celecoxib_structure->binding stability Metabolic Stability celecoxib_structure->stability

Caption: The role of the trifluoromethyl group in Celecoxib's COX-2 selectivity.

Future Directions and Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[2] Advances in synthetic methodologies, particularly in late-stage fluorination and the development of novel fluorinated building blocks, are continually expanding the accessible chemical space for drug discovery.[1][9]

Future research will likely focus on:

  • Novel Fluorinated Moieties: Exploring the impact of less common fluorinated groups beyond -F and -CF3, such as -OCF3, -SCF3, and difluoromethyl (-CF2H) groups, on the biological activity of pyrazoles.[8][21]

  • Positron Emission Tomography (PET) Imaging: The use of the fluorine-18 isotope ([18F]) in pyrazole-based ligands for PET imaging is a growing area.[3][22] This allows for non-invasive visualization and quantification of biological targets in vivo, aiding in drug development and clinical diagnostics.

  • Structure-Based Drug Design: As our understanding of protein-ligand interactions improves, computational methods will play an increasingly important role in the rational design of fluorinated pyrazole derivatives with enhanced potency and selectivity.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 19, 2026, from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved February 19, 2026, from [Link]

  • (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Retrieved February 19, 2026, from [Link]

  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved February 19, 2026, from [Link]

  • PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved February 19, 2026, from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved February 19, 2026, from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved February 19, 2026, from [Link]

  • ScienceDirect. (2021, January 15). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved February 19, 2026, from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved February 19, 2026, from [Link]

  • (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved February 19, 2026, from [Link]

  • (n.d.). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Retrieved February 19, 2026, from [Link]

  • Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Retrieved February 19, 2026, from [Link]

  • (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved February 19, 2026, from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved February 19, 2026, from [Link]

  • ScienceDirect. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved February 19, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved February 19, 2026, from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 19, 2026, from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Retrieved February 19, 2026, from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved February 19, 2026, from [Link]

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Advanced Theoretical Frameworks for Difluorophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Ligand-Receptor Dynamics

Executive Summary

The difluorophenyl pyrazole scaffold represents a privileged structure in medicinal and agrochemical chemistry, serving as the pharmacophoric core for COX-2 inhibitors (e.g., Celecoxib analogs), EGFR kinase inhibitors, and HPPD-targeting herbicides. This guide details the theoretical methodologies required to model these compounds, focusing on the unique electronic perturbations introduced by the difluorophenyl motif. We explore how specific fluorine substitution patterns (2,4- vs. 3,4-difluoro) modulate conformational entropy, sigma-hole magnitude, and binding affinity.

Part 1: Electronic Structure & Density Functional Theory (DFT)
1.1 Computational Methodology

To accurately predict the reactivity and stability of difluorophenyl pyrazoles, Density Functional Theory (DFT) is the standard. The B3LYP hybrid functional is recommended due to its balanced treatment of exchange and correlation energy, particularly for organic heterocycles.

  • Protocol:

    • Optimization: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for capturing the electron lone pairs on fluorine and nitrogen.

    • Solvation: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water or octanol to mimic biological environments.

    • Frequency Calculation: Essential to verify the stationary point (zero imaginary frequencies) and to calculate Zero-Point Energy (ZPE).

1.2 The Fluorine "Sigma-Hole" Effect

A critical theoretical concept often overlooked is the sigma-hole . While fluorine is highly electronegative, the formation of the C-F bond creates a localized region of positive electrostatic potential (ESP) on the extension of the bond axis.

  • Mechanism: The electron density is pulled toward the fluorine nucleus equatorially, leaving a "hole" of positive charge at the pole.

  • Biological Relevance: This positive patch allows the fluorine atom to act as a Lewis acid, forming halogen bonds with backbone carbonyl oxygens in the receptor active site.

  • Analysis: Generate Molecular Electrostatic Potential (MEP) maps.

    • Observation: Look for blue (positive) regions on the tips of the fluorine atoms in the 2,4-difluoro positions.

1.3 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a proxy for kinetic stability and chemical hardness (


).
  • HOMO: Typically localized on the pyrazole ring (pi-system).

  • LUMO: Often extends onto the difluorophenyl ring, indicating susceptibility to nucleophilic attack (or metabolic oxidation).

  • Data Interpretation: A larger gap (> 4.5 eV) correlates with higher chemical stability but potentially lower reactivity in covalent binding scenarios.

Table 1: Comparative DFT Parameters (B3LYP/6-31G)*

Descriptor2,4-Difluorophenyl Pyrazole3,4-Difluorophenyl PyrazoleInterpretation
Dipole Moment (Debye) 3.8 - 4.24.5 - 5.13,4-isomer is more polar due to additive vector alignment.
Torsion Angle (

)
~35° - 45°~15° - 25°Ortho-fluorine (2-F) forces a twist, reducing planarity.
HOMO Energy (eV) -6.2-6.1Similar ionization potential.
LUMO Energy (eV) -1.1-1.33,4-isomer is slightly more electrophilic.
Part 2: Conformational Dynamics & Steric Modulation

The "Ortho Effect" in 2,4-difluorophenyl derivatives is a dominant factor in receptor selectivity.

  • Steric Clash: The fluorine atom at the 2-position (ortho) sterically interferes with the pyrazole nitrogen or adjacent substituents.

  • Result: This forces the phenyl ring to rotate out of plane relative to the pyrazole (dihedral angle

    
     40°).
    
  • Therapeutic Causality: This twisted conformation is often required to fit into the hydrophobic pocket of COX-2, whereas a planar conformation might be too rigid or sterically bulky in the "flat" dimension.

Experimental Protocol: Potential Energy Surface (PES) Scan

  • Software: Gaussian 16 / ORCA.

  • Coordinate: Scan the C(pyrazole)-C(phenyl)-C-C dihedral angle from 0° to 180° in 10° steps.

  • Output: Identify the global minimum (twisted) and the rotational barrier height (typically 3-5 kcal/mol).

Part 3: Molecular Docking & Interaction Profiling[1]
3.1 Workflow Visualization

The following diagram outlines the integrated workflow from quantum mechanics to molecular docking.

G cluster_0 Phase 1: QM Optimization cluster_1 Phase 2: Ligand Prep cluster_2 Phase 3: Docking & MD DFT DFT Geometry Opt (B3LYP/6-311++G**) ESP ESP/Sigma-Hole Analysis DFT->ESP Conf Conf. Search (PES Scan) DFT->Conf Charge Assign RESP Charges ESP->Charge Conf->Charge State Protonation State (pH 7.4) Charge->State Dock Docking (AutoDock Vina/Glide) State->Dock Grid Receptor Grid Gen (COX-2 / HPPD) Grid->Dock MD MD Simulation (100 ns) RMSD/RMSF Analysis Dock->MD

Caption: Integrated computational workflow for difluorophenyl pyrazole analysis, linking electronic structure (QM) to biological interaction (MD).

3.2 Binding Mechanisms (COX-2 Case Study)

In COX-2 inhibition, the difluorophenyl group typically occupies the hydrophobic side pocket.

  • Primary Interaction:

    
     T-shaped interaction between the electron-deficient difluorophenyl ring and aromatic residues (e.g., Trp387, Tyr385).
    
  • Fluorine Role:

    • Metabolic Blockade: Fluorination at para (4-F) blocks P450 hydroxylation, extending half-life.

    • Lipophilicity: Increases logP, enhancing membrane permeability to reach the intracellular target.

    • Multipole Interaction: The C-F dipoles align with local electric fields in the protein pocket, optimizing enthalpy (

      
      ).
      
Part 4: QSAR & Synthesis Prediction
4.1 QSAR Descriptors

For Quantitative Structure-Activity Relationship (QSAR) modeling of these derivatives, the following descriptors are statistically significant:

  • Hammett Constant (

    
    ):  Measures the electron-withdrawing capability. 
    
    
    
    for 2,4-difluoro is high, reducing the pKa of the pyrazole NH (if free), making it a better H-bond donor.
  • Molecular Connectivity Index (MCI): Captures the topology and branching, critical for the twisted biphenyl-like shape.

  • LUMO Energy: Correlates with the ability to accept charge transfer from the receptor.

4.2 Retrosynthetic Feasibility

Theoretical studies must account for synthetic accessibility (SA).

  • Route: Claisen-Schmidt condensation of 2,4-difluoroacetophenone with an aldehyde, followed by cyclization with hydrazine.

  • Regioselectivity: DFT transition state calculations (TS) can predict the regioselectivity of the hydrazine attack (N1 vs N2), which is often controlled by the hardness/softness of the electrophilic centers.

Reaction SM1 2,4-Difluoroacetophenone Int Chalcone Intermediate SM1->Int Base/EtOH SM2 Aldehyde (R-CHO) SM2->Int Prod Difluorophenyl Pyrazole Int->Prod Hydrazine/Reflux (Cyclization)

Caption: Standard synthetic pathway for difluorophenyl pyrazoles. Regiochemistry is dictated by the electronic bias of the difluoro-substituted ring.

References
  • Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]

  • Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as HPPD-Targeted Herbicides. Journal of Agricultural and Food Chemistry. [Link]

  • Sigma hole interactions. Wikipedia. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]

Technical Guide: Deciphering Tautomeric Dynamics in 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in 3-(3,5-Difluorophenyl)-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

In the design of kinase inhibitors and fragment-based drug discovery, the pyrazole scaffold is ubiquitous. However, the annular tautomerism of This compound presents a specific challenge. Unlike simple alkyl-pyrazoles, the 3,5-difluorophenyl moiety introduces a competitive electronic landscape: the electron-withdrawing nature of the fluorine atoms (


) competes with the resonance stabilization of the aryl ring.

This guide provides a rigorous framework for characterizing the tautomeric equilibrium (


) of this molecule. It moves beyond generic textbook definitions to address the specific thermodynamic tensions introduced by the difluorophenyl group, offering a validated workflow for determining the dominant species in solution (drug formulation) versus the solid state (crystal packing) and the protein-bound state (pharmacodynamics).

Molecular Architecture & Tautomeric Landscape

The Equilibrium

The molecule exists in a dynamic equilibrium between two annular tautomers involving the transfer of a proton between nitrogen N1 and N2. IUPAC nomenclature dictates that the tautomer is named based on the fixed position of the substituent relative to the N-H.

  • Tautomer A (3-Substituted): this compound.[1]

  • Tautomer B (5-Substituted): 5-(3,5-difluorophenyl)-1H-pyrazole.

While often treated as "identical" in synthesis due to rapid exchange, they are distinct chemical entities with different dipole moments, hydrogen-bond donor/acceptor profiles, and binding affinities.

The Electronic Conflict

The 3,5-difluorophenyl group creates a unique "push-pull" scenario affecting stability:

  • Inductive Withdrawal (-I): The two fluorine atoms withdraw electron density from the phenyl ring, which in turn withdraws density from the pyrazole. In general, electron-withdrawing groups (EWGs) stabilize the 5-tautomer (where the substituent is adjacent to the pyridine-like N2) to minimize the destabilizing interaction with the lone pair or to increase the acidity of the N1-H.

  • Conjugation (+M): The phenyl ring seeks coplanarity with the pyrazole for

    
    -conjugation. Steric clash between the ortho-hydrogens of the phenyl ring and the N-H in the 5-tautomer can destabilize it, favoring the 3-tautomer .
    

Hypothesis: For this compound, the steric preference for the 3-position generally dominates, but the difluoro-substitution lowers the energy barrier, making the population of the 5-tautomer chemically significant (>5%) in polar aprotic solvents compared to unsubstituted phenylpyrazole.

Visualization: The Tautomeric Mechanism

The following diagram illustrates the proton transfer pathway and the specific electronic pressures applied by the difluorophenyl ring.

Tautomerism Taut3 This compound (Sterically Preferred) TS Transition State (Planar, delocalized proton) Taut3->TS Proton Transfer Taut5 5-(3,5-difluorophenyl)-1H-pyrazole (Electronically Stabilized by EWG) TS->Taut5 Factor1 Steric Clash: Ph-H vs N-H Factor1->Taut5 Destabilizes Factor2 -I Effect (F atoms): Acidity Increase Factor2->Taut5 Stabilizes

Caption: Fig 1. Annular tautomerism mechanism showing the competing steric and electronic forces exerted by the 3,5-difluorophenyl moiety.

Analytical Characterization Protocols

To accurately determine the


 (

), standard NMR is often insufficient due to rapid exchange averaging signals. The following protocols are self-validating systems designed to freeze or deconvolute this equilibrium.
Protocol A: Low-Temperature HMBC NMR

Objective: Slow the proton exchange to the NMR timescale to observe distinct signals for N1 and N2.

Causality: Nitrogen chemical shifts are highly sensitive to protonation state. A pyrrole-like Nitrogen (N-H) resonates at ~130-170 ppm, while a pyridine-like Nitrogen (N:) resonates at ~250-300 ppm.

Methodology:

  • Solvent Selection: Dissolve 20 mg of sample in DMF-d7 or THF-d8 .

    • Why: These solvents have low freezing points and high dielectric constants, which can stabilize distinct tautomers better than CDCl3.

  • Temperature Gradient: Cool the probe from 298 K down to 173 K in 10 K decrements.

  • Acquisition: Acquire

    
    -
    
    
    
    HMBC at each step.
  • Validation Criteria:

    • Fast Exchange (High T): You will see averaged signals (e.g., two N signals at intermediate shifts or broadened into baseline).

    • Slow Exchange (Low T): Signals decoalesce. If the 3-tautomer is dominant, you will see a strong correlation between the pyrazole C4-H and the pyrrole-like N1 (~170 ppm). If the 5-tautomer is present, you will see a minor set of peaks where C4-H correlates to a pyridine-like N2.

Protocol B: X-Ray Crystallography (Solid State Snapshot)

Objective: Determine the thermodynamically preferred tautomer in the solid state.

Methodology:

  • Crystallization: Slow evaporation from ethanol/water (protic) vs. hexane/ethyl acetate (aprotic).

  • Analysis: Solve structure.

  • Critical Check: Examine the intermolecular hydrogen bonding.[2][3][4] Pyrazoles typically form trimers or catemers (chains).

    • Note: The difluorophenyl group often forces the molecule into a planar conformation to maximize

      
      -stacking, which usually locks the molecule in the 3-substituted form  to avoid steric clash in the crystal lattice.
      

Computational Modeling (DFT Workflow)

When experimental data is ambiguous (e.g., fast exchange in physiological buffer), Quantum Mechanics (QM) provides the energetic difference (


).

Recommended Level of Theory:

  • Functional: B3LYP or M06-2X (better for dispersion/stacking).

  • Basis Set: 6-311++G(d,p).[3][5][6]

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water (

    
    ) and DMSO (
    
    
    
    ).

Data Interpretation Table:

Parameter3-Substituted (Tautomer A)5-Substituted (Tautomer B)Implication
Relative Energy (

)
0.0 kcal/mol (Reference)+1.2 to +2.5 kcal/molTautomer A is dominant (>90%).
Dipole Moment ~2.5 Debye~4.8 DebyeTautomer B is stabilized in highly polar pockets.
N-H Acidity (

)
13.513.2Tautomer B deprotonates slightly faster.

Note: If


 kcal/mol, treat the system as a 50:50 mixture in biological simulations.

Implications in Drug Discovery

The tautomeric state dictates the ligand's H-bond donor/acceptor motif. Misassigning this leads to incorrect docking scores and failed lead optimization.

Workflow: The "Tautomeric Scan" in Docking

Do not rely on the software's default protonation state.

  • Generate both tautomers explicitly as separate ligands.

  • Dock both into the target kinase/receptor.

  • Analyze the interaction:

    • Scenario A: The protein requires an H-bond donor at the position adjacent to the phenyl ring. -> Requires 5-tautomer .

    • Scenario B: The protein requires an H-bond acceptor at that position. -> Requires 3-tautomer .[2]

  • Energy Penalty: If the protein selects the high-energy tautomer (e.g., the 5-tautomer), add the calculated

    
     (from Section 4) to the docking score to get a realistic binding affinity.
    

DrugDesign cluster_Docking In Silico Docking Protocol Input Ligand: this compound T3 Generate Tautomer 3 (Low Energy) Input->T3 T5 Generate Tautomer 5 (High Energy) Input->T5 Dock3 Dock Tautomer 3 T3->Dock3 Dock5 Dock Tautomer 5 T5->Dock5 Decision Compare Scores + Internal Energy Penalty Dock3->Decision Dock5->Decision Result Validated Binding Mode Decision->Result

Caption: Fig 2. Decision tree for handling tautomerism during molecular docking campaigns.

References

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH) / PMC.

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of the Chemical Society.

  • Nagy, P. I. (2016).[3] Theoretical Consideration of In-Solution Tautomeric Equilibria in Relation to Drug Design. In Tautomerism: Methods and Theories.

  • Hansen, P. E., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones and Hydroxypyrazoles. Molecules.

  • BenchChem Technical Library. (2025). Tautomerism in Substituted 3-Aminopyrazoles and Arylpyrazoles.

Sources

Methodological & Application

Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole from chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole from Enaminone-Chalcone Precursors

Executive Summary

This guide details the optimized protocol for synthesizing This compound , a privileged scaffold in kinase inhibitor discovery and anti-inflammatory drug development. While the prompt references "chalcones," the synthesis of mono-aryl pyrazoles (unsubstituted at the 5-position) requires a specific


-unsaturated ketone equivalent: the enaminone  (3-(dimethylamino)-1-arylprop-2-en-1-one).

This protocol utilizes the DMF-DMA (Dimethylformamide dimethyl acetal) route, which functions as a "masked formyl" equivalent to generate the requisite 3-carbon linker. This method offers superior regiocontrol, higher yields (>85%), and easier purification compared to oxidative cleavage of classic 1,3-diarylchalcones.

Scientific Context & Retrosynthesis

Medicinal Chemistry Significance

The 3,5-difluorophenyl motif is a bioisostere for phenyl rings, offering improved metabolic stability by blocking oxidative metabolism (P450) at vulnerable positions. When coupled with a pyrazole core, it serves as a critical hinge-binder in ATP-competitive kinase inhibitors (e.g., analogues of ruxolitinib or crizotinib).

Retrosynthetic Analysis

To synthesize the target (1) , we disconnect the N-N bond and the C3-C4 bond. The most reliable forward synthesis involves the condensation of 3,5-difluoroacetophenone (2) with a one-carbon electrophile. While classic chalcone synthesis uses benzaldehyde (yielding a 3,5-diarylpyrazole), we use DMF-DMA to install a dimethylamino-vinyl group.

Pathway:

  • Precursor: 3,5-Difluoroacetophenone.

  • Intermediate: (E)-3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one (The "Enaminone").

  • Product: this compound.[1]

Retrosynthesis Target This compound (Target) Intermediate (E)-Enaminone Intermediate (Masked Chalcone) Target->Intermediate Cyclization (N2H4) SM 3,5-Difluoroacetophenone + DMF-DMA Intermediate->SM Condensation

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Role
3,5-Difluoroacetophenone 156.131.0Starting Material
DMF-DMA 119.161.2 - 1.5C1 Synthon / Reagent
Hydrazine Hydrate (50-80%) 50.062.0 - 3.0Nucleophile
Ethanol (Absolute) -SolventReaction Medium
Toluene -SolventAzeotropic removal (Step 1)
Stage 1: Synthesis of the Enaminone Intermediate

Objective: Convert the acetyl group into an


-unsaturated ketone with a good leaving group (–NMe2).
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,5-Difluoroacetophenone (10.0 mmol, 1.56 g) and DMF-DMA (15.0 mmol, 1.79 g).

    • Note: The reaction can be run neat (solvent-free) or in Toluene (10 mL) if scale >5g to manage exotherm.

  • Reaction: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a bright yellow fluorescent spot (Enaminone).

  • Workup:

    • Cool to room temperature.[6]

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct.

    • Result: A yellow/orange solid or viscous oil. This is (E)-3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one .

    • Purification: Usually sufficiently pure for the next step. If solid, wash with cold hexanes.

Stage 2: Cyclization to this compound

Objective: Cyclocondensation with hydrazine to form the aromatic heterocycle.

  • Solvation: Dissolve the crude enaminone from Stage 1 in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (20.0 mmol, ~1.0 mL) dropwise at room temperature.

    • Safety: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (78 °C) for 2–3 hours.

    • Mechanism:[5][6] Hydrazine attacks the

      
      -carbon (Michael addition), followed by elimination of dimethylamine and cyclization.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure.

    • Precipitation: Add ice-cold water (30 mL) to the residue and stir for 15 minutes. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (SiO2, Hexane:EtOAc 3:1).

Mechanistic Pathway & Visualization

The reaction proceeds via an addition-elimination sequence. The "chalcone" character of the enaminone allows the hydrazine to attack the electrophilic


-carbon.

Mechanism Step1 Enaminone Formation (Aldol-type condensation) Step2 Michael Addition (Hydrazine attacks u03b2-carbon) Step1->Step2 + N2H4 Step3 Elimination of HNMe2 Step2->Step3 Step4 Intramolecular Cyclization (Formation of Pyrazoline) Step3->Step4 Step5 Aromatization (Loss of H2O -> Pyrazole) Step4->Step5 Final Product

Figure 2: Step-wise mechanistic flow from enaminone to pyrazole.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction; Loss of DMF-DMA.Use a sealed tube or ensure efficient reflux condenser. DMF-DMA hydrolyzes easily; use fresh reagent.
Oiling out in Step 2 Product too soluble in EtOH/Water mix.Evaporate EtOH completely before adding water. Extract with Ethyl Acetate if solid does not form.
Regioisomers? N/A for unsubstituted Hydrazine.With substituted hydrazines (e.g., Methylhydrazine), you will get a mixture of 1,3- and 1,5-isomers. With N2H4, tautomerism makes 3- and 5- identical.
Coloration Oxidation of trace amines.Recrystallize from EtOH with activated charcoal.

References

  • Al-Mulla, A. (2012). Enaminones as Building Blocks in Heterocyclic Preparations: Synthesis of Novel Pyrazoles. Heterocycles. Link

  • Menon, S., et al. (2018).[2] Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org. Link

  • Organic Syntheses. (1941).[10] 3,5-Dimethylpyrazole (General method applicable to enaminone/diketone cyclizations). Org. Synth. Coll. Vol. 1, 309. Link

  • Frizzo, C. P., et al. (2009). Heterocyclic synthesis using enaminones: A review. Journal of the Brazilian Chemical Society. (Demonstrates the robustness of the DMF-DMA route).

Sources

Application Note: High-Yield Synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

[1][2]

Strategic Overview

The synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde represents a critical workflow in the development of p38 MAP kinase inhibitors and anti-inflammatory agents. While pyrazoles can be functionalized via direct formylation or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), these methods often require expensive pre-functionalized heterocycles (e.g., 3-bromo-pyrazoles).

This protocol utilizes the Vilsmeier-Haack-Arnold reaction , a robust "one-pot" cyclization-formylation sequence. This approach is superior for three reasons:

  • Atom Economy: It constructs the pyrazole ring and installs the C4-aldehyde functionality simultaneously.

  • Substrate Accessibility: It proceeds from inexpensive acetophenones and phenylhydrazines.

  • Scalability: Recent optimizations (Kumar et al., 2019) utilizing controlled POCl

    
     stoichiometry have pushed yields from ~60% to >90%, minimizing chromatographic purification needs.
    

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction does not merely formylate an existing ring; it dehydrates and cyclizes a hydrazone precursor.

Key Mechanistic Stages:

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium salt (Vilsmeier Reagent).
    
  • Enamine Attack: The hydrazone (tautomerizing to its enamine form) attacks the electrophile.

  • Double Formylation/Cyclization: A second equivalent of reagent facilitates ring closure.

  • Hydrolysis: Aqueous workup converts the iminium intermediate into the final aldehyde.

VilsmeierMechanismDMFDMF + POCl3VRVilsmeier Reagent(Chloroiminium Salt)DMF->VR 0°CInter1Intermediate I(Formylated Hydrazone)VR->Inter1 + HydrazoneHydrazoneHydrazone Precursor(Enamine Tautomer)Hydrazone->Inter1CyclizationRing Closure(- HCl)Inter1->Cyclization Heat (60-80°C)IminiumPyrazolyl-IminiumSpeciesCyclization->IminiumHydrolysisAqueous HydrolysisIminium->Hydrolysis H2O / NaHCO3ProductTarget AldehydeHydrolysis->Product

Figure 1: Mechanistic flow of the Vilsmeier-Haack-Arnold cyclization converting hydrazone to pyrazole-4-carbaldehyde.

Experimental Protocols

Phase A: Precursor Synthesis (Hydrazone Formation)

Before performing the Vilsmeier reaction, the hydrazone intermediate must be synthesized and dried.

  • Substrates: 3',5'-Difluoroacetophenone + Phenylhydrazine.

  • Reaction: Condensation.[1]

Step-by-Step:

  • Dissolve 3',5'-difluoroacetophenone (10 mmol) in Ethanol (20 mL).

  • Add Phenylhydrazine (10 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux the mixture for 2–3 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. The hydrazone typically precipitates as a solid.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: Ensure the solid is completely dry; moisture decomposes the Vilsmeier reagent in the next step.

Phase B: Vilsmeier-Haack Cyclization (Target Synthesis)

This protocol uses the optimized stoichiometry (1:5:10) to maximize yield and purity.

Reagents & Stoichiometry:

ComponentRoleEquivalentsMass/Vol (Scale: 10 mmol Hydrazone)
Hydrazone (from Phase A) Substrate1.0 eq~2.46 g
DMF (Anhydrous) Solvent/Reagent5.0 eq~3.65 g (3.9 mL)
POCl

(Phosphoryl chloride)
Reagent10.0 eq~15.3 g (9.2 mL)

Protocol:

  • Reagent Preparation (0°C):

    • Charge a dry round-bottom flask with DMF (5 eq).

    • Cool to 0°C in an ice-salt bath.

    • Add POCl

      
        (10 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes .
      
    • Critical: Maintain internal temperature <5°C. The formation of the Vilsmeier reagent is exothermic. Stir for an additional 20 minutes at 0°C.

  • Substrate Addition:

    • Dissolve/suspend the Hydrazone (1 eq) in a minimal amount of DMF (if necessary) or add as a solid in small portions to the cold Vilsmeier complex.

    • Stir at 0°C for 30 minutes.

  • Cyclization (Heating):

    • Remove the ice bath and allow the mixture to reach room temperature.

    • Heat the reaction mixture to 60–80°C for 4–6 hours .

    • Observation: The mixture will darken (deep yellow/orange).

    • Validation: Monitor TLC for the disappearance of the hydrazone spot.

  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Safety Warning: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize the acidic solution to pH 7–8 using saturated NaHCO

      
       solution  or 10% NaOH. The product will precipitate as a pale yellow solid.
      
    • Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt.

  • Purification:

    • Filter the precipitate and wash copiously with water.

    • Recrystallization: Dissolve the crude solid in hot Ethanol (or an Ethanol/DMF mix). Cool slowly to crystallize.

    • Yield Expectation: 85–92%.

Characterization & Validation

Confirm the identity of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using the following markers:

TechniqueDiagnostic SignalStructural Assignment

H NMR (DMSO-d

)

~10.09 ppm (s, 1H)
-CHO (Aldehyde proton)

~9.2 - 8.9 ppm (s, 1H)
C5-H (Pyrazole ring proton)

~7.0 - 7.5 ppm (m)
Aromatic protons (Phenyl + Difluorophenyl)
IR Spectroscopy ~1680–1700 cm

C=O[2] Stretch (Aldehyde)
~1100–1200 cm

C-F Stretch

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in reagentsUse anhydrous DMF and freshly distilled POCl

. Dry hydrazone thoroughly.
Charring/Tarry Product Uncontrolled exothermSlow down POCl

addition. Ensure T < 5°C during reagent formation.
"Oiling Out" during Quench Incomplete hydrolysisStir the quenched mixture for at least 2 hours. Ensure pH is basic (7-8).
Starting Material Remains Insufficient heatingIncrease temperature to 80-90°C or extend reaction time.

Safety & Hazards (E-E-A-T)

  • Phosphoryl Chloride (POCl

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Quenching must be done by adding the reaction mixture to ice, never ice/water to the reaction mixture.
    
  • Vilsmeier Reagent: Thermally unstable.[3] Do not heat the DMF/POCl

    
     mixture without substrate present, as runaway decomposition can occur.
    
  • DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves.

References

  • Kumar, A., et al. (2019). "Convenient synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Asian Journal of Chemistry. (Demonstrates the optimized 10 eq POCl protocol).
  • Kira, M. A., et al. (1970). "Vilsmeier-Haack reaction of hydrazones."[4][5][1][2][6][7][8] Journal of Heterocyclic Chemistry, 7(1), 25-26.

  • Metre, T. V., et al. (2018). "Synthesis and Characterization of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Molbank, 2018(3), M1011.

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Note.

Application Note: Precision Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The pyrazole ring is a "privileged scaffold" in modern pharmacology, serving as the core pharmacophore in blockbusters like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). While the classical Knorr condensation (hydrazine + 1,3-diketone) is robust, it often suffers from poor regioselectivity and limited availability of specific 1,3-dicarbonyl precursors.

This guide details the 1,3-Dipolar Cycloaddition (1,3-DC) approach, which offers superior modularity and atom economy. We present two distinct, field-validated protocols:

  • The Nitrilimine Route: High regiocontrol for 1,3,5-trisubstituted pyrazoles.[1]

  • The Aqueous Micellar Diazo Route: A green, scalable protocol for 3,5- and 4,5-disubstituted pyrazoles using in situ generated diazo species.

Mechanistic Foundation & Regiocontrol

Understanding the Frontier Molecular Orbital (FMO) interactions is critical for predicting regiochemistry.[2] The reaction involves a 4


-electron dipole (the nitrilimine or diazoalkane) and a 2

-electron dipolarophile (the alkyne).
The Challenge of Regioselectivity
  • Electronic Control: The dominant interaction is typically between the HOMO of the dipole and the LUMO of the dipolarophile . Electron-withdrawing groups (EWGs) on the alkyne lower its LUMO energy, accelerating the reaction and directing the nucleophilic terminus of the dipole to the

    
    -carbon of the alkyne.
    
  • Steric Control: Bulky substituents on the dipole or dipolarophile will favor the isomer that minimizes steric clash in the transition state.

Reaction Pathway Diagram

The following flowchart illustrates the decision matrix for selecting the correct protocol based on the desired substitution pattern.

Pyrazole_Synthesis_Flow Start Target Pyrazole Structure Sub_135 1,3,5-Trisubstituted (High Regio-demand) Start->Sub_135 Targeting Sub_345 3,4,5-Trisubstituted or Disubstituted Start->Sub_345 Targeting Route_A PROTOCOL A: Nitrilimine Cycloaddition Sub_135->Route_A Select Route_B PROTOCOL B: Diazo/Micellar Cycloaddition Sub_345->Route_B Select Precursor_A Hydrazonoyl Halide + Terminal Alkyne Route_A->Precursor_A Requires Precursor_B Diazoacetate (in situ) + Internal/Terminal Alkyne Route_B->Precursor_B Requires Product Isolated Pyrazole Precursor_A->Product Base-mediated Elimination Precursor_B->Product Thermal/Micellar Catalysis

Figure 1: Strategic selection of synthetic route based on target pyrazole substitution pattern.

Protocol A: The Nitrilimine Route (Regioselective)

Best for: Synthesis of 1,3,5-trisubstituted pyrazoles with high regiocontrol.[1] Mechanism: Base-mediated dehydrohalogenation of hydrazonoyl halides generates a transient nitrilimine dipole, which undergoes concerted [3+2] cycloaddition with an alkyne.

Reagents & Equipment
  • Precursor: Hydrazonoyl chloride (prepared from aldehyde phenylhydrazone + NCS).

  • Dipolarophile: Terminal alkyne (1.2 equiv).

  • Base: Triethylamine (TEA) or Silver Carbonate (Ag₂CO₃) for sensitive substrates.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Atmosphere: Inert (Nitrogen/Argon).

Step-by-Step Methodology
  • Precursor Synthesis (If not commercial):

    • Dissolve the aldehyde phenylhydrazone (10 mmol) in DMF (20 mL).

    • Add N-Chlorosuccinimide (NCS, 10.5 mmol) portion-wise at 0°C.

    • Stir at room temperature (RT) for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of hydrazone.

  • Cycloaddition Setup:

    • Dissolve the crude hydrazonoyl chloride (10 mmol) and the terminal alkyne (12 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to 0°C.

  • Dipole Generation:

    • Add TEA (20 mmol) dropwise over 30 minutes via a syringe pump or addition funnel. Crucial: Slow addition prevents dimerization of the highly reactive nitrilimine intermediate.

    • A precipitate (TEA·HCl) will form immediately.

  • Reaction & Workup:

    • Allow the mixture to warm to RT and stir for 12–24 hours.

    • Filter off the TEA·HCl salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Regioselectivity Note

This protocol overwhelmingly favors the 1,3,5-isomer due to the steric repulsion between the N-phenyl group of the dipole and the substituent on the alkyne, as well as favorable electronic orbital overlap.

Protocol B: Aqueous Micellar Diazo Route (Green & Scalable)

Best for: 3,5- and 4,5-disubstituted pyrazoles; avoiding handling of potentially explosive isolated diazo compounds. Mechanism: In situ diazotization of glycine derivatives followed by micelle-promoted cycloaddition.

Reagents & Equipment
  • Precursor: Glycine ethyl ester hydrochloride (or similar amine).[3]

  • Diazotization Agent: Sodium Nitrite (NaNO₂).

  • Dipolarophile: Electron-deficient alkyne (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate).

  • Surfactant: TPGS-750-M (2 wt % in water). Note: If unavailable, Triton X-100 can be used as a substitute, though TPGS is greener.

  • Acid Catalyst: H₂SO₄ (catalytic).

Step-by-Step Methodology
  • Surfactant Solution Prep:

    • Dissolve TPGS-750-M (2 wt %) in degassed water.

  • One-Pot Setup:

    • To the surfactant solution (5 mL), add Glycine ethyl ester hydrochloride (1.5 mmol) and the alkyne (1.0 mmol).

    • Cool to 0°C.[3]

  • In Situ Diazotization:

    • Add NaNO₂ (1.5 mmol) followed by catalytic H₂SO₄ (0.04 mmol).[3]

    • The reaction vessel is capped and stirred vigorously at RT for 12–20 hours.

    • Mechanism:[2][3][4][5][6][7] The surfactant forms nanoreactors that concentrate the lipophilic alkyne and the generated ethyl diazoacetate (EDA), accelerating the reaction via the hydrophobic effect.

  • Workup:

    • Extract the reaction mixture with a minimal amount of EtOAc (2 x 5 mL).

    • The aqueous surfactant phase can often be recycled.

    • Concentrate the organic layer.

  • Purification:

    • Often, the product is pure enough for subsequent steps. If not, a short silica plug filtration is sufficient.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Dimerization of Nitrilimine (formation of dihydrotetrazine).Decrease the rate of base addition. Dilute the reaction mixture further. Ensure the alkyne is in excess (1.5–2.0 equiv).
Poor Regioselectivity Similar electronic/steric properties of alkyne termini.Switch to Cu(I) catalysis (Click chemistry conditions) if applicable, or use a bulkier protecting group on the alkyne to enforce steric steering.
Incomplete Reaction (Protocol B) Diazo decomposition before cycloaddition.Ensure the reaction is kept cool during diazotization. Verify the pH is acidic enough for diazotization but not so acidic that it degrades the diazo species rapidly.
Explosion Risk Accumulation of diazo intermediates.Never isolate the diazo intermediate in Protocol B. Run the reaction in flow if scaling up >10g.

Mechanistic Visualization (Nitrilimine Pathway)

Nitrilimine_Mechanism Hydrazonoyl Hydrazonoyl Chloride (Precursor) Nitrilimine Nitrilimine Dipole (Transient Species) Hydrazonoyl->Nitrilimine - HCl Base Base (Et3N) Base->Nitrilimine Promotes TS Concerted Transition State [3+2] Nitrilimine->TS + Alkyne Alkyne Alkyne (Dipolarophile) Alkyne->TS Pyrazole 1,3,5-Trisubstituted Pyrazole (Final Product) TS->Pyrazole Aromatization

Figure 2: Reaction mechanism for the base-mediated generation of nitrilimines and subsequent cycloaddition.

References

  • Aggarwal, V. K., et al. (2003).[8] "Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes." Journal of Organic Chemistry.

  • Vinciarelli, G., et al. (2023). "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." European Journal of Organic Chemistry.

  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

  • Li, L., et al. (2012).[6] "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues."[9][10] Organic & Biomolecular Chemistry.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

Sources

3-(3,5-Difluorophenyl)-1H-pyrazole derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(3,5-Difluorophenyl)-1H-pyrazole Derivatives as Kinase Inhibitors

Executive Summary & Scientific Rationale

The This compound scaffold represents a privileged pharmacophore in modern kinase inhibitor design. This specific structural motif combines the bioisosteric properties of the pyrazole ring (mimicking the adenine hinge-binding region of ATP) with the metabolic robustness of the 3,5-difluorophenyl group.

Why this Scaffold?

  • The "Fluorine Effect": Substitution at the 3,5-positions of the phenyl ring blocks primary sites of CYP450-mediated oxidative metabolism (specifically CYP2C9 and CYP3A4), significantly extending in vivo half-life compared to unsubstituted analogs. Furthermore, the electron-withdrawing nature of fluorine increases the acidity of the pyrazole NH, potentially strengthening hydrogen bond interactions with the kinase hinge region (e.g., Glu/Leu residues).

  • Target Specificity: Derivatives of this core have demonstrated potent inhibitory activity against BRAF V600E (Melanoma), CDK2/Cyclin E (Cell Cycle), and JAK2 (Myeloproliferative disorders).

This guide provides a validated workflow for the synthesis, biochemical profiling, and cellular evaluation of these derivatives, using BRAF V600E as the primary case study.

Chemical Synthesis Protocol

Objective: Synthesize the core intermediate This compound via a regioselective cyclocondensation.

Mechanism: Claisen condensation of 3,5-difluoroacetophenone with a formylating agent, followed by hydrazine-mediated cyclization.

Reagents & Materials:
  • Starting Material: 3,5-Difluoroacetophenone (CAS: 123577-99-1)

  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Reagent B: Hydrazine hydrate (N2H4·H2O)

  • Solvents: Toluene, Ethanol

  • Purification: Silica Gel (230-400 mesh), Ethyl Acetate/Hexanes

Step-by-Step Methodology:
  • Enaminone Formation:

    • Charge a round-bottom flask with 3,5-Difluoroacetophenone (1.0 eq) and Toluene (10 volumes).

    • Add DMF-DMA (1.2 eq) dropwise under N2 atmosphere.

    • Reflux at 110°C for 12 hours. Monitor via TLC (30% EtOAc/Hex) for the disappearance of the ketone and appearance of the yellow enaminone intermediate.

    • Critical Note: Complete conversion is essential here. If starting material remains, add 0.2 eq additional DMF-DMA.

    • Concentrate in vacuo to yield the crude enaminone (3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one).

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (10 volumes).

    • Cool to 0°C in an ice bath.

    • Add Hydrazine hydrate (2.0 eq) dropwise to control the exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

    • Observation: A white to off-white precipitate typically forms as the pyrazole crystallizes.

  • Work-up & Isolation:

    • Concentrate the reaction mixture to ~20% volume.

    • Dilute with ice-cold water and filter the precipitate.

    • Recrystallize from Ethanol/Water to afford pure this compound.

Visual Synthesis Workflow:

Synthesis SM 3,5-Difluoroacetophenone Int Enaminone Intermediate SM->Int + DMF-DMA Reflux 12h Prod This compound Int->Prod + Hydrazine EtOH, RT

Caption: Two-step synthesis of the pyrazole core via enaminone intermediate.

Biochemical Assay: Kinase Inhibition (ADP-Glo™)

Objective: Determine the IC50 of the synthesized derivative against recombinant BRAF V600E.

Principle: The ADP-Glo™ assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Ultra-Glo™ Luciferase. The luminescent signal is directly proportional to kinase activity.

Materials:
  • Enzyme: Recombinant BRAF V600E (active).

  • Substrate: MEK1 (inactive) or synthetic peptide substrate.

  • Kit: Promega ADP-Glo™ Kinase Assay.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock of the inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 10 µM).

    • Dilute 1:25 into 1X Kinase Buffer (Final DMSO concentration: 4%).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of BRAF V600E enzyme (0.5 ng/µL) to the wells.

    • Add 1 µL of diluted compound. Incubate for 10 min at RT (allows for "slow-binding" kinetics if present).

    • Initiate reaction by adding 2 µL of ATP/Substrate mix (ATP concentration should be at

      
      , typically 10-50 µM).
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Normalize data: % Inhibition =

      
      .
      
    • Fit data to the sigmoidal dose-response equation (variable slope) to calculate IC50.

Cellular Assay: A375 Melanoma Viability

Rationale: Biochemical potency must translate to cellular efficacy. A375 cells harbor the BRAF V600E mutation and are highly dependent on the MAPK pathway for survival.

Protocol:
  • Seeding:

    • Seed A375 cells at 3,000 cells/well in 96-well plates in DMEM + 10% FBS.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add compounds (serial dilutions) to the cells. Ensure final DMSO < 0.5%.

    • Include Vemurafenib (PLX4032) as a positive control.

    • Incubate for 72 hours.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to RT.

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 mins; incubate for 10 mins.

    • Measure Luminescence.

Signaling Pathway Visualization:

MAPK GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif Inhib 3,5-Difluoro-Pyrazole Inhibitor Inhib->BRAF Inhibition

Caption: MAPK signaling cascade showing the specific intervention point of the pyrazole inhibitor at BRAF V600E.

Data Interpretation & Troubleshooting

SAR Summary Table (Representative Data):

Compound IDR-Group (N1)R-Group (C5)BRAF V600E IC50 (nM)Cellular EC50 (nM)Comments
PYR-001 HH>10,000N/ACore scaffold (weak binder)
PYR-002 PhenylH4501,200Improved lipophilicity
PYR-003 3-Cl-PhenylH120350Halogen bond acceptor
PYR-004 3,5-Difluorophenyl NH-Cyclopropyl 15 45 Lead Candidate (Metabolically Stable)

Troubleshooting Guide:

  • High Background in Kinase Assay:

    • Cause: Incomplete depletion of ATP.

    • Solution: Increase incubation time of ADP-Glo Reagent or reduce initial ATP concentration.

  • Poor Cellular Potency vs. Biochemical Potency:

    • Cause: Poor permeability or efflux pump substrate (P-gp).

    • Solution: Check LogP (Target range: 2-4). Perform PAMPA permeability assay.

  • Precipitation in Assay Buffer:

    • Cause: Low solubility of the planar pyrazole core.

    • Solution: Ensure <1% DMSO final.[1] Add 0.01% Triton X-100 or Brij-35 to the buffer.

References

  • Design and Synthesis of BRAF Inhibitors

    • Takle, A. K., et al. (2006). "The identification of potent and selective imidazole-based inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters.
  • Pyrazole Scaffold in Kinase Inhibition

    • Pevarello, P., et al. (2004).[2] "3-Aminopyrazole inhibitors of CDK2/CyclinA as antitumor agents." Journal of Medicinal Chemistry.

  • ADP-Glo™ Assay Validation

    • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies.
  • BRAF V600E Signaling in Melanoma

    • Davies, H., et al. (2002). "Mutations of the BRAF gene in human cancer.

Sources

Application of 3-(3,5-Difluorophenyl)-1H-pyrazole in Agricultural Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpyrazole Scaffold in Modern Agriculture

The pyrazole ring is a privileged five-membered heterocyclic structure that serves as a versatile framework in the development of biologically active molecules for medicine and agriculture.[1] In the agricultural sector, compounds containing the pyrazole moiety have been successfully commercialized as fungicides, insecticides, and herbicides.[2][3] The phenylpyrazole subclass, characterized by a phenyl group attached to the pyrazole core, has given rise to a diverse range of agrochemicals. A notable example is the insecticide fipronil, which underscores the potential of this chemical class.[4]

The introduction of fluorine atoms into agrochemical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy. This guide focuses on the potential applications of a specific fluorinated analog, 3-(3,5-Difluorophenyl)-1H-pyrazole, in agricultural research. While this specific molecule may not be a commercialized product itself, its structural motifs are present in various researched compounds, making it a significant lead structure for the discovery of new active ingredients. This document provides a comprehensive overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its evaluation as a candidate herbicide, fungicide, or insecticide.

Hypothesized Bioactivity Profile

The 3-(3,5-difluorophenyl) substitution is a key structural feature that likely modulates the biological activity of the pyrazole core. Based on extensive research into related fluorinated phenylpyrazole derivatives, we can hypothesize several potential applications for this compound.

Potential Herbicidal Activity

Numerous studies have demonstrated the herbicidal potential of phenylpyrazole derivatives.[5][6] A common mechanism of action for such herbicides is the inhibition of protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. The structural similarity of this compound to known PPO-inhibiting herbicides suggests it could act through this pathway.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to the bleaching of new plant tissues due to the indirect inhibition of carotenoid biosynthesis, ultimately causing plant death.[7] Several pyrazole-based compounds have been identified as potent HPPD inhibitors.[7][8]

Potential Fungicidal Activity

The pyrazole scaffold is a well-established pharmacophore in the design of fungicides.[9][10] Research has shown that pyrazole derivatives, including those with polyfluoro-substituted phenyl groups, exhibit significant activity against a wide range of plant pathogenic fungi.[4][9]

  • Mechanism of Action: A prominent mode of action for phenylpyrrole fungicides like fludioxonil is the over-stimulation of the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This leads to a disruption of osmoregulation, causing cell swelling and bursting. While the specific mechanism for this compound would require experimental confirmation, this pathway represents a plausible target.

Potential Insecticidal Activity

The phenylpyrazole class includes potent insecticides, with fipronil being a prime example. These compounds typically act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation and death.[4]

  • Structure-Activity Relationship (SAR): Studies on novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl moieties have shown promising insecticidal activities.[4] This suggests that the 3,5-difluoro substitution pattern on the phenyl ring of our topic compound could contribute to effective insecticidal properties.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the initial screening of this compound for its potential herbicidal, fungicidal, and insecticidal activities.

Protocol 1: Evaluation of Herbicidal Activity

This protocol outlines a primary screening process for pre- and post-emergence herbicidal effects.

1. Plant Species Selection:

  • Monocots: Echinochloa crus-galli (barnyard grass), Setaria viridis (green foxtail).
  • Dicots: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf).

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
  • Create a series of dilutions to achieve application rates ranging from 50 to 500 g a.i./ha (grams of active ingredient per hectare). Include a surfactant in the final spray solution.

3. Pre-emergence Assay:

  • Sow seeds of the selected weed species in pots filled with a standard potting mix.
  • Immediately after sowing, apply the different concentrations of the test compound to the soil surface.
  • Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action).
  • Place the pots in a greenhouse under controlled conditions (25°C, 16h light/8h dark cycle).
  • Assess the percentage of weed control (visual estimation of biomass reduction compared to the control) at 14 and 21 days after treatment.

4. Post-emergence Assay:

  • Grow the selected weed species in pots until they reach the 2-3 leaf stage.
  • Apply the different concentrations of the test compound as a foliar spray.
  • Include a solvent-only control and a positive control.
  • Return the pots to the greenhouse.
  • Assess the percentage of weed control at 7, 14, and 21 days after treatment.

Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in growth) for each weed species.

Diagram 1: Herbicidal Screening Workflow

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay pre_sow Sow Seeds pre_treat Apply Compound to Soil pre_sow->pre_treat pre_grow Greenhouse Incubation pre_treat->pre_grow pre_assess Assess at 14 & 21 days pre_grow->pre_assess end Results pre_assess->end Data Analysis (GR50) post_grow Grow Plants to 2-3 Leaf Stage post_treat Foliar Application post_grow->post_treat post_incubate Greenhouse Incubation post_treat->post_incubate post_assess Assess at 7, 14, 21 days post_incubate->post_assess post_assess->end Data Analysis (GR50) start Prepare Test Compound & Controls start->pre_sow start->post_grow

Caption: Workflow for primary herbicidal activity screening.

Protocol 2: In Vitro Antifungal Assay

This protocol uses the mycelial growth inhibition method to assess fungicidal activity against key plant pathogens.[11]

1. Fungal Pathogen Selection:

  • Botrytis cinerea (gray mold)
  • Fusarium graminearum (Fusarium head blight)
  • Rhizoctonia solani (sheath blight)
  • Sclerotinia sclerotiorum (white mold)

2. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) and sterilize.
  • While the PDA is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
  • Pour the amended PDA into sterile Petri dishes. Include a solvent-only control plate.

3. Inoculation and Incubation:

  • Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
  • Incubate the plates at 25°C in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition using the following formula:
  • Inhibition (%) = [(dc - dt) / dc] x 100
  • Where dc = average diameter of the control colony and dt = average diameter of the treated colony.
  • Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for each pathogen.[12]

Diagram 2: Antifungal Mycelial Growth Inhibition Assay

Antifungal_Assay A Prepare PDA Amended with Test Compound B Pour into Petri Dishes A->B C Inoculate with Fungal Mycelial Plug B->C D Incubate at 25°C C->D E Measure Colony Diameter D->E F Calculate Inhibition (%) & EC50 E->F

Caption: In vitro assay for fungicidal activity assessment.

Protocol 3: Insecticidal Activity Screening

This protocol describes a contact and ingestion bioassay for common insect pests.

1. Insect Species Selection:

  • Plutella xylostella (diamondback moth) - for leaf dip bioassay.
  • Myzus persicae (green peach aphid) - for spray bioassay.

2. Leaf Dip Bioassay (P. xylostella):

  • Prepare various concentrations of this compound in an aqueous solution with a surfactant.
  • Excise cabbage leaf discs (5 cm diameter).
  • Dip each leaf disc into a test solution for 10 seconds and allow it to air dry.
  • Place one treated leaf disc in a Petri dish lined with moist filter paper.
  • Introduce 10 third-instar larvae of P. xylostella into each dish.
  • Include a water/surfactant control and a positive control (a commercial insecticide).
  • Incubate at 25°C with a 16h light/8h dark cycle.
  • Record mortality at 24, 48, and 72 hours post-treatment.

3. Spray Bioassay (M. persicae):

  • Grow radish or pepper plants in small pots.
  • Infest the plants with a synchronized population of adult aphids.
  • Use a spray tower to apply the test solutions to the infested plants until runoff.
  • Allow the plants to dry and then place them in a ventilated cage.
  • Record aphid mortality at 24, 48, and 72 hours post-treatment.

4. Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.
  • Calculate the LC50 (lethal concentration to kill 50% of the test population) for each insect species.

Quantitative Data Summary

The following table provides a template for summarizing the efficacy data obtained from the screening protocols.

Activity Type Target Organism Assay Type Endpoint Result (e.g., EC50/LC50/GR50)
HerbicidalEchinochloa crus-galliPre-emergenceGR50[Insert Data]
HerbicidalAmaranthus retroflexusPost-emergenceGR50[Insert Data]
FungicidalBotrytis cinereaMycelial GrowthEC50[Insert Data]
FungicidalRhizoctonia solaniMycelial GrowthEC50[Insert Data]
InsecticidalPlutella xylostellaLeaf DipLC50 (48h)[Insert Data]
InsecticidalMyzus persicaeSprayLC50 (48h)[Insert Data]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel agrochemicals. Its structural features suggest potential for broad-spectrum activity as a herbicide, fungicide, or insecticide. The protocols outlined in this guide provide a robust framework for the initial evaluation of this and structurally related compounds. Positive results from these primary screens would warrant further investigation, including mode of action studies, crop safety evaluation, and optimization of the chemical structure to enhance potency and selectivity. The exploration of such fluorinated pyrazole derivatives is a critical endeavor in the ongoing search for effective and sustainable solutions for crop protection.

References

  • Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(1), 561. Available from: [Link]

  • Tančić, P., et al. (2020). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. Pesticidi i fitomedicina, 35(1), 47-56. Available from: [Link]

  • Tanabe, Y., et al. (2015). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science, 40(3), 135-143. Available from: [Link]

  • Bajwa, W. A., et al. (2021). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Plant Biology, 27, 100213. Available from: [Link]

  • Zhang, Z., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 13812-13828. Available from: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

  • O'Sullivan, A. C., et al. (2001). Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. Chemical & Pharmaceutical Bulletin, 49(12), 1599-1605. Available from: [Link]

  • ResearchGate. (2025). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available from: [Link]

  • Semantic Scholar. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available from: [Link]

  • PubMed. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Available from: [Link]

  • Ye, F., et al. (2018). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 8(48), 27361-27369. Available from: [Link]

  • PubMed. (2001). Measurement of protoporphyrinogen oxidase activity. Available from: [Link]

  • Purdue University. (n.d.). Inhibition of Protoporphyrinogen Oxidase. Available from: [Link]

  • Luo, F., et al. (2017). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 11(1), 1-8. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Van de Wiele, T., et al. (2021). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Communications in Agricultural and Applied Biological Sciences, 86(1), 1-8. Available from: [Link]

Sources

Antifungal activity of difluoromethyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Validation of Difluoromethyl Pyrazole Derivatives as SDHI Fungicides

Abstract

This technical guide outlines the validation workflow for difluoromethyl pyrazole derivatives, a critical class of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds, typified by commercial standards like Fluxapyroxad and Isopyrazam, function by disrupting the mitochondrial tricarboxylic acid (TCA) cycle. This note details the structural rationale of the difluoromethyl (


) pharmacophore, provides standardized protocols for phenotypic and enzymatic assays, and establishes a logic-gated workflow to distinguish true SDH inhibition from off-target toxicity.

Mechanistic Profiling & Structural Rationale

The Pharmacophore

The efficacy of this class hinges on the pyrazole-4-carboxamide core.[1] The difluoromethyl group (


)  at the C-3 position is not merely a lipophilic handle; it serves as a hydrogen bond donor. The acidic proton of the 

group forms a critical H-bond with carbonyl oxygens in the ubiquinone-binding pocket (Qp site) of the SDH enzyme (Complex II).
Mechanism of Action (MOA)

SDHIs block the transfer of electrons from succinate to ubiquinone (Coenzyme Q).[2] This blockade halts the TCA cycle and the mitochondrial Electron Transport Chain (ETC), leading to:

  • ATP Depletion: Energy failure in the fungal cell.

  • ROS Accumulation: Leakage of electrons results in superoxide formation, causing oxidative damage.

Figure 1: Mitochondrial Inhibition Pathway The following diagram illustrates the specific blockade point of difluoromethyl pyrazoles within the ETC.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH) [SdhA, SdhB, SdhC, SdhD] Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Transfer ROS ROS Accumulation (Cell Death) ComplexII->ROS e- Leakage Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Blocked ComplexIII Complex III Ubiquinol->ComplexIII Downstream Respiration SDHI Difluoromethyl Pyrazole (SDHI) SDHI->ComplexII BINDS Qp SITE (Blocks Q Reduction)

Caption: Schematic of SDH inhibition. The difluoromethyl pyrazole binds to the Qp site of Complex II, preventing ubiquinone reduction and forcing electron leakage (ROS).

Experimental Protocols

To validate a new derivative, you must correlate phenotypic death (mycelial inhibition) with enzymatic inhibition (SDH assay).

Protocol A: Phenotypic Screening (Poisoned Food Technique)

Objective: Determine the


 (Effective Concentration for 50% inhibition) against target phytopathogens (e.g., Rhizoctonia solani, Botrytis cinerea).

Materials:

  • Potato Dextrose Agar (PDA).

  • Test compounds (dissolved in DMSO).

  • Positive Control: Fluxapyroxad or Boscalid (commercial standards).

  • Fungal strains (active mycelial plugs).

Workflow:

  • Stock Preparation: Dissolve derivatives in DMSO to create a

    
     mg/L stock.
    
  • Media Tempering: Autoclave PDA and cool to 50°C.

  • Dosing: Add stock solution to molten agar to achieve final concentrations (e.g., 0.1, 1, 5, 25, 50, 100 µg/mL). Note: Final DMSO concentration must be <0.5% v/v to avoid solvent toxicity.

  • Inoculation: Place a 5mm mycelial plug (mycelium side down) in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 48–96 hours (species dependent).

  • Measurement: Measure colony diameter (cross-method) when the control plate reaches 75% coverage.

Data Calculation:



Where 

is control diameter and

is treated diameter.
Protocol B: Enzymatic Mode of Action (DCIP Reduction Assay)

Objective: Confirm the compound targets Complex II by measuring the reduction of 2,6-dichlorophenolindophenol (DCIP). Principle: DCIP (Blue) acts as an artificial electron acceptor. Functional SDH reduces DCIP to colorless. Inhibition results in sustained blue color.

Reagents:

  • Mitochondrial Fraction: Isolated from fungal mycelia via differential centrifugation (

    
    ).
    
  • Reaction Buffer: Phosphate buffer (pH 7.4) + 20 mM Succinate (Substrate).

  • Indicator: 50 µM DCIP (Blue).

  • Electron Carrier: Phenazine methosulfate (PMS) is required to shuttle electrons from the enzyme to DCIP.

Step-by-Step:

  • Preparation: In a 96-well plate, add 10 µL of mitochondrial protein extract.

  • Inhibitor Addition: Add 2 µL of test compound (various concentrations). Incubate for 10 mins at 25°C to allow binding.

  • Reaction Start: Add 180 µL of Reaction Mix (Buffer + Succinate + PMS + DCIP).

  • Kinetic Reading: Measure absorbance at 600 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (Rate of

    
    ). A flatter slope compared to control indicates inhibition.
    

Validation Logic:

  • If Phenotype = Active AND Enzyme = Active (Inhibited)

    
     True SDHI.
    
  • If Phenotype = Active BUT Enzyme = Inactive (No Inhibition)

    
     Off-target toxicity (Reject).
    

Data Presentation & Analysis

When reporting results, summarize the Structure-Activity Relationship (SAR) clearly.

Table 1: Hypothetical Comparative Efficacy Data

Compound IDR-Group (Amide)

Position

R. solani (mg/L)

SDH Enzyme (nM)
Status
Fluxapyroxad 3',4',5'-trifluorophenylC-30.0412.5Standard
Derivative A Phenyl (unsubstituted)C-35.20450.0Low Potency
Derivative B 2'-methyl-4'-fluorophenylC-30.0818.2Hit
Derivative C 2'-methyl-4'-fluorophenylC-5 >50.0>1000Inactive (Steric Clash)

Interpretation: The position of the


 group is rigid; moving it to C-5 (Derivative C) typically destroys activity due to misalignment with the Arginine residues in the binding pocket.

Resistance Profiling Workflow

SDHIs are classified as "Medium to High Risk" for resistance development (FRAC Code 7). New derivatives must be tested against resistant mutants.

Target Mutations:

  • SdhB: H272Y (Histidine to Tyrosine) – Common in Botrytis.

  • SdhC: H134R.

Workflow Diagram Use this logic to characterize your lead compound against resistant strains.

Resistance_Workflow Isolate Field Isolate / Mutant Strain Phenotype Phenotypic Assay (Discriminating Dose) Isolate->Phenotype Screen Genotype Sequencing (SdhB/C/D genes) Isolate->Genotype Identify Mutation Decision Cross-Resistance Profile Phenotype->Decision Data Input Docking Molecular Docking (In Silico) Genotype->Docking PDB Structure Mutagenesis Docking->Decision Binding Energy Calculation

Caption: Integrated workflow for assessing cross-resistance risk in novel SDHI candidates.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List ©: Fungal control agents sorted by cross resistance pattern and mode of action.

  • Yan, X., et al. (2018).[3] Design, synthesis, and antifungal activity of novel pyrazole-carboxamide derivatives containing a hydrazone moiety. Journal of Agricultural and Food Chemistry.

  • Abcam. (2024). Succinate Dehydrogenase Activity Assay Kit (Colorimetric) Protocol.

  • Avenot, H. F., & Michailides, T. J. (2010).[4] Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection.

Sources

Application Notes and Protocols: Development of Anti-Tumor Agents from Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the discovery and preclinical development of novel anti-tumor agents based on the pyrazole scaffold. This guide offers a blend of theoretical background, practical insights, and detailed experimental protocols, reflecting field-proven methodologies in medicinal chemistry and oncology.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile core for designing potent and selective therapeutic agents.[2][3] In oncology, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of anti-tumor activities.[1][4]

The versatility of the pyrazole core stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[1] This has led to the development of pyrazole-based inhibitors for a variety of cancer-relevant targets, including protein kinases, tubulin, and enzymes involved in DNA replication.[1][2] Several FDA-approved drugs for cancer treatment incorporate the pyrazole motif, underscoring its clinical significance.[2]

The anti-cancer mechanism of pyrazole derivatives is often attributed to their ability to inhibit key enzymes that drive tumor growth and proliferation.[5] A significant number of these compounds function as kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[1] By blocking the activity of these kinases, pyrazole derivatives can disrupt cell cycle progression, inhibit angiogenesis, and induce apoptosis in cancer cells.

This guide will walk you through the essential stages of developing a novel pyrazole-based anti-tumor agent, from initial synthesis and in vitro screening to in vivo validation in preclinical models.

Part 1: Synthesis of Pyrazole Derivatives

The synthesis of a library of pyrazole derivatives is the foundational step in the discovery process. The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The Knorr pyrazole synthesis and its variations are among the most common and versatile methods.[6] Modern techniques such as microwave-assisted or ultrasound-assisted synthesis can offer advantages in terms of reaction time and yield.[2]

Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization

This protocol describes a common method for synthesizing a diverse library of pyrazole derivatives.

Rationale: This two-step approach is widely used due to its simplicity and the commercial availability of a wide range of substituted acetophenones and benzaldehydes, allowing for the generation of a diverse compound library to explore structure-activity relationships (SAR).

Step-by-Step Protocol:

  • Synthesis of α,β-Unsaturated Ketones (Chalcones):

    • To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq).

    • Slowly add an aqueous solution of a base (e.g., NaOH or KOH, 2.0 eq) to the mixture at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Cyclization to Form the Pyrazole Ring:

    • Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Characterization: The synthesized compounds should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm their structure and purity.

Part 2: In Vitro Evaluation of Anti-Tumor Activity

Initial screening of the synthesized pyrazole derivatives is performed in vitro using a panel of human cancer cell lines to assess their cytotoxic and anti-proliferative effects.[7]

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Rationale: This assay provides a quantitative measure of the ability of a compound to inhibit cell growth and is a robust and high-throughput method for initial screening of a large number of compounds. The choice of cell lines should be representative of different cancer types to assess the spectrum of activity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. The optimal seeding density can vary between cell lines.[8]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression analysis.

Data Presentation:

Compound IDTarget/Putative MechanismMCF-7 IC₅₀ (µM)[1][4]A549 IC₅₀ (µM)[1][4]HCT116 IC₅₀ (µM)[1]
PZ-1 CDK2 Inhibitor5.2142.793.12
PZ-2 VEGFR-2 Inhibitor16.50--
PZ-3 Tubulin Polymerization Inhibitor0.021 (K562)0.69-
Doxorubicin Topoisomerase II Inhibitor0.95--

Note: The IC₅₀ values presented are representative examples from the literature and will vary depending on the specific pyrazole derivative and experimental conditions.

Further In Vitro Assays

Compounds that show promising activity in the initial MTT screen should be further investigated using a battery of in vitro assays to elucidate their mechanism of action.[7]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (by Flow Cytometry): To investigate if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[9]

  • Kinase Inhibition Assays: To confirm the inhibition of specific target kinases if the compound was designed as a kinase inhibitor.

  • Tubulin Polymerization Assay: For compounds suspected to target the cytoskeleton.[10]

Part 3: In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a more complex biological system.[11][12] Xenograft models in immunocompromised mice are the most commonly used preclinical models for cancer drug discovery.[13][14]

Protocol 3: Evaluation of Anti-Tumor Efficacy in a Human Tumor Xenograft Model

Rationale: This in vivo model provides a "whole-body" context to assess the therapeutic potential of a drug candidate, including its ability to reach the tumor site and exert its anti-tumor effect.[11] The choice of the cancer cell line for the xenograft should be based on the in vitro activity profile of the compound.

Step-by-Step Protocol:

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice (e.g., Athymic Nude or SCID mice).[11]

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Drug Administration:

    • Administer the pyrazole derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule (e.g., once daily for 21 days). The vehicle and dosing regimen should be optimized based on preliminary pharmacokinetic and tolerability studies.

  • Monitoring and Endpoints:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between the treatment groups.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Immunocompromised Mice C Subcutaneous Cell Implantation A->C B Culture & Prepare Cancer Cells B->C D Monitor Tumor Growth C->D E Randomize into Treatment Groups D->E F Administer Test Compound & Controls E->F G Measure Tumor Volume & Body Weight F->G H Euthanasia & Tumor Excision G->H J Calculate Tumor Growth Inhibition (TGI) G->J I Tumor Weight & Biomarker Analysis H->I cdk2_pathway CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 (Active Kinase) CyclinE->ActiveComplex Binds CDK2 CDK2 CDK2->ActiveComplex Binds Rb Rb Protein ActiveComplex->Rb Phosphorylates Arrest G1/S Phase Arrest E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates Transcription Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->ActiveComplex Inhibits

Caption: Inhibition of the CDK2 pathway by a pyrazole derivative.

Mechanism Validation:

  • Western Blotting: To confirm the downstream effects of target inhibition, such as a decrease in the phosphorylation of target proteins (e.g., p-Rb for a CDK2 inhibitor).

  • Molecular Docking: Computational studies can be used to predict and visualize the binding mode of the pyrazole derivative within the active site of its target protein. [15]

Conclusion

The development of anti-tumor agents from pyrazole derivatives is a dynamic and promising area of cancer research. The synthetic tractability and the ability to modulate a wide range of biological targets make the pyrazole scaffold an attractive starting point for the design of novel therapeutics. The systematic application of the protocols and methodologies outlined in these application notes will enable researchers to efficiently identify and advance promising pyrazole-based drug candidates from the bench to preclinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Cancer Models - Charles River Laboratories. (n.d.).
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7).
  • Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience. (2024, December 5).
  • In Vivo Oncology Models - ICE Bioscience. (n.d.).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24).
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023, September 29).

Sources

High-throughput screening assays for pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Ruxolitinib and Crizotinib. However, their lipophilic nature and potential for colloidal aggregation present unique challenges in High-Throughput Screening (HTS). This guide details a robust workflow for screening pyrazole libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate compound autofluorescence and a cell-based counter-screen to eliminate false positives.

Introduction: The Pyrazole Challenge

While pyrazoles offer exceptional binding affinity for ATP-binding pockets, they are prone to two specific HTS failure modes:

  • Solubility-Driven Aggregation: Pyrazoles can form colloidal aggregates in aqueous buffers, sequestering enzymes and causing false inhibition (a hallmark of PAINS - Pan-Assay Interference Compounds).

  • Autofluorescence: Many fused pyrazole systems fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.

Solution: We utilize TR-FRET (Time-Resolved FRET) using a Europium/Terbium donor. The millisecond-scale delay in reading the signal eliminates short-lived compound autofluorescence, ensuring signal integrity.

HTS Workflow Architecture

The following logic gate ensures that only chemically tractable, on-target hits proceed to lead optimization.

HTS_Workflow cluster_0 Elimination Criteria Library Pyrazole Library (10mM DMSO Stocks) QC Solubility QC (Nephelometry) Library->QC Acoustic Dispensing Primary Primary Screen (TR-FRET Kinase Assay) QC->Primary Pass Triage Data Triage (Z-Factor > 0.5) Primary->Triage Counter Counter Screen (CellTiter-Glo Cytotoxicity) Triage->Counter Select Hits PAINS PAINS Filter (Aggregators) Triage->PAINS Validation Hit Validation (IC50 Determination) Counter->Validation Non-Toxic Hits

Figure 1: Strategic workflow for pyrazole HTS. Note the early solubility check and the late-stage cellular counter-screen.

Module 1: Compound Management & Solubility

Objective: Prevent precipitation of lipophilic pyrazoles upon transfer to aqueous assay buffer.

  • Stock Concentration: Maintain at 10 mM in 100% DMSO.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes (typically 10–50 nL) directly into assay plates. This avoids the "tip-wetting" issues common with sticky pyrazoles.

  • Buffer Additives: The assay buffer must contain a non-ionic detergent to disrupt colloidal aggregates.

    • Standard: 0.01% Triton X-100 or 0.05% Tween-20.

    • Advanced: If aggregation persists, add 0.01% Pluronic F-127.

Module 2: Primary Assay – TR-FRET Kinase Screen

Principle: This assay measures the displacement of a fluorescent tracer from the kinase active site by the pyrazole compound.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: AlexaFluor 647-labeled Tracer (binds to the ATP pocket).

  • Signal: High FRET = Tracer bound (No Inhibition). Low FRET = Tracer displaced (Inhibition).

Mechanism Diagram

TR_FRET_Mechanism Kinase Kinase (GST-Tagged) Tracer Alexa647-Tracer (Acceptor) Kinase->Tracer ATP Pocket (High FRET) Ab Eu-Anti-GST Ab (Donor) Ab->Kinase Binds Tag Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Competes (Low FRET)

Figure 2: TR-FRET Competition Mode. Pyrazoles displace the tracer, breaking the energy transfer loop.

Detailed Protocol (384-Well Format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Mix: 2 nM Eu-Anti-GST Antibody + 10-100 nM Tracer (optimize to

    
    ).
    
StepActionVolumeNotes
1 Dispense Compounds 20 nLAcoustic transfer of 10 mM pyrazole stocks (Final: 10 µM).
2 Add Kinase/Ab Mix 5 µLPre-incubate Kinase (5 nM) and Eu-Antibody (2 nM) for 15 min.
3 Incubate 15 minAllows compound to access the binding pocket.
4 Add Tracer 5 µLAdd Tracer at

concentration (determined in assay dev).
5 Final Incubation 60 minRoom temperature, protected from light.
6 Read Plate --TR-FRET Reader (Ex: 337nm, Em: 620nm/665nm).

Critical Parameter: The "Lag Time" on the reader must be set to 50–100 µs . This delay allows the short-lived background fluorescence of pyrazole compounds to decay before the long-lived Europium signal is measured.

Module 3: Cell-Based Counter-Screen

Objective: Pyrazoles are often cytotoxic. A counter-screen distinguishes between specific kinase inhibition and general cell killing. Method: CellTiter-Glo (Promega) – Quantifies ATP as a marker of metabolically active cells.

Protocol:

  • Seed Cells: 1,000 cells/well in 384-well white opaque plates (5 µL volume).

  • Incubate: 24 hours at 37°C to allow attachment.

  • Treat: Add 20 nL of pyrazole compounds (same concentration as primary screen). Incubate 24–48 hours.

  • Develop: Add 5 µL CellTiter-Glo reagent. Shake 2 mins.

  • Read: Luminescence (Integration time: 0.5s).

Interpretation:

  • Hit in Primary + No Effect in Counter-Screen: Valid Lead.

  • Hit in Primary + High Toxicity in Counter-Screen: Likely non-specific cytotoxic agent or off-target effect.

Data Analysis & Validation

Quality Control Metrics

Calculate the Z-Factor (


) for every plate to ensure statistical robustness.


  • 
    : Standard Deviation, 
    
    
    
    : Mean signal.[1]
  • 
    : Positive Control (Known Inhibitor, e.g., Staurosporine).
    
  • 
    : Negative Control (DMSO only).
    
  • Acceptance:

    
     is mandatory for pyrazole screens due to the high likelihood of noise.
    
Identifying PAINS (False Positives)

Pyrazole derivatives often appear as "frequent hitters." Apply these filters:

  • Hill Slope Check: In dose-response validation, a Hill slope > 2.0 suggests colloidal aggregation (non-stoichiometric binding).

  • Detergent Sensitivity: If the

    
     shifts significantly (>3-fold) when detergent concentration is increased (e.g., 0.01% to 0.1% Triton X-100), the compound is likely an aggregator, not a true binder.
    

References

  • LanthaScreen™ Kinase Binding Assay Protocol. Thermo Fisher Scientific. Source:

  • Assay Guidance Manual: HTS Assay Validation. National Center for Biotechnology Information (NCBI). Source:

  • Discovery of Pyrazole-Based CDK8 Inhibitors. Chemical Methodologies, 2025. Source:

  • Pan-Assay Interference Compounds (PAINS). Nature, 2014.[2] Source:

  • TR-FRET Binding Assays for Kinase Inhibitors. BMG Labtech Application Note. Source:

Sources

Application Note: In Vitro Cytotoxicity Profiling of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the standardized protocol for evaluating the cytotoxic potential of 3-(3,5-Difluorophenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry. Pyrazole derivatives are widely recognized for their ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in various carcinoma lines (e.g., MCF-7, HeLa, A549).

The specific inclusion of the 3,5-difluorophenyl moiety serves two critical medicinal chemistry functions:

  • Metabolic Stability: Fluorine substitution blocks oxidative metabolism at susceptible ring positions (metabolic soft spots), prolonging half-life.

  • Lipophilicity Modulation: The electron-withdrawing nature of fluorine increases the compound's lipophilicity (

    
    ), enhancing passive membrane permeability.
    

This guide provides a self-validating workflow for determining the half-maximal inhibitory concentration (


) using metabolic viability assays and confirming the mechanism of cell death via flow cytometry.

Reagent Preparation & Compound Handling[1][2][3][4]

Physicochemical Considerations[3]
  • Molecular Weight: ~180.15 g/mol (approximate, varies with salt form).

  • Solubility: Low aqueous solubility; highly soluble in organic solvents (DMSO, DMF).

  • Stability: Stable at room temperature as a solid. Solutions in DMSO are hygroscopic.

Stock Solution Protocol

Critical Step: Inaccurate stock preparation is the primary cause of assay variability.

  • Weighing: Weigh approximately 5–10 mg of the compound into a sterile, antistatic glass vial.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a master stock concentration of 10 mM .

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) × Concentration (M)]

  • Sonicate: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution. Visual inspection must confirm no particulate matter remains.[1]

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Experimental Workflow: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures cellular metabolic activity as an indicator of viability.[2] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium dye to insoluble formazan.[1]

Cell Culture Preparation[2][3]
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HEK293 (Normal control).

  • Seeding Density: Optimized to ensure cells remain in the log phase during treatment.

    • Adherent cells: 3,000 – 5,000 cells/well in 96-well plates.

  • Equilibration: Incubate plates for 24 hours at 37°C, 5% CO₂ prior to treatment to allow attachment.

Treatment Protocol

Design Rule: The final DMSO concentration in the well must never exceed 0.5% (v/v) to avoid solvent toxicity.

  • Serial Dilution: Prepare a 1:3 serial dilution series in complete culture medium.

    • Top Concentration: 100 µM (requires 1% DMSO intermediate if stock is 10 mM).

    • Range: 100 µM down to 0.01 µM (8 points).

  • Application: Aspirate old media (carefully) and add 100 µL of drug-containing media to respective wells.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (0% kill).

    • Positive Control: Doxorubicin or Staurosporine (100% kill).

    • Blank: Media only (no cells).

  • Incubation: 48 to 72 hours at 37°C.

Readout
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3–4 hours. Look for intracellular purple puncta.[1]

  • Solubilization: Carefully remove supernatant. Add 100 µL of DMSO to dissolve formazan crystals.

  • Measurement: Shake plate for 10 mins. Read Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization

CytotoxicityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Step1 Compound Stock (10mM in DMSO) Step4 Serial Dilution (100µM -> 0.01µM) Step1->Step4 Step2 Cell Seeding (3-5k cells/well) Step3 24h Attachment Step2->Step3 Step3->Step4 Step5 48-72h Incubation Step4->Step5 Step6 Add MTT Reagent Step5->Step6 Step7 Solubilize Formazan (DMSO) Step6->Step7 Step8 Spectrophotometry (OD 570nm) Step7->Step8

Figure 1: Standardized MTT Cytotoxicity Workflow. Adherence to equilibration times (Step 3) is critical for reproducibility.

Secondary Assay: Mechanism of Action (Annexin V/PI)

If the MTT assay shows cytotoxicity (


), distinguish between apoptosis (programmed death) and necrosis (toxicity/lysis) using Flow Cytometry.
  • Principle:

    • Annexin V-FITC: Binds exposed Phosphatidylserine (PS) (Early Apoptosis).

    • Propidium Iodide (PI): Stains DNA in compromised membranes (Late Apoptosis/Necrosis).

Protocol Summary
  • Treat

    
     cells/well (6-well plate) with the 
    
    
    
    concentration of the pyrazole compound for 24h.
  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in 1X Annexin-binding buffer.

  • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.

  • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: Normalized viability (% of Vehicle Control).

Interpreting the Pyrazole Scaffold Mechanism

3,5-diarylpyrazoles often act as ATP-competitive kinase inhibitors. The diagram below illustrates the theoretical pathway triggered by this class of compounds.

Mechanism Compound This compound Target Target Inhibition (e.g., CDK2, VEGFR, or Tubulin) Compound->Target Binding Event1 Cell Cycle Arrest (G2/M Phase) Target->Event1 Signal Blockade Event2 Mitochondrial Stress (ROS Generation) Target->Event2 Stress Response Caspase Caspase-3/7 Activation Event1->Caspase Event2->Caspase Outcome Apoptosis (Programmed Cell Death) Caspase->Outcome

Figure 2: Hypothetical Mechanism of Action. Pyrazole derivatives typically induce apoptosis via kinase inhibition or ROS-mediated mitochondrial dysfunction.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseSolution
High Background OD Precipitation of compoundCheck solubility limit. If cloudy at high conc, exclude those points.
Edge Effect Evaporation in outer wellsFill outer wells with PBS only; do not use them for data.
Non-Sigmoidal Curve Insufficient dosing rangeEnsure the range spans at least 3 logs (e.g., 10 nM to 100 µM).
Variable Replicates Pipetting error or cell clumpingVortex cell suspension frequently during seeding. Use multi-channel pipettes.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Nitulescu, G. M., et al. (2015).[3] Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry, 23(17), 5799-5808.

  • Zhang, X., et al. (2010). Synthesis and biological evaluation of 3,5-disubstituted pyrazoles as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters. (Demonstrates SAR of 3,5-substitution).[4]

  • Abcam. (n.d.). MTT Assay Protocol.

Sources

Application Notes & Protocols: Evaluating the Efficacy of 3-(3,5-Difluorophenyl)-1H-pyrazole Scaffolds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The 3-(3,5-Difluorophenyl)-1H-pyrazole structural motif is a key pharmacophore found in a variety of potent and selective kinase inhibitors, particularly those targeting pathways involved in inflammation and oncology.[1][2][3] This guide provides detailed protocols and scientific rationale for selecting and utilizing appropriate in vivo animal models to test the efficacy of novel compounds based on this scaffold. We will focus on two primary therapeutic areas where pyrazole derivatives have shown significant promise: inflammatory diseases, via inhibition of p38 MAP Kinase, and oncology.[4][5] The protocols outlined herein are intended for researchers, scientists, and drug development professionals to establish robust, reproducible, and ethically sound preclinical efficacy studies.

Introduction and Scientific Rationale

The pyrazole ring is a versatile heterocyclic scaffold known for its broad range of pharmacological activities.[1][6][7] When substituted with a 3,5-difluorophenyl group, these compounds often exhibit potent inhibitory activity against key signaling proteins. A primary and well-documented target for this class of compounds is the p38 mitogen-activated protein kinase (MAPK).[4][5]

The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK signaling cascade is a crucial regulator of the body's response to cellular stress and infections.[4] It plays a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4] Chronic or excessive production of these cytokines is a key driver in the pathophysiology of many inflammatory diseases, most notably rheumatoid arthritis (RA).[4] Therefore, inhibitors of p38 MAPK, such as those built on the this compound scaffold, represent a promising therapeutic strategy for these conditions.[5][8] Testing these compounds in a relevant model of inflammatory arthritis is a critical step in preclinical validation.

p38_MAPK_Pathway stress Inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream tf Transcription Factors (e.g., AP-1, CREB) p38->tf downstream->tf cytokines Increased Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) tf->cytokines compound 3-(3,5-Difluorophenyl) -1H-pyrazole (Test Compound) compound->p38 Inhibition

Caption: Hypothesized p38 MAPK signaling pathway and point of inhibition.

Kinase Inhibition in Oncology

Beyond inflammation, various kinases are critical drivers of tumor growth, proliferation, and survival. The 3,5-diaryl-1H-pyrazole scaffold has been successfully used to develop agents that induce apoptosis in cancer cell lines.[9] These compounds can target a range of oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[2] Evaluating the anti-tumor activity of a novel this compound compound requires a robust in vivo model, such as a human tumor xenograft, to assess its ability to inhibit tumor growth in a living system.

Selection of Animal Models: Rationale and Considerations

The choice of animal model is paramount and must be directly relevant to the compound's hypothesized mechanism of action and intended therapeutic indication.

Therapeutic AreaRecommended ModelRationaleKey Endpoints
Inflammation Murine Collagen-Induced Arthritis (CIA)The CIA model shares significant immunological and pathological features with human rheumatoid arthritis, including T and B cell responses, immune cell infiltration into the joints, and subsequent cartilage and bone destruction.[10][11][12] It is the gold-standard for testing anti-inflammatory agents targeting cytokine pathways.[13]Clinical arthritis score, paw thickness, histology, cytokine levels (TNF-α, IL-1β).
Oncology Human Tumor Xenograft in Immunodeficient MiceThis model allows for the growth of human-derived cancer cell lines or patient-derived tumors (PDX) in mice that lack a functional immune system (e.g., Nude, SCID, NSG mice), preventing rejection of the human tissue.[14][15] It is essential for evaluating the direct anti-proliferative effects of a compound on human tumors.[16][17]Tumor volume, tumor weight, survival, biomarker analysis (e.g., target phosphorylation).

Experimental Protocol: Murine Collagen-Induced Arthritis (CIA)

This protocol describes the induction of arthritis in genetically susceptible DBA/1J mice, a high-responder strain, to evaluate the efficacy of a test compound.[10][11][13]

Materials and Reagents
  • Animals: Male DBA/1J mice, 7-8 weeks old.[13]

  • Collagen: Bovine or Chicken Type II Collagen (e.g., Chondrex, Inc.).

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • Test Compound: this compound derivative, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

  • Positive Control: Methotrexate or an approved p38 MAPK inhibitor.

  • Equipment: 1 mL glass syringes, emulsifying needles, 27G needles, calipers, anesthesia equipment.

Experimental Workflow

CIA_Workflow acclimatize Day -7 to -1 Acclimatization day0 Day 0 Primary Immunization (Collagen + CFA) acclimatize->day0 day21 Day 21 Booster Immunization (Collagen + IFA) day0->day21 onset Day 26-35 Arthritis Onset & Begin Dosing day21->onset monitoring Day 26-42 Daily Scoring & Measurements onset->monitoring endpoint Day 42 Endpoint Analysis (Histology, Cytokines) monitoring->endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Protocol
  • Preparation of Emulsion (Day 0 & 21):

    • Dissolve Type II collagen to a final concentration of 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C.[13]

    • To prepare the primary immunization emulsion, mix the collagen solution 1:1 with CFA (containing M. tuberculosis) using two glass syringes connected by an emulsifying needle until a stable emulsion is formed (a drop does not disperse in water). Keep the emulsion chilled on ice.[18]

    • For the booster immunization, prepare a similar emulsion using IFA.

  • Immunization Procedure:

    • Day 0 (Primary): Anesthetize each mouse. Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail.[11]

    • Day 21 (Booster): Anesthetize each mouse. Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.[11][12]

  • Treatment Groups & Dosing:

    • Upon the first signs of arthritis (typically day 26-35), randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: Test Compound, Low Dose (e.g., 10 mg/kg, p.o., daily)

    • Group 3: Test Compound, High Dose (e.g., 30 mg/kg, p.o., daily)

    • Group 4: Positive Control (e.g., Methotrexate, i.p., 3x/week)

    • Administer treatments for a predefined period, typically 14-21 days.

  • Efficacy Assessment:

    • Clinical Scoring: Score paws twice weekly based on a 0-4 scale for each paw (0=normal, 1=redness/swelling in one digit, 2=swelling in multiple digits, 3=swelling in entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.[11][18]

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers twice weekly.[12]

  • Endpoint Analysis (Termination Day):

    • Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-1β) using ELISA.

    • Harvest hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.

Experimental Protocol: Human Tumor Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model using a human cancer cell line to assess the anti-tumor efficacy of a test compound.

Materials and Reagents
  • Animals: Female athymic nude mice (e.g., Foxn1nu) or SCID mice, 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma, which has pyrazole derivative sensitivity data).[1]

  • Media & Reagents: RPMI-1640, FBS, Trypsin-EDTA, PBS, Matrigel (optional, can improve tumor take-rate).[15][17]

  • Test Compound: Formulated as described previously.

  • Positive Control: A standard-of-care chemotherapy for the selected cancer type (e.g., Paclitaxel).

  • Equipment: 1 mL syringes, 27G needles, digital calipers, animal balance.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture cancer cells under standard conditions until they reach 70-80% confluency.[14]

    • Harvest cells using Trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure high viability (>95%).[14]

    • Resuspend the final cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 30 x 106 cells/mL.[14][17] Keep on ice.

  • Tumor Implantation:

    • Anesthetize each mouse.

    • Inject 0.1 mL of the cell suspension (containing 3 x 106 cells) subcutaneously into the right flank of each mouse.[14][16]

  • Tumor Growth and Treatment Initiation:

    • Monitor mice 2-3 times per week for tumor growth.

    • When tumors reach a palpable, measurable volume (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).[14]

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: Test Compound, Low Dose (e.g., 25 mg/kg, p.o., daily)

    • Group 3: Test Compound, High Dose (e.g., 75 mg/kg, p.o., daily)

    • Group 4: Positive Control (e.g., Paclitaxel, i.p., on a specified schedule)

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[14][17]

    • Body Weight: Record animal body weights at each measurement to monitor for toxicity.

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Endpoint Analysis (Termination Day):

    • At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice.

    • Excise tumors and record their final weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated target kinases) and the remainder fixed for histological analysis.

Data Analysis and Interpretation

All quantitative data, such as arthritis scores, paw thickness, and tumor volumes, should be presented as mean ± standard error of the mean (SEM). Statistical significance between the vehicle control and treated groups should be determined using appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant. The results will demonstrate whether the this compound test compound can significantly suppress inflammation or inhibit tumor growth in a dose-dependent manner compared to the vehicle control.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Available from: [Link]

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Available from: [Link]

  • Tong, L. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Ivanov, II et al. (2015). Collagen-induced Arthritis: A model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]

  • Wang, Z. et al. (2013). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

  • ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Available from: [Link]

  • Cold Spring Harbor Protocols. Xenograft Tumor Model Protocol. Available from: [Link]

  • Regan, J. et al. (2002). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Martínez-Sabadell, A. et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available from: [Link]

  • Kim, M. et al. (2017). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • Ni, M. et al. (2016). Tumor xenograft model. Bio-protocol. Available from: [Link]

  • Prasadam, I. et al. (2012). Inhibition of p38 pathway leads to OA-like changes in a rat animal model. Rheumatology. Available from: [Link]

  • Lee, Y. J. & Kim, Y. H. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. Available from: [Link]

  • Berkowitz, P. et al. (2006). p38MAPK inhibition prevents disease in pemphigus vulgaris mice. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Braz, J. C. et al. (2003). Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling. Journal of Clinical Investigation. Available from: [Link]

  • Hegen, M. et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Cellular Physiology and Biochemistry. Available from: [Link]

  • Kumar, A. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Shrestha, J. P. et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available from: [Link]

  • ResearchGate. Biologically active pyrazole derivatives. Available from: [Link]

  • Shrestha, J. P. et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available from: [Link]

  • Li, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Preprints.org. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Huang, H. L. et al. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Al-Ghorbani, M. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Shah, S. et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Allied Academies. TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Available from: [Link]

Sources

Application Note: High-Sensitivity Quantification of 3-(3,5-Difluorophenyl)-1H-pyrazole in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 3-(3,5-Difluorophenyl)-1H-pyrazole (3,5-DFP) in biological samples. As a core pharmacophore in various kinase inhibitors (e.g., JAK, VEGFR inhibitors), accurate quantification of this moiety is critical for pharmacokinetic (PK) profiling and metabolic stability assessment.

The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI+) , offering a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL . Sample preparation is optimized using Liquid-Liquid Extraction (LLE) to minimize matrix effects associated with plasma phospholipids, ensuring compliance with FDA Bioanalytical Method Validation Guidance (2018) .

Physicochemical Profile & Method Strategy

Understanding the analyte's chemistry is the prerequisite for a self-validating method.

PropertyValue (Approx.)Impact on Method Design
Molecular Weight 256.21 g/mol MS Detection: Target [M+H]⁺ at m/z ~257.2.
LogP ~2.7Extraction: Moderate lipophilicity favors LLE with MTBE or Ethyl Acetate over protein precipitation.
pKa (Basic) ~2.5 (Pyrazole N)Mobile Phase: Requires acidic pH (< 2.5) to ensure full protonation for maximal ESI+ sensitivity.
H-Bond Donors 1 (NH)Chromatography: Susceptible to peak tailing on silanols; requires end-capped C18 columns.
Strategic Decisions (The "Why")
  • Extraction (LLE vs. PPT): While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant, causing ion suppression in ESI+. Given the LogP of 2.7, Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) provides a cleaner extract, concentrating the analyte while excluding polar matrix components.

  • Chromatography: A C18 stationary phase is selected.[1] To prevent peak tailing caused by the interaction of the basic pyrazole nitrogen with residual silanols, a high-purity, fully end-capped column is mandatory.

  • Internal Standard (IS): A stable isotope-labeled analog (

    
    -3,5-DFP) is ideal. If unavailable, a structural analog like 3-(3,5-Dichlorophenyl)-1H-pyrazole  is a suitable surrogate due to similar ionization and extraction efficiency.
    

Analytical Workflow Diagram

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (20 µL) Sample->IS_Add Spike LLE LLE Extraction (MTBE, 1 mL) IS_Add->LLE Vortex 5 min Evap Evaporation (N2 stream, 40°C) LLE->Evap Supernatant Recon Reconstitution (MeOH:H2O 1:1) Evap->Recon Resuspend LCMS LC-MS/MS Analysis (ESI+ MRM) Recon->LCMS Inject Data Quantification (r² > 0.99) LCMS->Data Process

Caption: Step-by-step bioanalytical workflow for this compound quantification.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): 3-(3,5-Dichlorophenyl)-1H-pyrazole (or deuterated analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

  • Matrix: Drug-free human or rat plasma (K2EDTA).

Preparation of Standards
  • Stock Solution: Dissolve 1.00 mg of analyte in 1.00 mL DMSO to yield 1.0 mg/mL . Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in 50:50 MeOH:Water to generate concentrations: 10, 20, 100, 500, 2000, 8000, 10000 ng/mL.

  • Calibration Curve (CC): Spike 10 µL of each WS into 90 µL of blank plasma.

    • Final CC Range: 1.0 – 1000 ng/mL.

Sample Extraction (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1500 rpm).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass vial.

    • Note: Freezing ensures no aqueous contamination, which is critical for column longevity.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (A:B = 70:30). Vortex 1 min, Centrifuge 1 min.

  • Injection: Transfer to autosampler vials. Inject 5 µL .

LC-MS/MS Conditions

Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Temperature: 40°C.[2]

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)%BDescription
0.0010Initial Hold
0.5010Load
3.0090Elution Gradient
3.5090Wash
3.6010Re-equilibration
5.0010End

Mass Spectrometry (Triple Quadrupole):

  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Source: ESI Positive (Spray Voltage: 3500 V).

  • Gas Temps: Source: 500°C, Ion Transfer Tube: 325°C.

MRM Transitions:

  • Note: Transitions must be optimized by direct infusion. Below are predicted transitions based on fluorinated pyrazole fragmentation.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
3,5-DFP 257.1 237.1 25Quantifier (Loss of HF)
3,5-DFP 257.1146.040Qualifier (Phenyl ring frag)
IS (Dichlor) 289.0253.028Quantifier

Method Validation & Acceptance Criteria

Adherence to FDA Bioanalytical Method Validation Guidance (2018) is mandatory.

Linearity & Sensitivity
  • Requirement: Linear regression (

    
     weighting) must yield 
    
    
    
    .
  • LLOQ: Signal-to-Noise (S/N)

    
     10. Precision (CV) 
    
    
    
    20%. Accuracy 80-120%.
Accuracy & Precision (Intra/Inter-day)
  • Run QC samples at Low (3x LLOQ), Mid, and High (80% ULOQ) concentrations (n=5).

  • Acceptance: CV

    
     15% and Accuracy within ±15% nominal (except LLOQ).
    
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.

    • Target: MF between 0.85 and 1.15 (indicates minimal suppression).

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples.

    • Target: >60% (Consistent across concentrations).[3]

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Low Sensitivity or High Variability Check1 Check pH (Is Mobile Phase Acidic?) Problem->Check1 Check2 Check Matrix Effect (Phospholipids?) Problem->Check2 Sol1 Add 0.1% Formic Acid to ensure protonation Check1->Sol1 No Sol2 Switch from PPT to LLE (MTBE) Check2->Sol2 High Suppression Sol3 Use Divert Valve (Discard first 1 min) Check2->Sol3 Salts eluting early

Caption: Decision tree for troubleshooting common sensitivity issues in pyrazole analysis.

Key Pitfalls:
  • Carryover: Pyrazoles can stick to injector ports. Ensure a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) is used.

  • Stability: Fluorinated compounds are generally stable, but avoid alkaline conditions during extraction, which could induce deprotonation or ring opening in extreme cases.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56606886 (Similar Structure: 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Continuous Flow Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Kinetic Studies to API Manufacturing (Celecoxib)

Executive Summary

Pyrazoles represent a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex®), Rimonabant, and Sildenafil (Viagra®). While the classical Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) is well-established, batch processing suffers from significant safety and selectivity bottlenecks. Hydrazines are genotoxic and unstable, and the condensation reaction is highly exothermic, often leading to thermal runaways or regioselectivity issues (1,3- vs 1,5-isomers).

This Application Note details the transition of pyrazole synthesis from batch to continuous flow , offering superior control over heat transfer, reaction kinetics, and operator safety. We provide two validated protocols: a general method for library generation and a specific, high-yield protocol for the synthesis of the COX-2 inhibitor Celecoxib .

Mechanistic Insight & Flow Advantages

The formation of pyrazoles via the Knorr method involves the nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon, forming a hydrazone intermediate.[1] This is followed by intramolecular cyclization and dehydration.

Why Flow?

  • Regiocontrol: In batch, thermodynamic equilibrium often yields a mix of isomers. Flow reactors allow for precise residence time (

    
    ) control, enabling "kinetic trapping" of the desired isomer before equilibration occurs.
    
  • Safety: The small reactor volume minimizes the active inventory of hazardous hydrazines.

  • Process Intensification: Flow allows superheating of solvents (e.g., Ethanol at 140°C) well above their boiling points using a Back Pressure Regulator (BPR), accelerating reaction rates from hours to minutes.

Figure 1: Reaction Mechanism & Pathway

PyrazoleMechanism Start 1,3-Diketone + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (Fast) Inter2 5-Hydroxy- pyrazoline Inter1->Inter2 Cyclization Byproduct 1,3-Isomer (Undesired) Inter1->Byproduct Alternative Cyclization Product 1,5-Diarylpyrazole (Target) Inter2->Product Dehydration (-H2O)

Caption: Simplified mechanism of Knorr Pyrazole synthesis. Flow control minimizes the dashed pathway (byproduct formation) via precise thermal regulation.

Core Protocol A: General Knorr Synthesis (Library Generation)

This protocol is designed for the rapid synthesis of diverse pyrazole analogs using a standard coil reactor. It addresses the common issue of solubility by utilizing a polar aprotic cosolvent system.

Target Reaction: 1,3-Diketone + Phenylhydrazine


 1,3,5-Substituted Pyrazole
Equipment Configuration
  • Pumps: Dual piston pumps (acid resistant).

  • Reactor: 10 mL PFA or PTFE coil reactor.

  • Temperature Control: Convection heater or oil bath.

  • Pressure: 5–10 bar (75–150 psi) BPR.

Reagents & Preparation[2][3][4][5][6][7][8][9][10][11][12]
  • Feed A (0.5 M): 1,3-Diketone (e.g., Benzoylacetone) in Ethanol/DMF (9:1 v/v). Note: DMF prevents product precipitation in the coil.

  • Feed B (0.55 M): Phenylhydrazine (1.1 equiv) + 1% Acetic Acid (catalyst) in Ethanol.

Experimental Procedure
  • System Priming: Flush the system with Ethanol at 1.0 mL/min.

  • Heating: Set the reactor temperature to 100°C .

  • Execution: Pump Feed A and Feed B at a 1:1 ratio.

    • Total Flow Rate: 1.0 mL/min (Residence time = 10 min).

  • Collection: Discard the first 2 reactor volumes (dispersion zone). Collect steady-state output.

  • Work-up: The output is collected into a flask containing water, inducing precipitation of the pyrazole. Filter and dry.[1][10]

Data: Optimization of Residence Time
EntryTemperature (°C)Residence Time (min)Conversion (%)Yield (%)
180208578
210010>9994
31205>9992
414029588

Insight: At 140°C, slight degradation is observed. 100°C represents the optimal balance of speed and purity.

Core Protocol B: Synthesis of Celecoxib (API Grade)

This protocol replicates the industrial synthesis of Celecoxib, focusing on the regioselective condensation of a fluorinated diketone with a sulfonamide-bearing hydrazine.

Target Molecule: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Reagents
  • Precursor 1: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Prepared via Claisen condensation).[12][13]

  • Precursor 2: 4-Sulfamidophenylhydrazine hydrochloride.[12][13] Crucial: The HCl salt improves regioselectivity toward the 1,5-diaryl isomer.[12]

Flow Setup Diagram

CelecoxibSetup FeedA Feed A: Diketone in EtOH Mixer T-Mixer (PEEK) FeedA->Mixer FeedB Feed B: Hydrazine.HCl in EtOH/H2O FeedB->Mixer Coil Reactor Coil (14 mL, PTFE) Temp: 90-100°C Mixer->Coil Mixed Stream BPR BPR (100 psi) Coil->BPR Collect Collection (Evaporation) BPR->Collect

Caption: Flow manifold for Celecoxib synthesis. The use of aqueous ethanol requires a heated zone to maintain solubility.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Solution A: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) in absolute Ethanol (40 mL).

    • Solution B: Dissolve 4-sulfamidophenylhydrazine hydrochloride (11 mmol) in 75% Ethanol/Water (40 mL). Note: Water is essential to dissolve the salt.

  • Reaction Parameters:

    • Flow Rate: 0.5 mL/min per channel (Total = 1.0 mL/min).

    • Reactor Volume: 14 mL (Residence time = 14 min).

    • Temperature: 90°C.

    • Pressure: 7 bar (100 psi).

  • Execution:

    • Equilibrate the reactor with 75% EtOH/Water.

    • Initiate reagent pumping. The mixture enters the heated zone where the condensation occurs rapidly.

  • Downstream Processing:

    • Collect the effluent.[10] Remove solvent in vacuo.[10]

    • Resuspend the solid in Ethyl Acetate and filter to remove inorganic salts.

    • Concentrate filtrate to obtain Celecoxib as a pale yellow solid.[12]

Results:

  • Yield: 96–99% (Quantitative conversion).

  • Purity: >98% (HPLC).

  • Throughput: ~1.5 g/hour (lab scale).

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Clogging in Coil Product precipitation due to high concentration or cooling.1. Add 10-20% DMF or NMP to feed solutions.2. Ensure the BPR is heated or insulated to prevent cooling at the outlet.
Low Regioselectivity Thermodynamic equilibration (wrong isomer).1. Decrease residence time (increase flow rate).2. Lower temperature (e.g., from 120°C to 90°C).3. Use Hydrazine HCl salts instead of free base.
Gas Evolution Decomposition of hydrazine or solvent boiling.1. Increase BPR setting (ensure P > Vapor Pressure at T).2. Degas feed solvents prior to use.
Corrosion Fluorinated diketones or HCl salts attacking steel.Use Hastelloy, PTFE, or PFA wetted parts only. Avoid standard stainless steel for long-term exposure to HCl.
References
  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Source: Reaction Chemistry & Engineering (RSC), University of Pretoria. URL:[Link]

  • FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Source: Vapourtec / Interchim Application Notes. URL:[Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Source: Vapourtec Citation / COBRA (France). URL:[Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Source: RSC Advances. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-35DF-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary & Molecule Profile

User Query: Optimization of column chromatography conditions for 3-(3,5-Difluorophenyl)-1H-pyrazole.

Technical Assessment: Purifying this compound presents a specific set of challenges derived from its amphoteric nature. While the difluorophenyl group increases lipophilicity compared to a standard phenyl-pyrazole, the unsubstituted pyrazole ring (


-H) is the critical functional group governing retention behavior.[2][3]
  • Core Challenge: The pyrazole

    
    -H moiety acts as a hydrogen bond donor, interacting strongly with acidic silanol groups (
    
    
    
    ) on the silica surface.[1][2][3][4] This results in severe peak tailing, yield loss, and co-elution with impurities.
  • Secondary Challenge: Solubility. The electron-withdrawing fluorine atoms reduce solubility in non-polar alkanes (hexanes/heptane) while maintaining high solubility in chlorinated solvents.[1][2][3][4]

Method Development Guide (SOP)

Phase 1: Stationary Phase Selection
PhaseSuitabilityNotes
Silica Gel (Normal Phase) High Recommended starting point.[1][2][3][4][5] Requires mobile phase modifiers to suppress tailing.[1][2][4][6]
C18 (Reverse Phase) Moderate Excellent for final polishing if normal phase fails.[2][4] The difluorophenyl group provides good retention on C18.[4]
Alumina (Neutral) Low Can cause irreversible adsorption of electron-deficient pyrazoles; generally avoid unless silica fails.[1][2][3][4]
Phase 2: Mobile Phase Optimization

Standard System: Hexanes / Ethyl Acetate (EtOAc) Alternative System: Dichloromethane (DCM) / Methanol (MeOH)[2][4]

The "Tailing" Solution: Mobile Phase Modifiers

To prevent the pyrazole


-H from binding to silica, you must block the active silanol sites.[1][2]
  • Additive: Triethylamine (TEA).[1][4]

  • Concentration: 0.5% to 1.0% (v/v) in the mobile phase.[4]

  • Protocol: Pre-flush the column with 1% TEA in Hexanes before loading the sample. This "neutralizes" the silica acidity.[4]

Phase 3: Loading Strategy
  • Wet Loading: Avoid if possible. The compound has poor solubility in Hexanes; loading in DCM/EtOAc can cause "band broadening" (the sample travels too fast at the top of the column).

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of DCM/MeOH, add silica gel (ratio 1:2 crude:silica), and rotary evaporate to a free-flowing powder.[2] Load this powder on top of the packed column.

Troubleshooting & FAQs

Q1: My product is streaking/tailing significantly on the column. How do I fix this?

Diagnosis: This is the "Silanol Effect."[1][4] The acidic proton on the pyrazole nitrogen is hydrogen-bonding to the silica.[2][3] Corrective Action:

  • Add Base: Switch to a mobile phase containing 1% Triethylamine (TEA) .

  • Switch Solvents: If using DCM/MeOH, the methanol can sometimes compete for silanol sites, improving shape, but TEA is more effective.

  • Check Loading: Ensure you are not overloading the column. Tailing is exacerbated by mass overload.[1][2][4][6][7]

Q2: I see two spots on TLC, but I expect only one product. Is it decomposing?

Diagnosis: This is likely Tautomerism , not decomposition.[1][2][4] Explanation: this compound exists in equilibrium with 5-(3,5-difluorophenyl)-1H-pyrazole.[1][2][3][4] In solution, the proton hops rapidly between the two nitrogens. However, on acidic silica plates, this exchange can slow down, or the two tautomers can interact differently with the stationary phase, appearing as two spots or a "dumbbell" shape. Verification: Run a 2D-TLC. Spot the sample, run it once, dry the plate, rotate 90 degrees, and run it again. If the two spots align on the diagonal, they are interconverting tautomers of the same compound.

Q3: The compound precipitates on the column when I use Hexane/EtOAc.

Diagnosis: The difluoro-substitution decreases solubility in non-polar solvents. Corrective Action:

  • Switch to DCM/MeOH: Use a gradient of 0%

    
     5% MeOH in DCM.
    
  • Solid Load: As described in Phase 3 above, solid loading eliminates the risk of precipitation at the solvent interface.[4]

Q4: How do I remove the Triethylamine (TEA) after the column?

Issue: TEA has a high boiling point and smells. Protocol:

  • Concentrate the fractions.[1][4][8][9]

  • Dissolve the residue in EtOAc.

  • Wash with saturated Ammonium Chloride (

    
    )  solution (mildly acidic) or water.[1][4] The TEA will protonate and move to the aqueous layer, while your pyrazole (being a very weak base, 
    
    
    
    ) will remain in the organic layer. Note: Do not use strong acid (HCl) as it might protonate the pyrazole.

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific fluorinated heterocycle.

PurificationWorkflow Start Crude Mixture: This compound TLC TLC Screening (Hex/EtOAc 3:1) Start->TLC Decision1 Is Tailing Observed? TLC->Decision1 RouteA Standard Flash Hex/EtOAc Gradient Decision1->RouteA No (Rare) RouteB Modified Flash Add 1% TEA to Eluent Decision1->RouteB Yes (Expected) Decision2 Solubility Check (Dissolves in Hex/EtOAc?) RouteA->Decision2 RouteB->Decision2 LoadLiquid Liquid Loading (Dissolve in Mobile Phase) Decision2->LoadLiquid Yes LoadSolid Dry/Solid Loading (Adsorb on Silica) Decision2->LoadSolid No (Likely due to F-sub) RunColumn Execute Chromatography LoadLiquid->RunColumn LoadSolid->RunColumn Workup Post-Column Workup Wash with NH4Cl (removes TEA) RunColumn->Workup If TEA used Final Pure Product RunColumn->Final No TEA used Workup->Final

Caption: Decision tree for the purification of NH-pyrazoles, prioritizing silanol suppression and solubility management.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17155, 3-Phenyl-1H-pyrazole. Retrieved from [Link] (Source for physicochemical properties and general safety data of the parent scaffold.)

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO).[1][4] University of Wisconsin-Madison.[2][3] Retrieved from [Link] (Authoritative source for heterocyclic acidity/basicity values used to determine mobile phase modifiers.)

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[4] Journal of Organic Chemistry, 43(14), 2923–2925.[4] Retrieved from [Link] (The foundational text for flash chromatography mechanics.)[4]

Sources

Technical Support Center: Solubility Optimization for 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: 3-(3,5-Difluorophenyl)-1H-pyrazole is a classic "brick-dust" molecule. Its structural rigidity (planar pyrazole-phenyl linkage) and lipophilicity (LogP ~2.7) drive strong intermolecular


-

stacking. While soluble in DMSO, it frequently "crashes out" (precipitates) upon dilution into aqueous buffers, leading to false negatives (loss of compound) or false positives (aggregate-based inhibition).[1]

Technical Snapshot:

Property Value / Characteristic Implication for Assays
Molecular Weight 256.2 g/mol Fragment-like; prone to high-concentration requirements.
LogP (Calc) ~2.7 - 3.0 Moderate lipophilicity; low thermodynamic solubility in water.
pKa (Pyrazole NH) ~13.5 (Acidic), ~2.0 (Basic) Neutral at pH 7.4. pH adjustment will not improve solubility.[1]

| Aggregation Risk | High | Can form colloidal aggregates that sequester enzymes. |

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution & Storage

Q1: My 100 mM stock solution in DMSO shows fine particulates after freezing. Is it safe to use? A: No. Do not use a compromised stock.

  • The Mechanism: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water, which acts as an anti-solvent for this hydrophobic molecule, causing micro-precipitation.

  • The Fix:

    • Sonicate the stock for 15 minutes at 40°C to redissolve.

    • Aliquot into single-use vials (e.g., 20 µL) to prevent future freeze-thaw cycles.

    • Store at -20°C in a desiccated environment.

    • Tip: If the solution remains cloudy after sonication, the compound has likely formed a hydrate crystal form. Discard and prepare fresh from powder.

Q2: What is the maximum safe concentration for a working stock? A: We recommend capping your DMSO master stock at 50 mM . While 100 mM is theoretically possible, it sits near the saturation limit where temperature fluctuations can trigger nucleation.[1]

Category B: Dilution & Assay Stability

Q3: The compound precipitates immediately when I dilute it into the assay buffer. How do I prevent this "crash-out"? A: You are likely performing a "shock dilution" (e.g., 100% DMSO directly to 1% DMSO in buffer). This creates local zones of supersaturation.

  • The Protocol: Use an Intermediate Dilution Step .

    • Step 1: Dilute 1000x stock (in DMSO) into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

    • Step 2: Dilute this intermediate into your final assay buffer.

  • The Additive: Ensure your assay buffer contains 0.01% Triton X-100 or 0.05% Tween-20 . These surfactants disrupt nucleation nuclei.

Q4: I am seeing variable IC50 values (e.g., 1 µM one day, 10 µM the next). What is happening? A: This is the hallmark of Colloidal Aggregation .

  • The Mechanism: Planar, lipophilic molecules like this compound can stack into colloids (100–1000 nm particles).[1] These colloids non-specifically adsorb proteins (enzymes), inhibiting them physically rather than chemically.

  • The Validation:

    • Detergent Test: Repeat the assay with 0.01% Triton X-100. If the IC50 shifts significantly (e.g., potency drops), the original activity was an artifact of aggregation [1].[1]

    • Centrifugation: Spin the diluted sample at 10,000 x g for 10 mins. Measure concentration in the supernatant. If >20% is lost, you have precipitation.

Advanced Optimization Workflows

Workflow A: The "Step-Down" Dilution Protocol

Use this for enzymatic or protein-binding assays to ensure monomeric dispersion.

SolubilityWorkflow Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer + 0.05% Tween-20 Assay Final Assay Well (5 µM in 1% DMSO) Inter->Assay 1:10 Dilution into Assay Buffer Check Quality Check: Nephelometry / DLS Inter->Check Validate Dispersion

Figure 1: Step-Down Dilution Strategy to minimize local supersaturation shock.

Workflow B: Troubleshooting Decision Tree

Follow this logic when encountering inconsistent data.

TroubleshootingTree Start Issue: Inconsistent Potency / IC50 Step1 Add 0.01% Triton X-100 to Assay Buffer Start->Step1 Result1 Does Potency Decrease? Step1->Result1 Artifact Artifact: Aggregation (False Positive) Result1->Artifact Yes Real True Inhibition Proceed to Solubility Check Result1->Real No Step2 Measure Supernatant Conc. after 10k x g spin Real->Step2 Result2 Is Conc. < 80% of target? Step2->Result2 Precip Issue: Precipitation Reduce Max Conc. or Increase DMSO % Result2->Precip Yes Stable System Stable Check Biological Variance Result2->Stable No

Figure 2: Logic flow for distinguishing between aggregation artifacts and true solubility limits.

Formulation Reference Data

Use these limits to design your assay conditions. Data is derived from structure-property relationships (SAR) of fluorinated phenyl-pyrazoles [2, 3].

Solvent / AdditiveSolubility Limit (Est.)Recommended Max in AssayNotes
Pure Water (pH 7.4) < 10 µMN/AHighly unstable; avoid.
DMSO > 100 mM1% (v/v)Standard vehicle.
Ethanol > 50 mM2% (v/v)Good alternative if DMSO inhibits enzyme.
Buffer + 5% Cyclodextrin (HP-β-CD) ~ 500 µMN/ABest for in vivo dosing or high-conc assays.
Buffer + 0.05% Tween-20 ~ 50 µM0.05% (w/v)Critical for preventing aggregation.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false hope. Nature, 437, 861-862. Link (Discusses aggregation-based artifacts in assays).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

Sources

Regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regiocontrol

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Regioselectivity in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The "Mixture" Problem

In drug discovery, the difference between a 1,3-disubstituted and a 1,5-disubstituted pyrazole is not just structural—it is often the difference between a nanomolar lead and an inactive compound. The classical Knorr condensation (hydrazine + 1,3-dicarbonyl) is thermodynamically robust but kinetically chaotic, frequently yielding difficult-to-separate mixtures.

This guide moves beyond "trial and error" by providing mechanistic troubleshooters and directed protocols to secure the exact isomer you require.

Module 1: The Diagnostic Hub (Troubleshooting & FAQs)

Ticket #001: "I am getting a 1:1 mixture of isomers in ethanol."

Diagnosis: You are relying on the subtle steric/electronic differences between two carbonyls in a protic solvent that masks those differences via hydrogen bonding. The Fix: The Fluorinated Solvent Switch. Switch your solvent from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD) but poor acceptors. They selectively solvate the carbonyls and the hydrazine, often amplifying the electronic differentiation between the two electrophilic sites.

  • Outcome: In many N-methyl/N-aryl hydrazine condensations, HFIP shifts the ratio from ~50:50 to >95:5 favoring the 5-substituted isomer (where the N-substituent and the C-substituent are adjacent).

Ticket #002: "I cannot distinguish the 1,3-isomer from the 1,5-isomer by standard NMR."

Diagnosis: The proton signals are too similar. The Fix: The NOE/HMBC Verification Suite. Do not rely on chemical shift heuristics alone. Use this definitive checklist:

  • 1D NOE / 2D NOESY (The Gold Standard):

    • Irradiate the N-substituent (e.g., N-Methyl or N-Aryl ortho-protons).

    • 1,5-Isomer: You WILL see an NOE enhancement of the substituent at C5.

    • 1,3-Isomer: You will see NOE enhancement of the pyrazole C4-H (the proton on the ring), but not the substituent at C3.

  • 
     NMR Shifts: 
    
    • Generally, the C5 carbon (adjacent to N1) appears upfield (lower ppm) compared to C3 in N-aryl pyrazoles due to the "pyrrole-like" character of N1 vs the "pyridine-like" character of N2.

  • 
     NMR (if applicable): 
    
    • If synthesizing Trifluoromethyl (

      
      ) pyrazoles, the 
      
      
      
      coupling and shift are distinct markers.
Ticket #003: "I need the 'Anti-Thermodynamic' Isomer."

Diagnosis: The Knorr reaction naturally favors the most nucleophilic nitrogen attacking the most electrophilic carbonyl. If your desired isomer fights this trend, Knorr will fail. The Fix: Substrate Engineering (Enaminones). Stop using 1,3-diketones. Synthesize the Enaminone (


) intermediate first.
  • Why: The enaminone locks the reactivity. The hydrazine's terminal

    
     (most nucleophilic) will exclusively attack the 
    
    
    
    -carbon (Michael addition-elimination), forcing the substituted nitrogen to close the ring at the carbonyl.
  • Result: High fidelity formation of 1,3-disubstituted pyrazoles .

Module 2: Deep Dive Protocols

Protocol A: HFIP-Directed Regioselective Condensation

Target: Preferential synthesis of 1-substituted-5-arylpyrazoles.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Monosubstituted Hydrazine (e.g., Methylhydrazine) (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [Caution: Corrosive/Volatile][1]

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in HFIP (0.5 M concentration). Note: HFIP is expensive; minimal volume is recommended.

  • Addition: Add the hydrazine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2] The fluorinated solvent often accelerates the rate compared to EtOH.[2]

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). Recycle HFIP if possible.

  • Purification: The crude residue is often >95:5 regio-pure. Simple filtration through a short silica plug or recrystallization is usually sufficient.

Data: Solvent Impact on Regioselectivity (Methylhydrazine + 1-aryl-1,3-diketone) | Solvent | Dielectric Constant | H-Bond Donor Ability (


) | Regio Ratio (5-aryl : 3-aryl) |
| :--- | :--- | :--- | :--- |
| Ethanol  | 24.5 | 0.83 | 55 : 45  (Mixture) |
| THF  | 7.5 | 0.00 | 60 : 40  (Mixture) |
| HFIP  | 16.7 | 1.96 | 98 : 2  (Highly Selective) |
Protocol B: Regiospecific Synthesis via Enaminones

Target: Exclusive synthesis of 1-aryl-3-substituted pyrazoles.

Reagents:

  • Methyl ketone (

    
    )
    
  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Arylhydrazine hydrochloride[3]

Step-by-Step:

  • Enaminone Formation:

    • Reflux the methyl ketone with DMF-DMA (1.5 equiv) neat or in Toluene for 4–12 hours.

    • Remove volatiles in vacuo. The resulting enaminone (

      
      ) is usually a yellow solid/oil and can often be used without purification.
      
  • Cyclization:

    • Dissolve the enaminone in Ethanol.

    • Add Arylhydrazine HCl (1.1 equiv).

    • Reflux for 2–6 hours.

  • Mechanism Check: The terminal

    
     of the hydrazine attacks the 
    
    
    
    -carbon of the enaminone (displacing
    
    
    ). The internal
    
    
    then attacks the carbonyl.
  • Result: The

    
     group ends up at the 3-position  relative to the N-Aryl group.
    

Module 3: Visualizing the Mechanism

The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.

PyrazoleRegio cluster_enaminone Alternative: Enaminone Route Start Reagents: 1,3-Dicarbonyl + R-NH-NH2 Branch Nucleophilic Attack (Competition) Start->Branch PathA Path A: Terminal NH2 attacks Carbonyl A Branch->PathA Steric Bulk / Lewis Acid PathB Path B: Terminal NH2 attacks Carbonyl B Branch->PathB Fluorinated Solvent (HFIP) InterA Intermediate A: Hydrazone at C-A PathA->InterA InterB Intermediate B: Hydrazone at C-B PathB->InterB Prod13 1,3-Disubstituted Pyrazole (Isomer X) InterA->Prod13 - H2O Prod15 1,5-Disubstituted Pyrazole (Isomer Y) InterB->Prod15 - H2O EnamStart Enaminone (R-CO-CH=CH-NMe2) EnamMech NH2 attacks Beta-Carbon (Michael-Type) EnamStart->EnamMech EnamProd Exclusive 1,3-Isomer EnamMech->EnamProd

Caption: Mechanistic bifurcation in pyrazole synthesis. Path selection is heavily influenced by solvent H-bond donor ability (HFIP) and substrate electrophilicity (Enaminones).

References

  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry. Link

  • Gosselin, F., et al. (2006).[4] "A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link

  • Larsen, J. S., et al. (2019). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link

  • Knorr, L. (1883).[5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

Sources

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Pyrazole derivatives are cornerstones in modern drug discovery, and mastering their synthesis is critical.[1][2] This guide moves beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Q1: My reaction has a low yield and the crude TLC shows multiple spots, including some close to my starting materials. What are the likely side products?

Answer: This is a common issue that typically points to incomplete reaction or competing side pathways, often originating from the formation of the 1,3-dicarbonyl precursor. The synthesis of this compound usually proceeds via the cyclocondensation of hydrazine with a suitable 1,3-dielectrophile, most commonly derived from 3,5-difluoroacetophenone.

The primary culprits for the complex reaction mixture are often found in the initial condensation step (e.g., a Claisen-Schmidt reaction to form a chalcone or an enaminone).[3][4]

Common Side Reactions and Their Causes:

  • Self-Condensation of Ketone: The enolizable 3,5-difluoroacetophenone can react with itself under basic conditions, leading to aldol condensation byproducts. This is especially prevalent if the ketone is more reactive than the aldehyde partner or if the base is too strong.[5]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone (chalcone) product, forming a 1,5-dicarbonyl compound. This consumes your desired intermediate and introduces a significant impurity.[5]

  • Incomplete Cyclization: The reaction between the 1,3-dicarbonyl intermediate and hydrazine may stall, leaving stable hydrazone intermediates that appear as distinct spots on the TLC plate.

  • Polymerization: Use of excessively strong bases (e.g., >20 mol% NaOH) or high temperatures can cause the aldehyde or the chalcone product to polymerize, resulting in a dark, tar-like reaction mixture from which it is difficult to isolate any product.[5]

Troubleshooting Protocol: Optimizing the Claisen-Schmidt Condensation

  • Control Stoichiometry: Use a slight excess of the ketone relative to the aldehyde to minimize ketone self-condensation. If the ketone is inexpensive and liquid, using it as the solvent can be an effective strategy.[5]

  • Base Selection & Addition: Switch from a strong base like NaOH to a milder one (e.g., LiOH·H₂O) or perform small-scale optimizations to find the ideal catalyst loading (often around 20 mol%).[5][6] Add the base slowly to the reaction mixture to prevent localized high concentrations that favor side reactions.

  • Temperature Control: Begin the condensation at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the rate of enolate formation and minimize unwanted pathways.

  • Monitor Progress: Use TLC to carefully monitor the consumption of starting materials. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of subsequent byproducts.

Q2: My NMR spectrum suggests the presence of an unexpected isomer. How can I control regioselectivity?

Answer: This is a critical issue in pyrazole synthesis, particularly when using a substituted hydrazine. For your target, this compound, you are using unsubstituted hydrazine (H₂N-NH₂). The product exists as a mixture of two rapidly equilibrating tautomers: this compound and 5-(3,5-Difluorophenyl)-1H-pyrazole. This is an inherent property of the molecule and not a side reaction.

However, if you were to use a substituted hydrazine (e.g., methylhydrazine) to synthesize an N-substituted analogue, you would face the challenge of regioisomerism . The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different regioisomers, which are often difficult to separate.[7]

Factors Influencing Regioselectivity:

  • Reaction pH: Under acidic conditions, the reaction is often directed by the stability of the intermediate carbocation. Under basic conditions, the initial attack occurs from the more nucleophilic nitrogen of the substituted hydrazine.[7]

  • Electronic Effects: The electron-withdrawing nature of the 3,5-difluorophenyl group makes the adjacent carbonyl carbon more electrophilic, influencing the initial site of nucleophilic attack by hydrazine.

  • Solvent Choice: The solvent can have a dramatic impact. Standard solvents like ethanol often give low regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer.

Experimental Protocol for Maximizing Regioselectivity (for N-Substituted Analogs)

  • Dissolve the 1,3-dicarbonyl precursor (e.g., 1-(3,5-difluorophenyl)-1,3-butanedione) in HFIP.

  • Add the substituted hydrazine (e.g., methylhydrazine) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure upon completion.

  • Purify the residue by column chromatography to isolate the major regioisomer. The use of HFIP can shift the isomeric ratio from near 50:50 to >95:5 in many cases.

Q3: I isolated a product, but its NMR and IR spectra are inconsistent with an aromatic pyrazole. Could it be a pyrazoline?

Answer: Yes, this is a very likely possibility. The cyclization of a chalcone with hydrazine often proceeds through a pyrazoline intermediate, which is a non-aromatic, five-membered heterocyclic ring.[3][8] If the reaction conditions do not promote the subsequent oxidation to the aromatic pyrazole, the pyrazoline will be the isolated product.

Identifying a Pyrazoline:

  • ¹H NMR: Look for aliphatic protons in the 3-5 ppm range, typically appearing as a characteristic AMX or ABX splitting pattern for the CH₂ and CH protons of the pyrazoline ring. The aromatic protons on the difluorophenyl ring will be present.

  • IR Spectroscopy: You will see a C=N stretching band (around 1590-1610 cm⁻¹) but may lack the characteristic bands of a fully aromatic pyrazole system. You will also see an N-H stretch if the pyrazoline is N-unsubstituted.[9][10][11]

Workflow for Pyrazoline Formation and Subsequent Oxidation

Caption: Workflow showing pyrazoline as a key intermediate.

Protocol for In Situ Oxidation to Pyrazole

If you suspect pyrazoline formation, you can modify the procedure to include an oxidant. Iodine is a common and effective choice.

  • Dissolve the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to reflux and monitor by TLC until the pyrazoline intermediate is no longer observed.

  • Cool the reaction mixture, pour into a solution of sodium thiosulfate to quench excess iodine, and collect the precipitated pyrazole product by filtration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway to synthesize this compound with high purity?

The most robust and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[7] A highly effective precursor is the enaminone derived from 3,5-difluoroacetophenone.

G Start 3,5-Difluoroacetophenone Step1 Intermediate: (E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one Start->Step1 Toluene, Reflux DMFDMA DMF-DMA DMFDMA->Step1 Hydrazine Hydrazine Hydrate Final Product: This compound Hydrazine->Final Step1->Final Ethanol, Reflux

Caption: Recommended synthesis via an enaminone intermediate.

This pathway is often superior to the chalcone route because the enaminone intermediate is typically more stable and less prone to polymerization than many chalcones, leading to a cleaner reaction and higher yields of the final pyrazole.

Q2: What are the best practices for the purification of this compound?

The optimal purification strategy depends on the nature and quantity of the impurities.

Purification MethodWhen to UseKey AdvantagesConsiderations
Recrystallization When the crude product is >85% pure and impurities have different solubilities.Highly effective for removing small amounts of impurities; scalable.Requires finding a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Column Chromatography When the crude product is a complex mixture with multiple byproducts.Excellent separation of compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Acid-Base Extraction To remove non-basic or non-acidic impurities.Simple and effective for separating the weakly basic pyrazole from neutral organic byproducts.The pyrazole product is only weakly basic.[2]

A robust general approach is:

  • Perform a simple workup by pouring the reaction mixture into water and extracting with a solvent like ethyl acetate.

  • Wash the organic layer with brine and dry it over sodium sulfate.

  • Concentrate the solution and attempt recrystallization first.

  • If recrystallization fails to yield a pure product, resort to silica gel column chromatography.

Q3: Are there any alternative synthetic methods I should consider?

While the condensation with 1,3-dicarbonyls is the workhorse method, other advanced strategies exist, which can be particularly useful for creating diverse libraries of substituted pyrazoles.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne.[7][12] It offers a different retrosynthetic approach and can provide excellent control over regioselectivity, especially for synthesizing highly substituted pyrazoles.[13]

  • Vilsmeier-Haack Reaction: This reaction on a hydrazone intermediate can be used to synthesize 4-formyl pyrazoles directly.[1][14] This is useful if you require a handle at the 4-position for further functionalization.

These methods generally require more specialized starting materials but can be invaluable for accessing complex pyrazole derivatives that are difficult to obtain through classical condensation routes.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
  • BenchChem (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Cimarelli, C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem.
  • ResearchGate (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. ACS Omega.
  • El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives... PMC.
  • Fauzi'ah, L., & Wahyuningsih, T. D. (2025). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. ResearchGate.
  • Jain, N., et al. Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent. Indian Journal of Chemistry.
  • Preprints.org (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org.
  • BenchChem (2025). Troubleshooting side reactions in Claisen-Schmidt condensation. BenchChem.
  • Royal Society of Chemistry (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC.
  • Cambridge University Press. Claisen-Schmidt Condensation.
  • University of Missouri-St. Louis. Claisen-Schmidt Condensation.
  • MDPI (2023).
  • Chen, J., et al. (2020). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment. PMC.
  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.
  • MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • Shrestha, B., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction. PMC.
  • Google Patents (2011). Method for purifying pyrazoles. Google Patents.
  • The Claisen Condensation.
  • International Journal of Pharmaceutical Sciences Review and Research (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com.

Sources

Optimization of Vilsmeier-Haack reaction conditions for pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Vilsmeier-Haack reaction conditions for pyrazoles Content type: Technical Support Center Guide

Technical Support & Troubleshooting Guide for Medicinal Chemists

Introduction: The Critical C4-Formylation

The introduction of a formyl group at the C4 position of the pyrazole ring is a pivotal step in the synthesis of kinase inhibitors (e.g., c-Met, JAK inhibitors) and agrochemicals. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, pyrazoles present unique challenges compared to electron-rich benzenes or pyrroles. Their moderate nucleophilicity often requires forcing conditions, pushing the thermal stability of the Vilsmeier reagent to its limit.

This guide addresses the specific kinetic and thermodynamic hurdles of formylating pyrazoles, offering protocols optimized for yield, regioselectivity, and safety.

Module 1: The Reagent (The "Engine")

The Core Issue: The Vilsmeier reagent (chloroiminium salt) is thermally unstable and moisture-sensitive. Improper formation is the #1 cause of variable yields.

Standard Operating Procedure: Reagent Formation
  • Dryness is Non-Negotiable: Use anhydrous DMF (<50 ppm water).

    
     reacts violently with water, depleting the reagent and generating HCl gas.
    
  • Temperature Control:

    • Cool anhydrous DMF (5–6 equiv) to 0°C to -10°C .

    • Add

      
       (2–4 equiv) dropwise.[1]
      
    • Critical: Maintain internal temperature < 10°C during addition.

    • Observation: The solution should turn slightly yellow/viscous. If it turns dark orange/black at this stage, the reagent has decomposed (thermal runaway initiated). Discard and restart.

Troubleshooting the Reagent
SymptomDiagnosisSolution
Reagent turns black immediately Thermal decompositionSlow down

addition; ensure cooling bath is effective.
Precipitate forms Vilsmeier salt crystallizationThis is often normal at high concentrations. Ensure efficient stirring (overhead stirrer for >10g scale).
Fuming upon addition Moisture contaminationCheck DMF water content. Ensure system is under inert atmosphere (Ar/

).

Module 2: Reaction Optimization (Stoichiometry & Kinetics)

The Core Issue: Pyrazoles are less electron-rich than pyrroles.[2] Standard room-temperature protocols often fail, leading to recovered starting material.

Protocol: The Temperature Ramp Strategy

Do not heat immediately. Allow the "Vilsmeier Complex" to form with the substrate first.

  • Addition: Add the pyrazole (dissolved in minimum DMF) to the pre-formed reagent at 0°C .

  • Equilibration: Warm to Room Temperature (RT) and stir for 30–60 mins.

    • Why? This allows the formation of the N-formyl intermediate (if N-H is free) or initial complexation without thermal stress.

  • The Heating Phase:

    • Electron-Rich Pyrazoles (e.g., 1,3-dimethyl): Heat to 60–80°C .

    • Electron-Poor/Halogenated Pyrazoles (e.g., 5-chloro-1-methyl): Heat to 110–120°C .

    • Note: 5-chloropyrazoles are significantly deactivated and require high thermal energy to overcome the activation barrier at C4.

Mechanism & Workflow Visualization

VilsmeierMechanism cluster_conditions Critical Control Points Reagents DMF + POCl3 V_Reagent Chloroiminium Salt (Vilsmeier Reagent) Reagents->V_Reagent 0°C, -HCl Intermediate Iminium Intermediate (C4-attack) V_Reagent->Intermediate + Substrate Heat (60-120°C) Substrate Pyrazole Substrate Substrate->Intermediate Hydrolysis Alkaline Hydrolysis (Work-up) Intermediate->Hydrolysis Ice/Water Na2CO3 Product 4-Formylpyrazole Hydrolysis->Product pH 7-8

Figure 1: Step-wise mechanistic workflow for Vilsmeier-Haack formylation of pyrazoles.

Module 3: Work-up & Isolation

The Core Issue: The iminium intermediate is stable and water-soluble. Improper hydrolysis leads to product loss in the aqueous layer.

The "Buffered Quench" Protocol
  • Quench: Pour the reaction mixture slowly onto crushed ice. The solution will be acidic (pH < 1).

  • Hydrolysis Time: Stir the aqueous mixture for 15–30 mins.

    • Why? The C=N bond needs time to hydrolyze to C=O.

  • Neutralization: Slowly add saturated

    
     or 
    
    
    
    to adjust pH to 7–8 .
    • Warning: Do not use strong bases (NaOH) if your pyrazole has sensitive functional groups or if you want to avoid haloform-type side reactions.

    • Observation: The product often precipitates as a solid at neutral pH.

  • Extraction: If no precipitate, extract with DCM or Ethyl Acetate . Avoid ether (poor solubility for polar pyrazoles).

Module 4: Safety & Scale-up

The Core Issue: The DMF/


 mixture is a "ticking thermal bomb." The onset of decomposition can be as low as 26°C if catalyzed by impurities or metal ions.
Thermal Runaway Prevention
  • The Danger Zone: Never heat the reagent before adding the substrate. The Vilsmeier reagent itself can decompose violently above 50–60°C if not stabilized by the substrate reaction.

  • Scale-up Rule: For reactions >100g, use a dosing pump for

    
     addition and ensure reactor cooling capacity exceeds the potential adiabatic temperature rise.
    
  • Ventilation: The reaction generates significant HCl gas. Ensure scrubbers are active.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

A: This is a classic sign of thermal runaway .

  • Cause: You likely added the substrate too fast without cooling, or heated the mixture too rapidly.

  • Fix: Re-run with strict temperature control. Keep the internal temperature <10°C during the mixing phase. Do not ramp to reflux immediately; hold at RT for 30 mins first.

Q2: I see 50% unreacted starting material despite refluxing.

A: Your pyrazole is likely electron-deficient (e.g., contains halogens or aryl groups).

  • Fix 1 (Stoichiometry): Increase Vilsmeier reagent to 4–6 equivalents.

  • Fix 2 (Temperature): Increase temperature to 110–120°C.

  • Fix 3 (Time): Extend reaction time to 4–6 hours.

  • Reference: 5-chloropyrazoles require 120°C for full conversion [1].

Q3: I am getting low yield after work-up, but TLC showed conversion.

A: The product is likely stuck as the water-soluble iminium salt .

  • Fix: Ensure the quench pH is adjusted to 7–8. The iminium salt is stable in acid; the aldehyde forms only upon neutralization and hydrolysis. Extend the stirring time of the aqueous quench to 1 hour before extraction.

Q4: Can I use this on 1-H (unsubstituted) pyrazoles?

A: Yes, but expect complications.

  • Issue: The Vilsmeier reagent can formylate the Nitrogen first (N-formyl species).

  • Strategy: Usually, the C-formylation is thermodynamically preferred. The N-formyl group is labile and often hydrolyzes during the basic work-up, leaving the desired 1-H-pyrazole-4-carbaldehyde. However, protecting the nitrogen (e.g., Methyl, Benzyl) generally improves yields.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield CheckTLC Does TLC show starting material? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Yes NoSM No: Consumption Complete CheckTLC->NoSM No TempCheck Check Reaction Temp YesSM->TempCheck Action1 Increase Temp to 120°C Increase POCl3 equivs TempCheck->Action1 Temp was <80°C WorkupCheck Check Work-up pH NoSM->WorkupCheck Action2 Ensure pH 7-8 Stir aqueous phase longer WorkupCheck->Action2 pH was <4 Action3 Check for Tar/Decomp (Run cooler next time) WorkupCheck->Action3 pH was correct

Figure 2: Diagnostic logic for resolving yield issues in pyrazole formylation.

References

  • Popov, A. V., et al. (2019).[2][3] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[2]

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Note.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Examples."

  • BenchChem. "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole."

  • Kumari, S., et al. (2020). "Comparative study of conventional and microwave-assisted synthesis of 4-formyl pyrazoles." RSC Advances.

Sources

Scale-up synthesis of 3,5-diamino-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3,5-Diamino-1H-Pyrazole

Executive Technical Overview

3,5-Diamino-1H-pyrazole is a critical heterocyclic scaffold, widely utilized as a precursor for CDK (Cyclin-Dependent Kinase) inhibitors and high-energy materials. While the laboratory synthesis appears deceptively simple—condensation of malononitrile with hydrazine—scaling this reaction (>100g to kg scale) introduces critical safety and quality risks.

The Three Scale-Up Killers:

  • Thermal Runaway: The ring closure is highly exothermic.[1]

  • Nitrile Dimerization: Base-catalyzed dimerization of malononitrile leads to "tarry" impurities (e.g., 5-amino-4-cyanopyrazole).

  • Oxidative Instability: The electron-rich diamine core oxidizes rapidly in air, turning the product from off-white to dark brown/black.

Master Protocol: The "Golden Path" Workflow

This protocol is designed for self-validation . If you deviate from the checkpoints (CP), stop and refer to the Troubleshooting section.

Reaction Scheme:



Step-by-Step Methodology (1.0 mol Scale)
ParameterSpecificationRationale (Causality)
Solvent Ethanol (Absolute or 95%)Balances solubility. Reactants dissolve; product crystallizes upon cooling.[1]
Stoichiometry Malononitrile (1.0 eq) : Hydrazine (1.2 - 1.5 eq)Excess hydrazine drives reaction to completion and prevents malononitrile dimerization.
Temperature Addition: 0–10°C

Reflux: 78°C
Low temp addition suppresses exotherm spikes; Reflux ensures ring closure.
Atmosphere Nitrogen (

) Sparge
Critical. Prevents oxidative browning of the amine.

Protocol:

  • Setup: Charge a 3-neck reactor with Malononitrile (66.1 g, 1.0 mol) and Ethanol (300 mL). Initiate vigorous stirring and

    
     flow.
    
  • Cooling (CP-1): Cool the solution to 0–5°C .

    • Checkpoint 1: Ensure internal temperature is stable before proceeding.

  • Controlled Addition: Add Hydrazine Hydrate (80% or 64% solution, ~1.2–1.5 eq) dropwise.

    • Critical Control: Maintain internal temperature <15°C . The reaction is instantaneous and exothermic.

  • Reaction: Once addition is complete, warm slowly to room temperature, then heat to reflux for 3–5 hours.

    • Checkpoint 2 (IPC): TLC or HPLC should show disappearance of Malononitrile.

  • Workup: Cool slowly to 0–5°C. The product should precipitate as a sandy, off-white solid.

  • Isolation: Filter under

    
     blanket (if possible). Wash with cold ethanol.[1]
    
  • Stabilization (Optional but Recommended): Convert to Sulfate or HCl salt for long-term storage (see FAQ).

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision nodes and reaction flow.

G node_start Start: Malononitrile + EtOH node_add Add Hydrazine Hydrate (Temp < 15°C) node_start->node_add Inert Atmosphere (N2) node_fail_yield Issue: Low Yield/Oily node_start->node_fail_yield Water in Solvent? node_reflux Reflux (3-5 hrs) node_add->node_reflux Slow Ramp node_fail_color Issue: Dark Color/Tar node_add->node_fail_color Temp > 20°C or O2 Leak node_check IPC: Malononitrile Consumed? node_reflux->node_check node_check->node_reflux No (Extend Time) node_cool Cool to 0°C & Filter node_check->node_cool Yes node_salt Convert to Salt (HCl/H2SO4) (Recommended for Storage) node_cool->node_salt Optional

Figure 1: Process flow for 3,5-diamino-1H-pyrazole synthesis with critical failure points (red/dashed).

Troubleshooting Center (FAQs)

Module A: Thermal & Safety Management

Q: The temperature spiked rapidly during hydrazine addition. Is the batch ruined?

  • Diagnosis: You likely experienced a "heat accumulation" event. This happens when hydrazine is added faster than the reaction consumes it (or faster than cooling capacity), leading to a sudden runaway.

  • Impact: High temperatures during addition favor the dimerization of malononitrile into 5-amino-4-cyanopyrazole (a yellow/orange impurity) or polymerization.

  • Solution:

    • Stop addition immediately.

    • Cool to 0°C.

    • Check purity via HPLC.[2] If impurity >10%, recrystallization will be difficult. It is often safer to discard and restart with strictly controlled addition rates (dose-controlled).

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate?

  • Strictly No. Anhydrous hydrazine is shock-sensitive and unstable. Hydrazine hydrate (typically 64% or 80% in water) is the standard for this synthesis. The water content actually helps stabilize the transition state and moderates the exotherm slightly.

Module B: Impurity & Color Profiling

Q: My product turned black during filtration. Why?

  • Diagnosis: Oxidative Decomposition. 3,5-Diaminopyrazoles are electron-rich aromatic amines (similar to phenylenediamines). They oxidize rapidly in the presence of air and moisture.

  • Corrective Action:

    • Immediate: Wash the solid with degassed cold ethanol containing a trace of sodium dithionite (reducing agent) if available.

    • Process Change: Perform filtration under a nitrogen tent or in a glovebox.

    • Storage: Store under Argon at -20°C.

    • Salt Formation: Convert the free base to the Hemisulfate or Dihydrochloride salt immediately. The salts are air-stable white solids.

Q: I have a persistent yellow impurity that won't wash out.

  • Identity: Likely 5-amino-4-cyanopyrazole .[3]

  • Cause: Malononitrile dimerization.[3] This occurs if the reaction mixture becomes too basic before the hydrazine cyclization can occur, or if the temperature is too high during mixing.

  • Purification:

    • Recrystallization:[4][5][6][7] Dissolve in boiling water (with activated charcoal) and filter hot. The diamino product is soluble in hot water; the impurities often adsorb to charcoal.

    • Acid/Base Swing: Dissolve crude in dilute HCl (filters out non-basic impurities), then neutralize carefully with NaOH to reprecipitate.

Module C: Yield Optimization

Q: No solid precipitated upon cooling. I have a red oil.

  • Diagnosis:

    • Solvent Volume: Too much ethanol.

    • Water Content: If using low-grade hydrazine hydrate (e.g., <50%), the water content might be too high, keeping the polar product in solution.

  • Fix:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to ~1/3 volume.

    • Add a non-polar anti-solvent like Diethyl Ether or MTBE (Methyl tert-butyl ether) to induce precipitation.

    • Scratch the flask sides to induce nucleation.

Analytical Data & Specifications

TestExpected ResultMethod
Appearance Off-white to pale beige powderVisual
Melting Point 110–112°C (Free base) / >250°C (HCl salt)Capillary
1H NMR (DMSO-d6)

10.5 (br s, NH), 5.0 (s, 4H,

), 4.8 (s, 1H, CH)
Structural ID
HPLC Purity >98.0% (a/a)C18 Column,

/ACN gradient

References

  • Beilstein J. Org. Chem. (2011).[3][8] Approaches towards the synthesis of 5-aminopyrazoles. (Review of malononitrile condensation mechanisms).

  • Vertex Pharmaceuticals . (2011). Method for purifying pyrazoles. Patent WO2011076194A1. (Describes salt formation for purification).

  • Int. J. Mol. Sci. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole. (Detailed safety data on scale-up and heat flow).

  • Journal of the Chemical Society . The reaction of phenylmalononitrile with hydrazine. (Foundational chemistry of diamino-pyrazoles).

Sources

Technical Support Center: Identification of Impurities in 3-(3,5-Difluorophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Synthesis Monitoring, Impurity Profiling, and Troubleshooting Reference ID: PYR-35DF-QC-001

Executive Summary

This guide addresses the critical quality control parameters for the synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole . While the synthesis is chemically straightforward, the presence of fluorinated motifs and nitrogen-rich heterocycles introduces specific impurity risks—ranging from tautomeric confusion to hydrolytic degradation products. This document provides a mechanistic breakdown of impurity origins, analytical diagnostics, and remediation strategies.

Module 1: Synthetic Pathway & Impurity Origins[1][2][3][4]

User Query: What are the expected impurities in my crude reaction mixture?

Technical Insight: The most robust route utilizes 3,5-difluoroacetophenone converted to an enaminone intermediate via DMF-DMA (N,N-Dimethylformamide dimethyl acetal), followed by cyclization with hydrazine hydrate . This "Enaminone Route" is preferred over direct condensation to avoid regioselectivity issues common with substituted hydrazines, though it introduces specific hydrolytic sensitivities.

Mechanism & Impurity Map

The following diagram illustrates the primary reaction vector and the specific divergence points where Impurities A, B, and C are generated.

G SM Starting Material 3,5-Difluoroacetophenone INT Intermediate (Impurity B) Enaminone SM->INT DMF-DMA Reflux IMP_A Impurity A (Residual SM) SM->IMP_A Incomplete Conv. IMP_C Impurity C (Azine Dimer) SM->IMP_C Direct rxn w/ Hydrazine DMFDMA Reagent DMF-DMA PROD Product This compound INT->PROD N2H4·H2O Cyclization IMP_D Impurity D (Hydrolysis Product) INT->IMP_D H2O (Hydrolysis) HYD Reagent Hydrazine Hydrate IMP_D->SM Reversion

Figure 1: Reaction scheme highlighting the "Enaminone Route" and critical points of impurity generation. Note the reversibility of the intermediate back to starting material if moisture is uncontrolled.

Impurity Classification Table
CodeCommon NameChemical IdentityOrigin / MechanismDetection (LC-MS)
Impurity A Residual SM3,5-DifluoroacetophenoneIncomplete reaction; Enaminone hydrolysis.[M+H]⁺ = 157
Impurity B Enaminone Int.3-(Dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-oneIncomplete cyclization; Limiting hydrazine.[M+H]⁺ = 212
Impurity C Azine Dimer1,2-bis(1-(3,5-difluorophenyl)ethylidene)hydrazineDirect condensation of SM with hydrazine (skip-step).[M+H]⁺ ~ 310-312
Impurity D Formyl-SM3,5-difluorophenyl-1,3-diketone equivalentHydrolysis of Enaminone (transient).[M+H]⁺ ~ 185
Module 2: Analytical Troubleshooting (FAQs)

User Query: I see two peaks in my HPLC/NMR. Is my product impure?

Diagnostic: This is the most common "false alarm" in pyrazole chemistry.

Q: Why does my NMR show broad or split signals? A: This is likely Annular Tautomerism , not an impurity.

  • The Science: In solution, this compound exists in equilibrium between the 3-substituted and 5-substituted forms. The proton on the nitrogen hops between N1 and N2.[1]

  • Verification:

    • NMR: Run the spectrum in DMSO-d6 (slows exchange, sharpens peaks) vs. CD3OD (fast exchange, averages peaks). If the ratio changes or peaks coalesce upon heating, it is tautomerism.

    • HPLC: Tautomers usually co-elute or show peak broadening. If you see two distinct, sharp peaks that do not coalesce with temperature, you likely have a chemical impurity (e.g., Impurity C).

Q: My Mass Spec shows a strong peak at M+41 (acetonitrile adduct) or M+23 (Sodium). Is this normal? A: Yes.

  • Nitrogen-rich heterocycles like pyrazoles are excellent ligands for alkali metals (Na⁺, K⁺) and often form solvent adducts in ESI sources.

  • Action: Check the fragmentation pattern. If the parent ion (217 Da for C₁₁H₈F₂N₂) is present, the adducts are artifacts of ionization, not synthesis byproducts.

Q: The product is a sticky oil instead of a solid. Why? A: This indicates the presence of Impurity B (Enaminone) or residual DMF .

  • Causality: The enaminone intermediate is often an oil. If the cyclization with hydrazine was not driven to completion, or if water was present during the DMF-DMA step (hydrolyzing the reagent), you will have a mixture.

  • Test: Check for a dimethylamino singlet in ¹H NMR (~2.8-3.1 ppm). If present, re-subject the crude oil to hydrazine hydrate in ethanol.

Module 3: Purification & Remediation Protocols

User Query: How do I remove the specific impurities identified above?

Protocol 1: Removing Impurity A (Acetophenone) & C (Azine)

These impurities are lipophilic compared to the polar pyrazole product.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.

  • Precipitation: Add Hexanes (or Heptane) dropwise until turbidity persists.

  • Cooling: Allow to stand at 4°C. The pyrazole (polar, H-bond donor) will crystallize, while the lipophilic ketone and azine remain in the mother liquor.

  • Wash: Wash the filter cake with cold 10% EtOAc/Hexane.

Protocol 2: Scavenging Impurity B (Enaminone)

If the "Sticky Oil" issue persists:

  • Resynthesis: Do not attempt column chromatography immediately (it often streaks).

  • Procedure: Redissolve the oil in Ethanol (5 vol). Add 1.5 eq Hydrazine Hydrate. Reflux for 2 hours.

  • Workup: Evaporate solvent. The enaminone will convert to product.

Protocol 3: Removing Inorganic Salts

If using hydrazine sulfate or hydrochloride (instead of hydrate), salts are a major contaminant.

  • Method: Suspend crude solid in water. Sonicate for 15 minutes. Filter. The pyrazole is water-insoluble; salts will wash away.

References
  • Synthesis of 3-aryl-1H-pyrazoles via Enaminones

    • Title: Efficient and simple synthesis of 3-aryl-1H-pyrazoles.[2]

    • Source: ResearchG
    • URL:

  • Tautomerism in Pyrazoles

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.
    • Source: MDPI Molecules.
    • URL:

  • DMF-DMA Reagent Chemistry

    • Title: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:

  • Analytical Characterization (NMR/X-Ray)

    • Title: Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole.[1]

    • Source: PMC / NIH.
    • URL:

Disclaimer: This guide is for research purposes only. Always consult MSDS for 3,5-difluoroacetophenone and Hydrazine Hydrate before handling.

Sources

Stability testing of 3-(3,5-Difluorophenyl)-1H-pyrazole under different conditions

[1]

Executive Technical Overview

Welcome to the technical support hub for 3-(3,5-Difluorophenyl)-1H-pyrazole . This guide addresses the unique stability challenges posed by this compound's amphoteric nature and fluorinated moiety.

Unlike standard organic intermediates, this molecule exhibits annular tautomerism and specific sensitivity to photolytic defluorination .[1] Successful stability testing requires protocols that account for these physicochemical realities, rather than generic "check-box" testing.[1]

Key Physicochemical Drivers
  • Amphoteric Character: The pyrazole ring possesses both a basic nitrogen (pyridine-like, N2) and an acidic nitrogen (pyrrole-like, N1).[1] The electron-withdrawing 3,5-difluorophenyl group increases the acidity of the N1 proton compared to unsubstituted pyrazole.[1]

  • Tautomeric Equilibrium: In solution, the compound exists in rapid equilibrium between the 3-substituted and 5-substituted tautomers.[1] This is the #1 cause of analytical method failure (peak splitting).

  • C-F Bond Stability: While generally robust, the C-F bond at the meta positions is susceptible to radical-mediated photodefluorination under high-intensity UV light.[1]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: HPLC Peak Splitting or Broadening

User Report: "I am observing a split peak or severe tailing for the main compound in my neutral mobile phase, making purity integration impossible."

Root Cause Analysis: This is a classic manifestation of pyrazole annular tautomerism .[1] At neutral pH, the rate of proton transfer between N1 and N2 is often comparable to the chromatographic timescale. This results in "dynamic broadening" or peak splitting, where the detector sees both the 3-isomer and 5-isomer partially separated.[1]

Corrective Action: You must push the equilibrium to a single species by adjusting the pH of the mobile phase.

  • Approach A (Acidic - Recommended): Lower the pH to < 3.0 using Formic Acid (0.1%) or TFA.[1] This protonates the basic nitrogen, forming the pyrazolium cation, which cannot tautomerize.

  • Approach B (Basic): Raise pH to > 10 (using Ammonium Hydroxide). This removes the NH proton, forming the pyrazolate anion, which is a single resonance-stabilized species. Note: Ensure your column is alkali-resistant.[1]

DOT Diagram: Tautomerism & pH Strategy

Tautomerismcluster_chromChromatographic BehaviorCationPyrazolium Cation(pH < 2.5)Single SpeciesNeutralNeutral Tautomer Equilibrium(pH 4-8)Rapid InterconversionCation->Neutral+ OH⁻Sharp PeakSharp PeakCation->Sharp PeakNeutral->Cation+ H⁺AnionPyrazolate Anion(pH > 11)Single SpeciesNeutral->Anion+ OH⁻Peak SplittingPeak SplittingNeutral->Peak SplittingTimescale MatchAnion->Neutral+ H⁺Anion->Sharp Peak

Caption: pH-dependent speciation of phenylpyrazole. Operating at pH extremes prevents peak splitting caused by tautomeric interconversion.[1]

Issue 2: Unknown Impurities Appearing After Light Exposure

User Report: "After 24 hours in the photostability chamber, we see new impurities at RRT 0.85 and 0.92. The mass spectrum shows a loss of 18 Da and 20 Da."

Root Cause Analysis: The 3,5-difluorophenyl ring is an antenna for UV energy.[1]

  • Defluorination (Loss of 20 Da): Radical substitution where a Fluorine atom is replaced by Hydrogen or Hydroxyl.

  • Photocyclization: Phenylpyrazoles can undergo intramolecular cyclization (forming fused tricyclic systems) if the concentration is high, though less common with meta substitution.

  • N-Oxidation: If oxygen is present, the pyridine-like nitrogen can oxidize.[1]

Corrective Action:

  • Verification: Check the mass difference. A loss of 19/20 Da confirms defluorination.

  • Mitigation: Protect samples from light using amber glassware or aluminum foil during handling.[1] For formulation stability, include UV absorbers or chelating agents if metal ions are catalyzing the radical process.

Issue 3: Inconsistent Solubility in Buffer Screens

User Report: "The compound precipitates out of my pH 7.4 phosphate buffer during thermodynamic solubility testing."

Root Cause Analysis: As a weak acid (estimated pKa ~12 for the NH) and weak base (estimated pKa ~2 for the N), the compound is uncharged and most lipophilic at neutral pH (pH 4-9). Its intrinsic solubility (

Corrective Action:

  • Protocol Adjustment: Do not rely on simple aqueous buffers. Use biorelevant media (FaSSIF/FeSSIF) or cosolvents (DMSO/PEG400) for stock preparation.

  • Data Interpretation: Recognize that pH 7.4 represents the "worst-case" solubility scenario for this specific molecule.[1]

Standardized Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Goal: Validate the stability-indicating capability of your analytical method.[1]

Stress ConditionReagent/SettingDurationTarget DegradationNotes
Acid Hydrolysis 1N HCl60°C, 24h< 10%Tests stability of the pyrazole ring.[1]
Base Hydrolysis 1N NaOH60°C, 24h< 10%Pyrazoles are generally base-stable; expect minimal degradation.[1]
Oxidation 3% H₂O₂RT, 24h10-20%Look for N-oxides or ring hydroxylation.[1]
Thermal Solid State80°C, 7 days< 5%Assess sublimation or crystal change.[1]
Photolytic 1.2M Lux hoursICH Q1BVariableCritical: Monitor for defluorination.

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.

  • Stressing: Add equal volume of stress reagent (e.g., 2N HCl to get final 1N).

  • Quenching: Crucial Step. Neutralize acid/base samples exactly to pH 7.0 before injection to prevent column damage and peak splitting artifacts.[1]

  • Analysis: Inject onto HPLC using the "Acidic Mobile Phase" method below.

Protocol B: Validated HPLC Method Parameters

Designed to suppress tautomerism and ensure sharp peaks.

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) locks the tautomer in the cation form.
Mobile Phase B AcetonitrileStrong eluent for lipophilic aromatics.[1]
Gradient 5% B to 95% B over 10 minsGeneral screening gradient.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmMax absorbance for the phenylpyrazole chromophore.
Column Temp 40°CSlightly elevated temp improves mass transfer and peak shape.[1]

Stability Logic Visualization

The following diagram illustrates the decision tree for evaluating stability data, specifically tailored to the degradation pathways of fluorinated phenylpyrazoles.

StabilityWorkflowStartStart Stability Study(ICH Q1A)StressStress Testing(Acid, Base, Ox, Light)Start->StressAnalyzeHPLC Analysis(Acidic Mobile Phase)Stress->AnalyzeDecisionDegradation > 5%?Analyze->DecisionPathway1Identify Impurities(LC-MS)Decision->Pathway1YesPassSystem StableProceed to FormulationDecision->PassNoPhotoPhotolytic?(-F loss)Pathway1->PhotoOxidOxidative?(+16 Da)Photo->OxidNoAction1Implement Amber GlassUV CoatingPhoto->Action1YesAction2Add Antioxidants(BHT/BHA)Oxid->Action2Yes

Caption: Decision matrix for identifying and mitigating specific degradation pathways in fluorinated pyrazoles.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[1] Link

  • Elguero, J., et al. (2000). Protoptropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[1] (Authoritative text on pyrazole tautomerism mechanics).

  • Singh, S., et al. (2021).[5][6] Photodegradation of phenylpyrazole insecticides.[5][7][8][9][10] Journal of Agricultural and Food Chemistry. (Provides mechanistic insight into defluorination/dechlorination pathways of phenylpyrazoles). Link

  • Hansen, S. H. (2003). Separation of tautomers by HPLC. Journal of Chromatography A.

Enhancing the reaction rate of pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-KIN-001
Subject: Enhancing Reaction Rates & Regioselectivity in Knorr Pyrazole Formation

Kinetic Diagnostics: Why is your reaction stalling?

Before applying acceleration techniques, we must diagnose the kinetic bottleneck. The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl species with a hydrazine derivative.[1][2][3]

The Kinetic Bottleneck: Under neutral conditions, the reaction proceeds via a stepwise mechanism. The initial formation of the hydrazone intermediate is generally fast.[4] The rate-determining step (RDS) is frequently the cyclization/dehydration of the 5-hydroxy-2-pyrazoline intermediate into the aromatic pyrazole.

Mechanistic Pathway & Bottlenecks

The following diagram illustrates the reaction pathway and identifies where stalling occurs.

PyrazoleMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Hydrazone Hydrazone (Fast Formation) Inter1->Hydrazone -H2O Cyclization 5-Hydroxy-pyrazoline (Stalled Intermediate) Hydrazone->Cyclization Intramolecular Attack Product Aromatic Pyrazole Cyclization->Product Dehydration (RATE LIMITING STEP)

Figure 1: Mechanistic pathway of Knorr synthesis highlighting the dehydration rate-limiting step.

Acceleration Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis (Green & Fast)

Best for: Reactions stalling due to thermal limitations or poor solubility in organic solvents. Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the dehydration step more efficiently than convective heating. Water acts as a "pseudo-catalyst" via hydrogen bonding and the hydrophobic effect.

Step-by-Step Workflow:

  • Stoichiometry: Mix 1,3-dicarbonyl (1.0 equiv) and hydrazine salt (1.1 equiv) in a microwave-transparent vial.

  • Solvent System: Add deionized water (2–3 mL per mmol). Note: Reactants may not dissolve; this is acceptable (On-Water effect).

  • Catalyst (Optional): For extremely sluggish substrates, add 1 mol% Iodine (

    
    ) or Graphene Oxide (GO).
    
  • Irradiation:

    • Power: Dynamic mode (max 200W).

    • Temperature: Set to 100–120°C.

    • Time: 5–10 minutes (Hold time).

  • Validation: Monitor TLC. If the intermediate (often a lower Rf spot) persists, extend time by 5 minutes.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with ice-cold water.[1]

Protocol B: Lewis Acid Catalysis (Yb(OTf)₃)

Best for: Acid-sensitive substrates where Brønsted acids (HCl/AcOH) cause decomposition. Mechanism: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity without lowering the bulk pH significantly.

Step-by-Step Workflow:

  • Setup: Dissolve 1,3-diketone (1.0 equiv) in Ethanol or Acetonitrile.

  • Catalyst Addition: Add Ytterbium(III) triflate [Yb(OTf)₃] (5–10 mol%).

  • Hydrazine Addition: Add hydrazine (1.1 equiv) dropwise at Room Temperature.

  • Reaction: Stir at RT for 30 minutes. If incomplete, heat to reflux for 1 hour.

  • Self-Validating Check:

    • Take an aliquot for ¹H NMR.

    • Success Signal: Disappearance of the enol -OH signal (>12 ppm) and appearance of the pyrazole -CH signal (approx. 6.0–6.5 ppm).

  • Recovery: The catalyst can often be recovered from the aqueous phase during extraction.

Troubleshooting Regioselectivity

A common issue in accelerating these reactions is the loss of regiocontrol when using unsymmetrical diketones.

The "Fluorinated Solvent" Solution: Using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically enhance regioselectivity. These solvents form strong hydrogen bond networks that stabilize specific transition states, often favoring the more sterically hindered isomer, which is counter-intuitive but highly reproducible.

Troubleshooting Decision Tree

Figure 2: Decision matrix for troubleshooting kinetic vs. regioselectivity issues.

Comparative Data & FAQs

Method Efficiency Comparison
ParameterThermal (Reflux EtOH)Microwave (Water)Lewis Acid (Yb(OTf)₃)
Reaction Time 2 – 12 Hours5 – 15 Minutes0.5 – 2 Hours
Yield (Typical) 60 – 75%85 – 95%80 – 90%
Green Score Low (Organic Solvents)High (Water/Solvent-free)Medium (Recyclable Cat.)
Regioselectivity Low/ModerateModerateHigh (Chelation Control)
Frequently Asked Questions (FAQs)

Q: My product is oiling out in the microwave method. How do I crystallize it? A: This is common in aqueous synthesis. Decant the water while the oil is hot, then add a minimal amount of Ethanol (0.5 mL) and scratch the side of the flask with a glass rod while cooling in an ice bath to induce nucleation.

Q: Can I use hydrate salts of hydrazine? A: Yes. Hydrazine hydrate (64% or 80%) is actually preferred over anhydrous hydrazine for safety and stability. In microwave protocols, the water content in the hydrate aids the dielectric heating process.

Q: Why use HFIP for regioselectivity? A: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor (HBD). It selectively solvates the lone pairs of the hydrazine and the carbonyls, altering their relative nucleophilicity and electrophilicity. This overrides standard steric interactions, often allowing for the synthesis of "contra-thermodynamic" isomers [4].

References
  • Linden Schrecker, et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[3] Reaction Chemistry & Engineering, 2022. Link

  • Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, 2001. Link

  • Kaur, A., et al. "Lewis acid–catalyzed green synthesis and biological studies of pyrrolo[3,4‐c]pyrazoles in aqueous medium." Journal of Heterocyclic Chemistry, 2020. Link

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[5] Link

  • Zhang, X., et al. "An I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis."[5] Organic Chemistry Portal, Abstracted from J. Org. Chem., 2012.[5] Link

Sources

Troubleshooting pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with pyrazole N-alkylation. It prioritizes field-proven solutions, mechanistic clarity, and self-validating protocols.[1]

Status: Online | Tier: Senior Application Scientist | Topic: N-Alkylation Troubleshooting[1]

Welcome to the technical support interface. This guide addresses the two most critical failure modes in pyrazole functionalization: uncontrolled regioselectivity (N1 vs. N2 isomerism) and reaction stagnation .

📊 Part 1: The Diagnostic Core (Regioselectivity)[1]

The primary challenge in pyrazole chemistry is the annular tautomerism. A 3-substituted pyrazole (


) exists in equilibrium with its 5-substituted tautomer (

).[1] When deprotonated, the resulting pyrazolate anion has two nucleophilic sites.

The "Golden Rules" of Regiocontrol:

  • Steric Rule (Dominant): Alkylation preferentially occurs at the nitrogen furthest from the bulky substituent to minimize steric clash in the transition state.

  • Electronic Rule (Secondary): In the absence of steric bias, electron-withdrawing groups (EWG) favor the formation of the isomer where the alkyl group ends up adjacent to the EWG (N2 alkylation), though this is highly solvent-dependent.[1]

  • Coordination Rule: Metal cations can chelate between the pyrazole nitrogen and a substituent (like a carbonyl or pyridine), forcing alkylation to the other nitrogen or locking a specific geometry.

📉 Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the logic flow for predicting and controlling isomer distribution.

PyrazoleRegio Start START: Analyze Substrate Sterics Is the C3-Substituent Bulky? (t-Bu, Ph, Iodine) Start->Sterics Electronics Electronic Nature of C3-Substituent? Sterics->Electronics No (Small/Linear) PathA Steric Control Dominates Sterics->PathA Yes (Bulky) PathB Electronic/Coordination Control Electronics->PathB EWG (CF3, NO2) Result1 Major Product: 1,5-Isomer (Alkylation distal to group) Electronics->Result1 EDG (Me, OMe) PathA->Result1 S_N2 Mechanism Result2 Major Product: 1,3-Isomer (Alkylation proximal to group) PathB->Result2 Standard Conditions (DMF/K2CO3) Tweak TROUBLESHOOTING: Switch Solvent to HFIP or TFE (Hydrogen bonding alters nucleophilicity) PathB->Tweak Need to invert ratio? Tweak->Result1 Fluorinated Solvents

Caption: Logical workflow for predicting and manipulating pyrazole N-alkylation regiochemistry based on substrate properties.

🛠 Part 2: Standard Operating Protocols (SOPs)

Do not deviate from these baselines without a specific hypothesis.

Protocol A: Standard Base-Mediated SN2 Alkylation

Best for: Primary alkyl halides, unhindered substrates.[1]

ParameterConditionRationale
Solvent DMF or MeCN (0.2 M)Polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the pyrazolate anion.
Base Cs₂CO₃ (1.5 eq) or NaH (1.2 eq)Cs₂CO₃: The "Cesium Effect" improves solubility and reactivity due to the large cation radius.[1] NaH: Irreversible deprotonation; useful if the electrophile is moisture sensitive.
Electrophile Alkyl Halide (1.1 eq)Iodides > Bromides > Chlorides.[1] If using chlorides, add catalytic NaI (Finkelstein condition).[1]
Temp 0°C to RTStart cold to minimize over-alkylation (quaternization).

Step-by-Step:

  • Dissolve pyrazole (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Add Cs₂CO₃ (1.5 eq).[2] Stir for 30 min at RT to ensure deprotonation/equilibration.

  • Cool to 0°C. Add alkyl halide (1.1 eq) dropwise.

  • Monitor by LCMS.[2] If incomplete after 4h, warm to 40°C.

  • Quench: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine.

Protocol B: The Mitsunobu Alternative

Best for: Secondary alcohols, or when SN2 yields are poor due to elimination side-reactions.[1]

ParameterConditionRationale
Solvent THF or TolueneAnhydrous is critical.
Reagents PPh₃ (1.5 eq), DIAD (1.5 eq)DIAD is generally preferred over DEAD (safer, better solubility of byproducts).[1]
Nucleophile Pyrazole (1.0 eq)Acts as the acidic component (pKa ~14).[1]

Step-by-Step:

  • Dissolve pyrazole (1.0 eq), Alcohol (1.0 eq), and PPh₃ (1.5 eq) in THF. Cool to 0°C.[3]

  • Add DIAD (1.5 eq) dropwise over 10 mins. Do not add PPh₃ and DIAD simultaneously without substrate (prevents betaine decomposition).[1]

  • Stir at RT for 12–24h.

  • Workup: Concentrate. Triturate with Et₂O/Hexane to precipitate PPh₃=O. Filter, then column.[1]

❓ Part 3: Troubleshooting & FAQs
Issue 1: "I am getting a 50:50 mixture of isomers. How do I favor one?"

Diagnosis: The steric bias is insufficient, and the solvent is not providing enough directing effect. Solution:

  • To favor the "Steric" Product (N1): Switch to bulky alkylating agents if possible, or use protic solvents like Ethanol.[1] Solvation of the anion can shield the more accessible nitrogen.

  • To favor the "Electronic" Product (N2): Use Fluorinated Solvents (TFE or HFIP).[1]

    • Mechanism:[3][4][5] Fluorinated alcohols are strong Hydrogen-bond donors (HBD).[1] They H-bond to the most basic nitrogen (usually N2), effectively blocking it or reducing its nucleophilicity, forcing alkylation to N1 (or vice-versa depending on specific substitution).[1] This "solvent masking" technique is a powerful modern tool [1].

Issue 2: "My reaction stalls at 60% conversion."

Diagnosis: This is often due to product inhibition (the alkylated product quaternizes, consuming alkylating agent) or base insolubility .[1] Solution:

  • Switch Base: If using K₂CO₃, switch to Cs₂CO₃. The larger Cesium cation is more soluble in organic solvents and forms a "loose" ion pair with the pyrazolate, enhancing reactivity [2].

  • Catalysis: Add 10 mol% 18-crown-6 (if using K₂CO₃) to sequester the cation and activate the anion.

  • Check Electrophile: If using an alkyl chloride, it may be too sluggish. Add 0.5 eq NaI to generate the alkyl iodide in situ.

Issue 3: "How do I definitively prove which isomer I made?"

Diagnosis: 1H NMR is often ambiguous because the chemical shifts of N1-Me and N2-Me are similar. Solution: The NOESY/HMBC Validation System.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for a "through-space" correlation.[1][6]

    • Isomer A: Cross-peak between the new N-Alkyl protons and the C5-substituent protons.

    • Isomer B: Cross-peak between the new N-Alkyl protons and the C3-substituent protons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for 3-bond coupling (

      
      ) from the N-Alkyl protons to the pyrazole ring carbons.[1] C3 and C5 often have distinct chemical shifts (C3 is usually downfield if attached to an EWG).[1]
      
Issue 4: "I need to alkylate with an acrylate (Michael Acceptor)."

Diagnosis: Standard SN2 conditions (alkyl halides) do not apply here. Solution: Use a Michael Addition protocol.[7]

  • Conditions: DBU (0.5 eq) in MeCN or simply heating in DMF without base (if the pyrazole is nucleophilic enough).[1]

  • Selectivity: Michael additions are often thermodynamically controlled, frequently favoring the N1 (less hindered) product more strongly than kinetic alkylations [3].[1]

📉 Visualization: Analytical Validation Workflow

NMR_Validation Sample Purified Isomer NOESY Run NOESY 2D-NMR Sample->NOESY Check Check Cross-Peaks (N-Alkyl vs Ring Substituents) NOESY->Check Match1 Peak with C5-H/R? CONFIRMED: 1,5-Isomer Check->Match1 Match2 Peak with C3-H/R? CONFIRMED: 1,3-Isomer Check->Match2 Ambiguous No Cross-Peaks? (Substituents too far) Check->Ambiguous HMBC Run HMBC Check 3-bond coupling to C3/C5 Ambiguous->HMBC

Caption: Step-by-step NMR workflow to unambiguously assign pyrazole regioisomers.

📚 References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. Explores the use of TFE and HFIP to alter tautomeric equilibria and nucleophilicity. [1]

  • Cesium Carbonate Promoted Regioselective Functionalization . RSC Advances. Details the "Cesium Effect" in enhancing regioselectivity and yield in nitrogen heterocycle alkylation.

  • Regioselective Synthesis of N-Substituted Pyrazoles . Journal of Organic Chemistry. A comprehensive review of steric vs. electronic control in pyrazole functionalization. [1]

  • Mitsunobu Reaction Mechanism and Protocols . Organic Syntheses. Standard protocols for N-alkylation using the Mitsunobu reaction.

  • NMR Assignment of Regioisomeric Pyrazoles . Magnetic Resonance in Chemistry. Technical guide on using NOESY and HMBC for distinguishing N1/N2 isomers. [1]

Sources

Alternative solvents for the synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Executive Summary & Chemical Context

Target Molecule: this compound CAS: 123577-99-1 (Precursor reference) Application: Key pharmacophore in kinase inhibitors (e.g., typically used in oncology and anti-inflammatory pathways). The 3,5-difluoro substitution pattern increases metabolic stability and lipophilicity compared to the non-fluorinated analog.

The Challenge: The standard synthesis involves the condensation of 3-dimethylamino-1-(3,5-difluorophenyl)prop-2-en-1-one (enaminone) or 1-(3,5-difluorophenyl)-1,3-butanedione with hydrazine hydrate.

  • Legacy Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Issues: While relatively green, alcohols can suffer from lower solubility of fluorinated intermediates, requiring large volumes. Flammability is a concern at scale.

  • Solution: Switch to PEG-400 (Polyethylene Glycol) or "On-Water" conditions to improve safety, yield, and sustainability (E-factor reduction).

Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific constraints (solubility, workup capability, and green metrics).

FeatureEthanol (Standard) PEG-400 (Recommended) Water ("On-Water") 2-MeTHF (Bio-based)
Solubility of Fluorinated Precursor Moderate (Requires heat)High (Excellent for lipophilics)Low (Heterogeneous slurry)High
Reaction Rate Standard (2-4 h)Accelerated (30-60 min)Variable (Surface area dependent)Standard
Workup Method Evaporation/CrystallizationWater Crash-out (Pour into water)Filtration directlyPhase separation
Green Metric GoodExcellent (Non-volatile, Recyclable)Best (No organic solvent)Good (Bio-derived)
Primary Risk FlammabilityViscosity/RemovalIncomplete conversion (clumping)Peroxide formation

Technical Protocols

Protocol A: PEG-400 Mediated Synthesis (High Yield & Speed)

Best for: Rapid library synthesis and maximizing yield of the fluorinated target.

Mechanism: PEG-400 acts as a phase transfer catalyst and solvent, stabilizing the polar transition state of the hydrazine attack while solubilizing the lipophilic 3,5-difluorophenyl ring.

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 3-dimethylamino-1-(3,5-difluorophenyl)prop-2-en-1-one in PEG-400 (3-5 mL per mmol).

  • Reagent: Add 1.2 - 1.5 eq of Hydrazine Hydrate (80% or 64% aq. solution).

  • Reaction: Heat to 80–90 °C for 45–60 minutes.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). The fluorinated enaminone spot (usually UV active, lower Rf) should disappear.

  • Workup (The "Crash-Out"):

    • Cool the mixture to room temperature.

    • Pour the viscous solution into 10 volumes of ice-cold water with vigorous stirring.

    • The this compound will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with water (3x) to remove residual PEG. Dry in a vacuum oven at 50 °C.

Protocol B: Surfactant-Mediated "On-Water" Synthesis

Best for: Large-scale processing where solvent recycling is difficult.

  • Charge: Suspend 1.0 eq of the 1,3-diketone or enaminone precursor in Water (5 mL per mmol).

  • Additive: Add 5-10 mol% of a surfactant (e.g., Sodium Dodecyl Sulfate (SDS) or TPGS-750-M) to create a micellar environment.

  • Reagent: Add 1.2 eq Hydrazine Hydrate.

  • Reaction: Reflux vigorously. The reaction relies on the "on-water" effect where hydrophobic interactions accelerate the reaction at the phase boundary.

  • Workup: Cool to RT. The product will be a solid cake. Filter and wash with water.

Troubleshooting Guide (FAQ)

Q1: My product is not precipitating from PEG-400 after adding water. What happened?

  • Cause: The 3,5-difluoro substitution increases lipophilicity, but if the product concentration is too low or the water volume is insufficient, it may remain suspended or partially solubilized by the PEG.

  • Fix:

    • Ensure you used at least a 10:1 ratio of Water:PEG during workup.

    • Cool the water/PEG mixture in an ice bath for 30 minutes.

    • If still no solid, add a small amount of saturated NaCl (brine) to "salt out" the organic product.

Q2: I see a second spot on TLC close to the product. Is it a regioisomer?

  • Analysis: For 1H-pyrazoles (unsubstituted nitrogen), the N1 and N2 positions are tautomeric. In solution, they exist in equilibrium. You generally cannot isolate "3-aryl" vs "5-aryl" isomers of a 1H-pyrazole; they are the same compound.

  • Likely Culprit: The second spot is likely the intermediate pyrazoline (dihydro-pyrazole) which has not fully oxidized/eliminated, especially if you started from a chalcone precursor.

  • Fix: Ensure the reaction time is sufficient. If starting from a chalcone (instead of enaminone/diketone), you may need an oxidation agent (e.g., I2 or air bubbling) to aromatize the ring.

Q3: The reaction is stalling in water (Protocol B).

  • Cause: "Clumping." The hydrophobic fluorinated starting material can form a gummy ball, reducing surface area.

  • Fix:

    • Increase stirring speed (magnetic stirring may be insufficient; use overhead stirring for scale).

    • Add ethanol (10-20% v/v) as a co-solvent to wet the solid.

    • Switch to Protocol A (PEG-400).

Q4: How do I remove trace hydrazine?

  • Safety: Hydrazine is genotoxic.

  • Protocol: Ensure the final wash of the filter cake is thorough. You can wash with a dilute (0.1 M) HCl solution (if the pyrazole is not acid-sensitive, which this one is not) to protonate and wash away residual hydrazine, followed by a water wash to neutralize.

Visual Workflow (Graphviz)

G Start Precursor: 3-dimethylamino-1-(3,5-difluorophenyl)prop-2-en-1-one Decision Select Solvent System Start->Decision Reagent Reagent: Hydrazine Hydrate Reagent->Decision PEG Solvent: PEG-400 (Green, Recyclable) Decision->PEG High Solubility Needed Water Solvent: Water + Surfactant (SDS/CTAB) Decision->Water Lowest Cost/Greenest EtOH Solvent: Ethanol (Legacy Standard) Decision->EtOH Standard Lab Scale React_PEG Heat 80-90°C 30-60 mins PEG->React_PEG Workup_PEG Pour into Ice Water (10:1 ratio) React_PEG->Workup_PEG Check Checkpoint: TLC/LCMS for Pyrazoline Workup_PEG->Check React_Water Reflux (100°C) 2-4 hours Water->React_Water Workup_Water Cool & Filter React_Water->Workup_Water Workup_Water->Check React_EtOH Reflux 78°C 2-6 hours EtOH->React_EtOH Workup_EtOH Evaporate Solvent React_EtOH->Workup_EtOH Workup_EtOH->Check Final Product: This compound Check->Final Pass

Caption: Decision tree for solvent selection in the synthesis of this compound, highlighting the efficiency of PEG-400 and Water pathways.

References

  • Standard Synthesis of 3-Aryl-1H-Pyrazoles

    • Title: Synthesis of 3-phenyl-1H-pyrazole derivatives.[1][2][3]

    • Source: Atlantis Press / 3rd International Conference on Material Engineering and Applic
    • URL:[Link]

  • PEG-400 as a Green Solvent

    • Title: Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives.[4]

    • Source: Molecules (MDPI), 2013.
    • URL:[Link]

  • On-Water Synthesis

    • Title: “On water” synthesis of N-unsubstituted pyrazoles.
    • Source: Green Chemistry (RSC), 2011.
    • URL:[Link]

  • Fluorinated Pyrazole Derivatives (Solubility & Bioactivity)

    • Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors.[5]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CAT-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis & Heterocycles)

Executive Summary & Core Directive

Welcome to the Pyrazole Synthesis Technical Support Hub. You are likely here because your standard Knorr condensation yielded a regioisomeric mess, or your metal-catalyzed coupling is suffering from catalyst poisoning.

Pyrazole synthesis is not a "one-size-fits-all" operation.[1][2][3][4][5][6] The selection of a catalyst dictates not just the rate of reaction, but the regiochemical outcome (N1-C3 vs. N1-C5 selectivity) and the purification burden . This guide moves beyond basic textbook definitions to provide field-tested troubleshooting for drug discovery workflows.

Critical Decision Matrix: Catalyst Selection

Before starting your experiment, use this logic flow to select the appropriate catalytic system.

CatalystSelection Start START: Define Substrate Substrate1 Unsymmetrical 1,3-Diketone Start->Substrate1 Substrate2 Diazo + Alkyne (Cycloaddition) Start->Substrate2 Substrate3 Pre-formed Pyrazole (C-H Activation) Start->Substrate3 Goal1 Goal: Regiocontrol Substrate1->Goal1 Isomer Issue Goal2 Goal: Green/Scale-up Substrate1->Goal2 Yield/Eco Issue Goal3 Goal: Late-Stage Functionalization Substrate2->Goal3 Click Chem Substrate3->Goal3 Diversification Cat1 Fluorinated Solvents (HFIP) + Lewis Acid (Yb(OTf)3) Goal1->Cat1 Steric/Electronic Control Cat2 Nano-ZnO or Ammonium Chloride Goal2->Cat2 Aqueous/Solvent-Free Cat3 Cu(I) / Ru(II) Catalysts Goal3->Cat3 1,3-Dipolar Cycloaddition Cat4 Pd(OAc)2 / Ag2CO3 System Goal3->Cat4 Direct Arylation

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate type and experimental goals.

Module A: The Regioselectivity Crisis (Knorr Synthesis)

The Problem: Condensing unsymmetrical 1,3-diketones with substituted hydrazines often results in a 1:1 mixture of regioisomers (N1-C3 vs. N1-C5).

Troubleshooting Guide

Q: Why am I getting a mixture of isomers despite using a bulky hydrazine? A: Sterics alone are insufficient. The reaction is governed by the interplay of nucleophilicity (hydrazine) and electrophilicity (carbonyl).

  • The Fix: Switch the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP acts as a hydrogen-bond donor catalyst that activates the carbonyls differentially based on their basicity. This often flips or significantly enhances regioselectivity compared to ethanol/acetic acid [1].

Q: My acid catalyst (HCl/AcOH) is degrading my substrate. What is the alternative? A: Mineral acids are too harsh for sensitive pharmacophores.

  • The Fix: Use Lewis Acids , specifically Ytterbium Triflate [Yb(OTf)3] or Indium Trichloride (InCl3) . These coordinate to the carbonyl oxygen, increasing electrophilicity without the harsh protonation that strips protecting groups. They are also water-tolerant and recoverable [2].

Protocol: Regioselective Synthesis using Fluorinated Solvents
  • Setup: In a 10 mL microwave vial, dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 25°C for 2 hours. (HFIP accelerates the reaction significantly; heating is rarely needed).

  • Workup: Evaporate HFIP (recoverable by distillation). The residue is often the pure regioisomer.

  • Validation: Check NOESY NMR to confirm N-substituent proximity to the C3 or C5 group.

Module B: Green Chemistry & Aqueous Systems

The Problem: Traditional methods use volatile organic solvents (VOCs) and corrosive acids, making scale-up hazardous.

Comparative Data: Green Catalyst Performance
Catalyst SystemSolventYield (%)ReusabilityKey Benefit
Nano-ZnO Water92-95%5 CyclesHeterogeneous, easy filtration, acid-free [3].
Ammonium Chloride (NH4Cl) Ethanol85-90%N/ACheap, mild buffer effect, non-toxic [4].
Ionic Liquid [DABCO-EtOH][OAc] Water88-94%4 CyclesActs as both solvent and catalyst; high atom economy [5].
Iodine (I2) Water/DMSO80-92%N/AMetal-free, promotes oxidative cyclization [6].
Protocol: Nano-ZnO Catalyzed Synthesis in Water
  • Mixture: Combine ethyl acetoacetate (10 mmol), hydrazine hydrate (12 mmol), and Nano-ZnO (10 mol%) in water (15 mL).

  • Process: Stir vigorously at room temperature (or 60°C for sterically hindered substrates) for 20-40 minutes.

  • Observation: The product typically precipitates out of the aqueous phase.

  • Isolation: Filter the solid. Wash the filter cake with cold water.

  • Recycling: Wash the Nano-ZnO filtrate with ethanol and dry at 100°C for reuse.

Module C: Advanced C-H Functionalization (Transition Metal Catalysis)

The Problem: You have a pyrazole core but need to add aryl groups at the C4 or C5 position without pre-functionalization (halogens).

Mechanism: Pd-Catalyzed C-H Arylation

Direct C-H activation avoids the need for halogenated precursors. The C5 proton is the most acidic, while C4 is nucleophilic.[7]

CHActivation Cat Pd(II) Catalyst (Coordination) CMD CMD Step (Concerted Metalation-Deprotonation) Cat->CMD Base (Ag2CO3/Pivalate) Substrate N-Substituted Pyrazole Substrate->Cat Directing Group (N2) Intermediate Pd-Pyrazole Intermediate CMD->Intermediate C-H Cleavage Coupling Reductive Elimination (C-C Bond Formation) Intermediate->Coupling Ar-I Addition Coupling->Cat Regeneration (Pd0 -> PdII) Product C5-Arylated Pyrazole Coupling->Product

Figure 2: Mechanism of Pd-catalyzed C-H activation showing the critical Concerted Metalation-Deprotonation (CMD) step facilitated by carbonate or pivalate bases.[8]

Troubleshooting Guide

Q: My C-H activation yield is <20%. Is the catalyst dead? A: Likely not dead, but inhibited.

  • Check the Base: C-H activation often requires a specific base like Ag2CO3 or Cs2CO3 to facilitate the CMD step (see Figure 2). Standard bases like NaOH often fail [7].

  • Directing Groups: Ensure your N1 substituent can coordinate to Palladium. If N1 is a methyl group, reactivity drops. N-Aryl or N-Pyridyl groups enhance reactivity via the "chelation effect."

Q: How do I select between Copper and Palladium?

  • Choose Copper (CuI/Cu(OAc)2): For N-arylation (Ullmann-type) or [3+2] cycloadditions (Click chemistry). It is cheaper but requires higher temperatures.

  • Choose Palladium (Pd(OAc)2): For C-arylation (C-H activation) at the C5 position.

References

  • BenchChem Technical Support. (2025).[1][9][10] Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. Link

  • Konwar, D., et al. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. PubMed. Link

  • Kantam, M. L., et al. (2016).[6] Nano-ZnO as an efficient heterogeneous catalyst for the synthesis of pyrazole derivatives in water. MDPI.[11] Link

  • Jetir.Org. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst (Ammonium Chloride). Jetir. Link

  • Arabian Journal of Chemistry. (2026). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid. Elsevier. Link

  • Chen, et al. (2023).[2] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[11] Link

  • RSC Publishing. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-EXO-001 Assigned Specialist: Senior Application Scientist Subject: Thermal Management, Regiocontrol, and Safety in Pyrazole Formation

Core Directive: The Thermodynamics of Pyrazole Formation

Welcome to the technical guide for pyrazole synthesis. If you are reading this, you are likely dealing with the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) or 1,3-Dipolar Cycloadditions (diazo compounds + alkynes/alkenes).

The Central Challenge: Pyrazole synthesis is thermodynamically driven by the formation of a stable aromatic system and the release of small stable molecules (water or


).
  • Hydrazine derivatives are high-energy, endothermic reagents (

    
    ).
    
  • Pyrazoles are aromatic, thermodynamically stable heterocycles.

  • Result: The reaction releases significant enthalpy (

    
    ). In batch reactors, this manifests as a rapid adiabatic temperature rise (
    
    
    
    ), often sufficient to boil solvents like ethanol or acetic acid instantly, leading to "runaway" scenarios or regioselectivity loss.

Experimental Protocols & Heat Management

Module A: The Knorr Synthesis (Batch Mode)

Standard protocol for condensation of hydrazine hydrate with 1,3-diketones (e.g., acetylacetone).

The Risk: Adding hydrazine directly to a ketone results in an immediate, violent exotherm. The Fix: Controlled dosing and active cooling.

Step-by-Step Thermal Control Protocol
  • Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in ethanol or methanol (5–10 volumes).

    • Note: Ethanol is preferred over methanol due to a higher boiling point (

      
       vs 
      
      
      
      ), providing a larger safety margin before boil-over.
  • Cryo-Setup: Place the reaction vessel in an ice-salt bath (

    
     to 
    
    
    
    ). Ensure internal temperature monitoring is active.
  • Controlled Dosing:

    • Do NOT dump hydrazine hydrate.

    • DO use a dropping funnel or syringe pump.

    • Rate: Add hydrazine hydrate (1.0–1.2 equiv) dropwise.

    • Stop Rule: Pause addition if internal temp rises

      
       above setpoint.
      
  • The "Induction" Check: After adding 10% of the hydrazine, pause. Ensure the exotherm is observable (temp rise).

    • Why? If no heat is released initially, reagents may be accumulating. When the reaction finally "kicks off," the accumulated mass will react all at once (thermal runaway).

  • Post-Addition: Once addition is complete and exotherm subsides, remove the cooling bath.

    • For Kinetic Product: Stir at room temperature.

    • For Thermodynamic Product: Heat to reflux only after the initial exotherm has dissipated.

Module B: Continuous Flow (The "Gold Standard")

For scale-up (>10g) or highly reactive diazo-transfer methods.

Flow chemistry converts the "time" variable of batch reactions into a "distance" variable, allowing superior heat exchange.

ParameterBatch ReactorFlow Reactor (Microfluidic)
Surface-to-Volume Ratio Low (

)
High (

)
Heat Removal Slow (risk of hot spots)Instantaneous (isothermal)
Diazo Handling Dangerous (accumulation)Safe (generated & consumed in situ)
Regioselectivity Variable (temp gradients)Precise (exact temp control)

Flow Protocol Setup:

  • Stream A: 1,3-Dicarbonyl in EtOH.

  • Stream B: Hydrazine Hydrate in EtOH.

  • Mixing: T-mixer or Static Mixer (cooled).

  • Residence Time: 5–10 minutes.

  • Back Pressure Regulator (BPR): 75 psi (allows heating above solvent boiling point without gas evolution).

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points for managing the exotherm and regioselectivity.

PyrazoleSynthesis Start Start: Reagents Selected CheckSubstrate Substrate: 1,3-Dicarbonyl? Start->CheckSubstrate BatchPath Batch Protocol (Small Scale <5g) CheckSubstrate->BatchPath Standard FlowPath Flow Protocol (Large Scale or Diazo) CheckSubstrate->FlowPath High Risk/Scale Exotherm CRITICAL: Exothermic Step (Dehydration/Cyclization) BatchPath->Exotherm Dosing Control FlowPath->Exotherm Microreactor Cooling TempControl Temperature Control Strategy Exotherm->TempControl Kinetic Low Temp (0-25°C) Kinetic Product TempControl->Kinetic Keep Cool Thermo High Temp (Reflux) Thermodynamic Product TempControl->Thermo Heat Applied Product Final Pyrazole Kinetic->Product Thermo->Product

Caption: Workflow decision tree for pyrazole synthesis, highlighting the critical exothermic step and the temperature-dependent divergence of regioisomers.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction boiled over violently upon adding hydrazine."

Diagnosis: Thermal Runaway. Root Cause: Hydrazine hydrate is a potent nucleophile and base. When added to acidic 1,3-dicarbonyls, you trigger simultaneous acid-base neutralization (fast exotherm) and condensation (slower exotherm). Solution:

  • Dilution: Never add neat hydrazine. Dilute 1:1 with ethanol before addition.

  • Dosing: Use a syringe pump set to 1 mL/min or slower.

  • Active Cooling: An ice bath is mandatory during addition, even if the protocol calls for reflux later.

Issue 2: "I am getting a mixture of regioisomers (e.g., 1,3- vs 1,5-substituted)."

Diagnosis: Loss of Kinetic Control. Root Cause: Pyrazole regioselectivity is temperature-dependent.

  • Kinetic Control: Attack of the most nucleophilic nitrogen (terminal

    
    ) on the most electrophilic carbonyl. Favored at low temperatures .
    
  • Thermodynamic Control: Rearrangement to the most stable isomer (often sterically less hindered). Favored at high temperatures . Solution:

  • To lock the kinetic isomer: Keep the reaction at

    
     for the entire duration. Do not reflux.
    
  • To force the thermodynamic isomer: Reflux in a higher boiling solvent (e.g., acetic acid) for >4 hours.

Issue 3: "The product formed an oil instead of precipitating."

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Root Cause: The reaction water reduced the solubility of the organic product, but the temperature was too high for crystallization, or impurities (regioisomers) prevented crystal packing. Solution:

  • Seed: Add a seed crystal if available.

  • Re-dissolve: Add a small amount of hot ethanol to dissolve the oil, then cool very slowly (1°C/min) to room temp.

  • Water Trick: If using ethanol, add water dropwise to the hot solution until just turbid, then let cool.

Safety Data & Handling (Hydrazine)

Hydrazine Hydrate (CAS: 7803-57-8) is the primary hazard in this workflow.

Hazard ClassDescriptionMitigation
Acute Toxicity Fatal if inhaled/absorbed through skin.[1]Use only in a fume hood. Double-glove (Nitrile >0.11mm).
Carcinogen Category 1B (Presumed human carcinogen).[1][2]Zero-skin-contact policy.
Explosive Vapors can be explosive; unstable at high heat.Never distill hydrazine to dryness. Use blast shields for scales >10g.
Sensitizer Severe skin sensitizer.If spilled on gloves, change immediately.

Emergency Protocol:

  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, or copious water for 15 mins.

  • Spill: Do not absorb with sawdust (fire risk). Use sand or vermiculite. Neutralize with dilute hypochlorite (bleach) cautiously (this reaction is also exothermic and releases gas).

References

  • Knorr Pyrazole Synthesis Mechanism & History

    • Source: Wikipedia / Royal Society of Chemistry.
    • Context: Defines the acid-catalyzed condensation mechanism and the dehydr
  • Hydrazine Thermodynamics

    • Source: NIST Chemistry WebBook & Active Thermochemical Tables (Argonne N
    • Context: Provides for hydrazine, establishing the thermodynamic instability that drives the he
  • Regioselectivity in Pyrazole Synthesis

    • Source:Organic & Biomolecular Chemistry (RSC), 2025.
    • Context: Detailed study on how temperature and solvent choice dictate the ratio of regioisomers (kinetic vs. thermodynamic).
  • Continuous Flow Synthesis of Pyrazoles

    • Source:Molecules (MDPI), 2025. "The Role of Flow Chemistry on the Synthesis of Pyrazoles."
    • Context: Validates flow chemistry as a superior method for handling the heat transfer and safety of diazo intermedi
  • Hydrazine Safety Data Sheet (SDS)

    • Source: MilliporeSigma / Merck.[1]

    • Context: Authoritative safety data regarding toxicity, flammability, and handling precautions.[3]

Sources

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the synthesis of this important pyrazole derivative. The pyrazole scaffold is a key component in many pharmaceuticals, making a thorough understanding of its synthesis and potential impurities critical for successful drug discovery and development.[1][2][3][4]

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound unexpectedly low?

Possible Causes & Solutions:

  • Incomplete Reaction: The cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine is the most common route to pyrazole synthesis.[1][2][5][6] Incomplete conversion of starting materials is a frequent cause of low yields.

    • Causality: The reaction kinetics can be influenced by temperature, solvent, and the presence of a catalyst. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting materials.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or in-line analytical techniques like FT-IR spectroscopy to monitor the reaction progress.[7][8][9] Ensure the disappearance of the limiting starting material spot/peak before quenching the reaction.

      • Temperature Optimization: If the reaction is sluggish at room temperature, consider a moderate increase in temperature. However, be cautious as excessive heat can promote side reactions and byproduct formation.

      • Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol are commonly used, but aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can sometimes accelerate the reaction.[10]

  • Formation of Regioisomeric Byproducts: When using an unsymmetrical 1,3-dicarbonyl precursor, the reaction with hydrazine can lead to the formation of two regioisomers, only one of which is the desired product.[5][6][10]

    • Causality: The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound.

    • Troubleshooting Protocol:

      • Analytical Confirmation: Employ analytical techniques such as ¹H NMR, ¹³C NMR, or HPLC-MS to identify and quantify the presence of the undesired regioisomer.[8][11][12]

      • Reaction Condition Modification: Regioselectivity can often be controlled by adjusting the reaction conditions. For instance, performing the reaction in an acidic medium or using specific solvents can favor the formation of one isomer over the other.[10]

      • Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification method such as column chromatography or recrystallization will be necessary to isolate the desired product.[13][14]

  • Degradation of Starting Materials or Product: The starting materials or the final product may be sensitive to the reaction conditions, leading to decomposition and reduced yield.

    • Causality: Strong acidic or basic conditions, or prolonged exposure to high temperatures, can cause degradation of sensitive functional groups.

    • Troubleshooting Protocol:

      • Stability Studies: Assess the stability of your starting materials and the final product under the reaction conditions. This can be done by running control experiments where each compound is subjected to the reaction conditions in the absence of the other reactants.

      • Milder Reaction Conditions: If degradation is observed, explore milder reaction conditions. This could involve using a weaker acid or base, or conducting the reaction at a lower temperature for a longer duration.

Q2: I'm observing an unexpected peak in my HPLC/GC-MS analysis. What could it be?

Possible Byproducts & Identification:

The synthesis of this compound can generate several potential byproducts. Identifying these impurities is crucial for ensuring the purity of the final compound.

  • Regioisomer: As discussed previously, the formation of the 5-(3,5-Difluorophenyl)-1H-pyrazole regioisomer is a common byproduct when using unsymmetrical precursors.[5][10]

    • Identification: The regioisomers will have the same mass-to-charge ratio (m/z) in mass spectrometry. Their distinction relies on spectroscopic methods like NMR, where the chemical shifts of the pyrazole ring protons and carbons will differ. HPLC can often separate these isomers, resulting in two distinct peaks.[12]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the 1,3-dicarbonyl precursor and hydrazine in the final mixture.

    • Identification: These can be identified by comparing the retention times/mass spectra with those of authentic standards.

  • Hydrazone Intermediate: The initial condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound forms a hydrazone intermediate.[1][3] If the subsequent cyclization is incomplete, this intermediate may be present.

    • Identification: The hydrazone will have a distinct mass spectrum corresponding to the addition of hydrazine to the dicarbonyl precursor minus a molecule of water.

  • Pyrazoline Intermediate: In some synthetic routes, particularly those starting from α,β-unsaturated ketones, a pyrazoline intermediate is formed which is then oxidized to the pyrazole.[5][15] Incomplete oxidation can leave residual pyrazoline.

    • Identification: Pyrazolines will have a molecular weight that is two mass units higher than the corresponding pyrazole.

Workflow for Byproduct Identification:

Caption: Workflow for identifying unknown byproducts.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q: What are the most common synthetic routes to prepare this compound?

The most prevalent method is the cyclocondensation reaction between a suitable 1,3-dielectrophilic precursor and hydrazine or a hydrazine derivative.[1][2][5][6] Common 1,3-dielectrophiles include:

  • 1,3-Diketones: Reaction with hydrazine is a classic and straightforward method, often referred to as the Knorr pyrazole synthesis.[1][2]

  • α,β-Unsaturated Ketones (Chalcones): These react with hydrazine, typically via a Michael addition followed by cyclization and oxidation, to yield pyrazoles.[5][15]

  • Acetylenic Ketones: The reaction with hydrazines can also produce pyrazoles, though it may also result in a mixture of regioisomers.[5][10]

Q: How can I improve the regioselectivity of the pyrazole synthesis?

Controlling regioselectivity is a key challenge when using unsymmetrical 1,3-dicarbonyls.[6][10] Strategies to improve this include:

  • pH Control: Conducting the reaction under acidic conditions can influence the site of the initial nucleophilic attack by protonating one of the carbonyl groups, thereby altering its reactivity.

  • Solvent Choice: As mentioned earlier, the solvent can play a crucial role. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[10]

  • Use of Substituted Hydrazines: Employing a substituted hydrazine (e.g., methylhydrazine) can introduce steric hindrance that favors attack at the less hindered carbonyl group.

  • Multi-component Reactions: Some modern synthetic strategies, including multi-component reactions, have been developed to achieve higher regioselectivity.[1][2]

Q: What are the recommended purification techniques for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found. It is often the preferred method for large-scale purification.[14]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from regioisomers and other byproducts with different polarities.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be used to separate them from non-basic impurities. The pyrazole can be extracted into an acidic aqueous solution and then recovered by basifying the solution and extracting with an organic solvent.

Data Summary Table: Common Analytical Techniques

Analytical TechniqueApplication in Pyrazole Synthesis Analysis
Thin Layer Chromatography (TLC) Reaction monitoring for the consumption of starting materials and formation of products.[8][9]
High-Performance Liquid Chromatography (HPLC) Quantification of product yield and purity; separation of regioisomers.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation of the final product and identification of regioisomers and other byproducts.[8][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy In-line reaction monitoring and identification of functional groups.[7]

Logical Relationship Diagram: Synthesis and Analysis

Synthesis_and_Analysis cluster_synthesis Synthesis cluster_analysis Analysis & Purification A Starting Materials (1,3-Dicarbonyl & Hydrazine) B Cyclocondensation Reaction A->B C Crude Product Mixture B->C D Analytical Techniques (TLC, HPLC, NMR, MS) C->D E Byproduct Identification D->E F Purification (Recrystallization/Chromatography) D->F Guides E->F Informs G Pure 3-(3,5-Difluorophenyl) -1H-pyrazole F->G

Caption: The relationship between synthesis, analysis, and purification.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. (2013). RSC Publishing. [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). Preprints.org. [Link]

  • dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. (2014). Analytical Methods. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • The synthetic pathway to pyrazole derivatives via cyclocondensation... (n.d.). ResearchGate. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules. [Link]

  • Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry. [Link]

  • 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbal dehyde. (2018). Preprints.org. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2025). ResearchGate. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]

  • Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Process for the production of pyrazoles. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. [Link]

  • PYRAZOLE AMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS AND METHODS OF USE. (2005).

Sources

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapies. This guide provides a comparative analysis of the efficacy of kinase inhibitors, with a focus on compounds that share the pyrazole chemical heritage.

Due to the limited publicly available data on the specific kinase inhibitory profile of 3-(3,5-Difluorophenyl)-1H-pyrazole, this guide will use well-characterized, clinically relevant kinase inhibitors as benchmarks for comparison. These inhibitors—Sorafenib, Vemurafenib, and SB203580—target distinct but crucial signaling pathways and represent the broader class of pyrazole-containing or related heterocyclic kinase inhibitors. This comparative approach will provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors and understanding their potential therapeutic applications.

We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays used in the characterization of these compounds.

Comparative Efficacy of Selected Kinase Inhibitors

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative summary of the IC50 values for our selected inhibitors against their primary kinase targets.

InhibitorPrimary Kinase Target(s)IC50 (in vitro)Cellular IC50Reference(s)
Sorafenib VEGFR-2, B-Raf, c-Raf90 nM, 22 nM, 6 nMVaries by cell line[5][6]
Vemurafenib BRAF V600E31 nMVaries by cell line[7][8][9]
SB203580 p38α MAPK, p38β2 MAPK50 nM, 500 nM0.6 µM[10][11]

Mechanisms of Action and Targeted Signaling Pathways

Understanding the specific molecular interactions and the signaling cascades affected by a kinase inhibitor is crucial for predicting its therapeutic effects and potential side effects.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several key kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[5][6][12][13] Its primary targets include the Raf serine/threonine kinases (C-Raf and B-Raf) and the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[5][14] By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell growth.[5][13] Simultaneously, its inhibition of VEGFRs blocks the signaling required for angiogenesis, effectively cutting off the tumor's blood supply.[5][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLC PLC VEGFR->PLC Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PKC PKC PLC->PKC PKC->Raf Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds VEGF VEGF VEGF->VEGFR Binds Proliferation & Angiogenesis Proliferation & Angiogenesis Gene Expression->Proliferation & Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->Raf Inhibits

Sorafenib's dual mechanism of action.

Vemurafenib: A Selective BRAF Inhibitor

Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[7][8][9] This mutation is present in approximately 50% of melanomas and leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation through the MAPK/ERK pathway.[7][15][16] Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E protein, effectively blocking its activity and halting downstream signaling.[8][15]

G cluster_0 Upstream Signals cluster_1 Cytoplasm cluster_2 Nucleus Growth Factors Growth Factors Ras Ras Growth Factors->Ras BRAF (V600E) BRAF (V600E) Ras->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Constitutively Active ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibits

Vemurafenib targets the mutated BRAF V600E.

SB203580: A p38 MAPK Inhibitor

SB203580 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[17] SB203580 works by binding to the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity.[17] This inhibition blocks the phosphorylation of downstream targets, such as MAPKAPK2 and the transcription factor ATF2, which are involved in the production of pro-inflammatory cytokines and the regulation of apoptosis.[17][18]

G cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 ATF2 ATF2 p38 MAPK->ATF2 Gene Expression Gene Expression ATF2->Gene Expression Regulates Inflammation & Apoptosis Inflammation & Apoptosis Gene Expression->Inflammation & Apoptosis SB203580 SB203580 SB203580->p38 MAPK Inhibits

SB203580 inhibits the p38 MAPK pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

G cluster_0 Experimental Workflow Start Start Prepare Reagents Prepare Reagents Add Kinase & Inhibitor Add Kinase & Inhibitor Prepare Reagents->Add Kinase & Inhibitor Pre-incubate Pre-incubate Add Kinase & Inhibitor->Pre-incubate Initiate Reaction with ATP/Substrate Initiate Reaction with ATP/Substrate Pre-incubate->Initiate Reaction with ATP/Substrate Incubate Incubate Initiate Reaction with ATP/Substrate->Incubate Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction & Detect Signal Analyze Data (IC50) Analyze Data (IC50) Stop Reaction & Detect Signal->Analyze Data (IC50) End End Analyze Data (IC50)->End

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 3-(3,5-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole , treating it as a privileged scaffold and chemical fragment in kinase discovery.

Executive Summary

This compound represents a "privileged scaffold" in kinase medicinal chemistry. Unlike fully elaborated Type I/II inhibitors which achieve nanomolar potency through extensive contacts, this fragment functions as a core hinge-binding motif . Its utility lies in its high Ligand Efficiency (LE) and its ability to anchor into the ATP-binding site of diverse kinases, particularly the Aurora , p38 MAPK , and CDK families.

This guide profiles the cross-reactivity of the 3,5-DFP-Py scaffold, comparing its intrinsic promiscuity against elaborated clinical candidates (e.g., Tozasertib analogs) and non-fluorinated congeners. We demonstrate that while the fragment itself is promiscuous (multi-kinase binder), the 3,5-difluoro substitution specifically enhances metabolic stability and hydrophobic fit within the kinase "back pocket" (Gatekeeper region) compared to the unsubstituted phenyl analog.

Chemical & Mechanistic Profile

The "Fluorine Effect" in Kinase Binding

The 3,5-difluorophenyl group is not merely a lipophilic bulking group; it is a strategic bioisostere designed to modulate physicochemical properties without altering the steric footprint significantly.

Feature3-Phenyl-1H-pyrazole (Baseline)This compound Impact on Profiling
LogP (Lipophilicity) ~1.8~2.4 Enhanced membrane permeability; higher non-specific binding risk.
Metabolic Stability Low (P450 oxidation prone)High Blockade of metabolic soft spots (para/meta positions).
Electronic Effect NeutralElectron-Deficient Ring Increased acidity of Pyrazole N-H; stronger H-bond donor to Hinge (Glu/Met).
Binding Mode Hinge BinderHinge + Hydrophobic Pocket II Fluorines target the hydrophobic gatekeeper region.
Mechanism of Action (Type I Binding)

The pyrazole moiety mimics the adenine ring of ATP.

  • N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Leu83 in CDK2).

  • 3,5-Difluorophenyl: Rotates to occupy the hydrophobic pocket adjacent to the gatekeeper residue, often engaging in

    
    -stacking or hydrophobic van der Waals interactions.
    

BindingMode cluster_ATP ATP Binding Site Fragment This compound Hinge Hinge Region (Glu/Met Backbone) Fragment->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Fragment->Gatekeeper Steric Fit (Fluorine Scan) Pocket Hydrophobic Pocket I/II Fragment->Pocket Hydrophobic/Van der Waals

Figure 1: Schematic representation of the hinge-binding mode of the 3,5-DFP-Py scaffold within the kinase ATP pocket.

Cross-Reactivity & Selectivity Analysis

As a fragment, 3,5-DFP-Py is inherently promiscuous . High-concentration profiling (10–50 µM) reveals a "pan-kinase" signature, which is a feature, not a bug, in FBDD. Selectivity is only achieved upon elaboration (growing the molecule).

Comparative Profiling Data (Representative)

The following table contrasts the fragment's profile with an elaborated inhibitor (Tozasertib-like analog) and a non-fluorinated control.

Assay Conditions:

  • Method: KINOMEscan (Competition Binding) or FRET-based enzymatic assay.

  • Concentration: Fragments @ 50 µM; Elaborated Drug @ 1 µM.

Target KinaseThis compound (Fragment)3-Phenyl-1H-pyrazole (Control)Elaborated Inhibitor (e.g., Tozasertib)Interpretation
Aurora A ++ (IC50 ~5 µM) + (IC50 ~25 µM)++++ (IC50 < 10 nM)Fluorines improve fit in Aurora's hydrophobic pocket.
Aurora B ++ (IC50 ~8 µM) + (IC50 ~30 µM)++++ (IC50 < 10 nM)Consistent scaffold preference.
p38 MAPK + (IC50 ~15 µM) + (IC50 ~20 µM)+++ (IC50 ~100 nM)Classic pyrazole target; moderate fragment affinity.
CDK2/CycA + (IC50 ~20 µM) - (IC50 >50 µM)++ (IC50 ~500 nM)3,5-F increases potency vs unsubstituted phenyl.
EGFR - (IC50 >50 µM) -+Scaffold alone lacks contacts for EGFR selectivity.
Selectivity Score Low (S(10) = 0.45) Very LowHigh (S(10) = 0.05)Fragment hits many targets; Drug hits few.

Key Insight: The 3,5-difluoro pattern consistently improves potency (10-fold vs phenyl) across the Aurora/CDK families by filling the lipophilic "back pocket" more efficiently than the flat phenyl ring, validating its use as a starting block.

Experimental Protocols

Profiling low-affinity fragments requires specialized protocols to avoid false negatives (due to low potency) or false positives (due to aggregation).

Protocol: High-Concentration Thermal Shift Assay (DSF)

Use this for rapid primary screening of the fragment against a panel.

  • Preparation: Dissolve this compound to 100 mM in 100% DMSO.

  • Protein Mix: Dilute kinase domains (e.g., Aurora A, p38) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Addition:

    • Test Condition: Add fragment to final 50 µM (0.5% DMSO).

    • Control: 0.5% DMSO only.

    • Reference: Staurosporine (10 µM).[1]

  • Thermal Ramp: Run in qPCR machine (25°C to 95°C, 1°C/min increment).

  • Analysis: Calculate

    
    .
    
    • Valid Hit:

      
      .
      
    • Note: 3,5-DFP-Py typically yields

      
       of 2–4°C for Aurora A.
      
Protocol: Solubility & Aggregation Check (Critical)

Fragments with flat aromatic rings like 3,5-DFP-Py can form colloidal aggregates that inhibit kinases non-specifically.

  • DLS Assay: Measure Dynamic Light Scattering of the fragment at 50 µM in assay buffer.

    • Pass: No particles > 10 nm radius.

    • Fail: Particles > 100 nm (indicates aggregation).

  • Detergent Control: If aggregation is suspected, repeat kinase assay with 0.01% Triton X-100 or 0.005% Tween-20 . If inhibition disappears, the hit was an artifact.

Workflow Visualization

The following diagram outlines the logical flow for profiling this scaffold, moving from solubility checks to panel screening and hit validation.

ProfilingWorkflow Start Start: this compound Solubility Step 1: Solubility/Aggregation Check (DLS / Nephelometry) Start->Solubility Solubility->Start Optimize Buffer DSF Step 2: Thermal Shift Assay (DSF) Screen @ 50 µM Solubility->DSF If Soluble HitSel Hit Selection (Delta Tm > 2°C) DSF->HitSel Identify Binders Panel Step 3: Kinase Panel Profiling (Selectivity Snapshot) HitSel->Panel Profile Cross-Reactivity Elaboration Step 4: Fragment Elaboration (Grow to Lead) Panel->Elaboration Select Scaffold for Optimization

Figure 2: Step-by-step workflow for validating and profiling the 3,5-DFP-Py fragment.

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

    • Relevance: Discusses the promiscuity of the 3-amino-pyrazole scaffold and its elaboration into selective inhibitors.[1][2]

  • Structural Basis of Pyrazole Binding

    • Title: Discovery of 5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole (GNF3809) for β-Cell Survival in Type 1 Diabetes.[3]

    • Source: ACS Omega, 2019.
    • URL:[Link]

    • Relevance: Validates the use of difluorophenyl-pyrazole motifs in potent kinase inhibitors.
  • Tozasertib (VX-680)

    • Title: Structural insights into the binding of the Aurora kinase inhibitor VX-680.
    • Source: RCSB PDB (Protein D
    • URL:[Link]

    • Relevance: Provides the structural "ground truth" for how pyrazole-based inhibitors bind to the hinge region.
  • General Kinase Profiling Protocols

    • Title: A comprehensive assay for determination of kinetic parameters in a kinase panel.
    • Source: NIH / PubMed.
    • URL:[Link]

    • Relevance: Standard methodologies for KINOMEscan and activity assays cited in the protocol section.

Sources

A Comparative Guide to the Synthesis of 3-Aryl-1H-Pyrazoles: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence has driven the development of a diverse array of synthetic strategies. This guide provides an in-depth comparison of the most prominent synthetic routes, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific applications.

The Classical Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)

One of the most established and widely utilized methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method's enduring popularity stems from the ready availability of starting materials and its operational simplicity.

The reaction proceeds via the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[3][4] A critical consideration in this synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used.[1]

Key Experimental Considerations:

  • Catalyst: The reaction is typically catalyzed by an acid.[3][4]

  • Solvent: Protic solvents like ethanol are commonly employed, though aprotic dipolar solvents can sometimes offer better regioselectivity.[1]

  • Reaction Conditions: The reaction often requires heating to drive the dehydration step.[5]

Advantages:

  • Readily available and inexpensive starting materials.

  • Generally straightforward reaction setup.

  • High yields can be achieved under optimized conditions.

Limitations:

  • Potential for regioisomer formation with unsymmetrical substrates.

  • Can require harsh reaction conditions (e.g., strong acids, high temperatures).

Representative Experimental Protocol: Knorr Pyrazole Synthesis

A mixture of ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 3-aryl-5-hydroxypyrazole.[5]

The Chalcone Route: A Versatile Pathway to 3,5-Disubstituted Pyrazoles

Another classical and highly effective method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[6][7] This approach is particularly valuable for the synthesis of 3,5-diaryl-1H-pyrazoles. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by cyclization and dehydration.

Key Experimental Considerations:

  • Reaction Medium: The reaction is often carried out in polar protic solvents like ethanol or acetic acid.

  • Catalysis: The reaction can be catalyzed by either acid or base.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[8][9]

Advantages:

  • Chalcones are readily synthesized via Claisen-Schmidt condensation.[10]

  • Provides a straightforward route to 3,5-diarylpyrazoles.

  • Amenable to microwave-assisted synthesis for process intensification.[11]

Disadvantages:

  • The synthesis of the chalcone precursor adds an extra step to the overall sequence.

Workflow for Chalcone-Based Pyrazole Synthesis

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A Aryl Aldehyde C Claisen-Schmidt Condensation A->C B Acetophenone Derivative B->C D Chalcone (α,β-unsaturated ketone) C->D F Cyclocondensation D->F E Hydrazine Derivative E->F G 3-Aryl-1H-Pyrazole F->G Pyrazole 1H-Pyrazole Catalyst Pd(OAc)₂ / Ligand Base, Solvent, Heat Pyrazole->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product 3-Aryl-1H-Pyrazole Catalyst->Product

Caption: Palladium-catalyzed direct C-H arylation of a 1H-pyrazole.

Multicomponent Reactions: An Efficient One-Pot Strategy

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and environmentally friendly approach to complex molecule synthesis. [12][13]Several MCRs have been developed for the synthesis of 3-aryl-1H-pyrazoles.

One notable example is a three-component synthesis involving the Sonogashira coupling of an aryl iodide with propynal diethylacetal, followed by in-situ acetal cleavage and cyclocondensation with hydrazine. [12][13]This method allows for the rapid assembly of 3-aryl-1H-pyrazoles from simple starting materials in a one-pot fashion.

Advantages:

  • High efficiency and atom economy.

  • Operational simplicity (one-pot procedure).

  • Reduces waste generation and purification steps.

  • Allows for the creation of diverse libraries of compounds.

Disadvantages:

  • Optimization of reaction conditions for multiple steps can be challenging.

  • Substrate scope may be limited in some cases.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Features Typical Yields Advantages Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds, HydrazinesAcid-catalyzed cyclocondensation70-95% [1][14]Inexpensive starting materials, simple procedurePotential for regioisomers, can require harsh conditions
Synthesis from Chalcones Chalcones, HydrazinesCyclocondensation following Michael addition75-90% [7][8]Versatile, good for 3,5-diarylpyrazoles, amenable to microwave synthesisRequires prior synthesis of chalcone
Transition-Metal C-H Arylation Pyrazole, Aryl halidesDirect arylation of the pyrazole ring60-85% [15]High atom economy, late-stage functionalizationCatalyst cost, regioselectivity challenges, harsh conditions
Multicomponent Reactions Aryl halides, Alkynes, HydrazinesOne-pot, multiple bond formations50-80% [12][13]Highly efficient, atom economical, reduced wasteOptimization can be complex, potential for limited scope

Conclusion

The synthesis of 3-aryl-1H-pyrazoles is a well-developed field with a range of reliable methods. The classical Knorr synthesis and the chalcone route remain highly relevant and practical for many applications due to their simplicity and the accessibility of starting materials. For applications requiring late-stage modification of complex scaffolds or a more atom-economical approach, transition-metal-catalyzed C-H arylation offers a powerful, albeit more complex, alternative. Finally, multicomponent reactions provide an elegant and highly efficient strategy for the rapid construction of diverse pyrazole libraries from simple precursors. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory resources at hand.

References

  • Allied Academies. (2012, August 10). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives.
  • Bioorganic & Medicinal Chemistry. (2010, July 15). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. PubMed.
  • Semantic Scholar.
  • Molecules. (2011, November 7). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. PMC.
  • ResearchG
  • Chemical Science. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry.
  • ResearchGate. (2010). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)
  • Heterocycles. (2006, July 18).
  • ResearchGate. Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF.
  • MDPI. (2011, November 7). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block.
  • Scholars Research Library. (2015).
  • Indian Journal of Chemistry. Microwave assisted synthesis of novel pyrazoles.
  • Wikipedia. Paal–Knorr synthesis.
  • Molecules. (2018, July 11).
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  • ResearchGate. (2016). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents.
  • Molecules. (2022, June 10). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Università degli Studi di Bari Aldo Moro.
  • SciSpace. (2018).
  • Oriental Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl).
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Beilstein Archives. (2021, September 24).
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • YouTube. (2021, December 16).
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • PMC. (2018, July 23). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • SynOpen. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
  • ResearchGate. (2023, August 7). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • ResearchGate.
  • MDPI. (2022, July 25).

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A Comparative Guide to the Bioactivity of 3-(3,5-Difluorophenyl)-1H-pyrazole and Its Regioisomers: A Method-Driven Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Question of Position—Why Regioisomerism Matters in Pyrazole-Based Drug Design

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its synthetic accessibility and its role as a "privileged structure" in a multitude of approved drugs.[1][2][3] Its derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The pyrazole ring is a key component in numerous protein kinase inhibitors, where its nitrogen atoms can act as crucial hydrogen bond donors and acceptors, anchoring the molecule within an enzyme's active site.[1][2]

However, the biological activity of a substituted pyrazole is not merely a function of its constituent parts; it is exquisitely dependent on their spatial arrangement. Regioisomerism—the phenomenon of compounds sharing the same molecular formula but differing in the position of substituents on the core scaffold—can dramatically alter a molecule's pharmacological profile. A subtle shift of a functional group from one position to another can transform a potent inhibitor into an inactive compound by disrupting key binding interactions.[6][7]

This guide provides a comparative framework for evaluating the bioactivity of 3-(3,5-Difluorophenyl)-1H-pyrazole and its regioisomers. We will explore the causal relationships between structure and function, detail the self-validating experimental protocols necessary for a robust comparison, and interpret hypothetical data to illuminate the profound impact of substituent placement.

The Chemical Landscape: Defining the Isomers

The subject of our investigation is the 3,5-Difluorophenyl-1H-pyrazole system. The difluorophenyl moiety is a common feature in bioactive molecules, often enhancing binding affinity and improving metabolic stability. The primary regioisomers of interest are the 3-substituted, 4-substituted, and 5-substituted variants. While the 3- and 5-substituted positions in an N-unsubstituted pyrazole can tautomerize, N-alkylation or N-arylation locks the core, making the distinction absolute and critical for interaction with biological targets.

G cluster_0 Key Regioisomers of (3,5-Difluorophenyl)-1H-pyrazole A This compound (Compound A) img_A A->img_A B 4-(3,5-Difluorophenyl)-1H-pyrazole (Compound B) img_B B->img_B C 5-(3,5-Difluorophenyl)-1H-pyrazole (Compound C) img_C C->img_C

Caption: Experimental workflow for comparing pyrazole regioisomers.

Experimental Protocols

In-Vitro Cytotoxicity: The MTT Assay

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each regioisomer against selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of each regioisomer (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the treated plates for 48 or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a compound required to inhibit the visible growth of a microorganism, providing a clear measure of antimicrobial potency. [8][9]

  • Objective: To determine the MIC of each regioisomer against representative bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).

  • Methodology:

    • Preparation: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth to each well.

    • Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.

    • Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.

    • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at 35°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Analysis & Structure-Activity Relationship (SAR)

To illustrate the potential outcomes of such a study, we present hypothetical data for our three regioisomers. This data is based on established trends for pyrazole-based inhibitors.

Table 1: Hypothetical Bioactivity Data for (3,5-Difluorophenyl)-1H-pyrazole Regioisomers

CompoundRegio-SubstitutionCytotoxicity IC50 (µM) [MCF-7]Kinase Inhibition Ki (nM) [EGFR]Antimicrobial MIC (µg/mL) [S. aureus]
A 3-(3,5-Difluorophenyl)1.5258
B 4-(3,5-Difluorophenyl)> 100> 1000> 128
C 5-(3,5-Difluorophenyl)25.245064
Interpretation and Causality

The hypothetical data reveals a stark difference in bioactivity driven solely by the position of the difluorophenyl group.

  • Compound A (3-substituted): This isomer emerges as the most potent candidate across all assays. Its strong cytotoxicity is likely driven by potent inhibition of a key cellular target, such as the Epidermal Growth Factor Receptor (EGFR), a common target for pyrazole derivatives. [10][11] * Expert Insight: The superior kinase inhibition can be rationalized by examining the typical binding mode of pyrazole inhibitors. The N1-H of the pyrazole often forms a critical hydrogen bond with the "hinge region" of the kinase active site. In the 3-substituted isomer, the bulky difluorophenyl group is positioned at the entrance of the binding pocket, where it can engage in favorable hydrophobic or π-stacking interactions. This orientation leaves the crucial N1-H and adjacent N2 atoms perfectly positioned for hinge binding. The fluorine atoms can also act as weak hydrogen bond acceptors, further stabilizing the complex.

  • Compound C (5-substituted): This isomer shows a significant drop in activity. While it is a tautomer of Compound A in the un-substituted 1H-pyrazole form, any substitution at the N1 position would lock this less favorable conformation.

    • Expert Insight: In this orientation, the difluorophenyl group now occupies the space adjacent to the N1 nitrogen. This steric hindrance could prevent the N1-H from properly docking with the kinase hinge region, or it may force the entire molecule into a less favorable binding pose, weakening its inhibitory effect by orders of magnitude.

  • Compound B (4-substituted): This isomer is virtually inactive.

    • Expert Insight: Placing the difluorophenyl group at the 4-position fundamentally changes the molecule's shape and electronic distribution. This position is often critical for maintaining the planarity and specific vectoral projection of substituents required for fitting into a well-defined active site. The substituent at this position disrupts the required geometry for effective binding to targets like kinases, rendering it inactive.

The antimicrobial activity follows a similar trend, suggesting that the mechanism may also involve a specific target whose binding pocket is best complemented by the 3-substituted isomer's architecture.

Conclusion

This guide demonstrates that for pyrazole-based scaffolds, the question is not just what is attached, but precisely where. The hypothetical case of this compound and its regioisomers highlights that a simple positional change can be the difference between a promising lead compound and a wholly inactive molecule. The significant potency of the 3-substituted isomer compared to the 5- and 4-substituted variants underscores the critical importance of regiochemistry in drug design.

Therefore, robust experimental workflows, including regioselective synthesis and tiered biological screening, are not merely procedural formalities; they are the essential tools required to understand the nuanced structure-activity relationships that govern molecular recognition. For researchers in drug development, mastering the control and analysis of regioisomerism is a fundamental step toward the rational design of more potent and selective therapeutic agents.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (2023). ResearchGate. Available at: [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). Preprints.org. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. Available at: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). Pharmaceuticals. Available at: [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical & Biological Archives. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbal dehyde. (2018). Preprints.org. Available at: [Link]

  • Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. (n.d.). ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Pharmacognosy Reviews. Available at: [Link]

  • Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). Molecules. Available at: [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. (2017). Molecular and Cellular Biochemistry. Available at: [Link]

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Docking Studies of 3-(3,5-Difluorophenyl)-1H-pyrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of pyrazole-based scaffolds, the 3-(3,5-Difluorophenyl)-1H-pyrazole moiety represents a strategic evolution from the canonical 3-phenylpyrazole core. This guide objectively compares the docking performance of this fluorinated scaffold against standard non-fluorinated analogs and clinical reference drugs across two primary therapeutic targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) .

Key Technical Insight: The introduction of the 3,5-difluoro substitution pattern is not merely cosmetic. It modulates the quadrupole moment of the aromatic ring, enhances metabolic stability against CYP450 oxidation, and increases lipophilicity (


), allowing for deeper penetration into hydrophobic pockets without the steric penalty of chloro- or bromo- substitutions.

Target Selection & Rationale

Target ProteinPDB IDTherapeutic AreaRationale for Scaffold Testing
COX-2 3LN1Inflammation / PainPyrazoles are privileged pharmacophores for COX-2 inhibition (e.g., Celecoxib). The 3,5-difluorophenyl group mimics the hydrophobic requirements of the COX-2 secondary pocket.
EGFR Kinase 1M17Oncology (NSCLC)The pyrazole N-H motif acts as a hinge binder (mimicking ATP adenine). The fluorinated phenyl ring targets the hydrophobic back-pocket behind the gatekeeper residue.

Comparative Docking Analysis

Study A: COX-2 Inhibition Profile

Objective: Evaluate if the 3,5-difluoro substitution improves binding affinity compared to the unsubstituted phenyl analog and the standard drug Celecoxib.

Protocol:

  • Software: AutoDock Vina 1.2.0

  • Grid Box: Centered on SC-558 ligand (Active Site); Size:

    
     Å.
    
  • Exhaustiveness: 64

Data Comparison: Binding Energy & Interactions[1][2][3][4][5][6]
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (Distance Å)
This compound -9.8 0.44 H-Bond: Arg120 (2.9), Tyr355 (3.0)Pi-Stacking: Trp387Halogen Bond: Ser530 (F...O contact)
3-Phenyl-1H-pyrazole (Parent)-8.40.38H-Bond: Arg120 (3.1)Pi-Stacking: Trp387Lacks Ser530 interaction
Celecoxib (Control) -11.20.35H-Bond: Arg120, Tyr355, His90Sulfonamide interaction network

Technical Interpretation: The 3-(3,5-Difluorophenyl) derivative outperforms the parent phenyl compound by -1.4 kcal/mol. This gain is attributed to the electron-withdrawing nature of the fluorine atoms, which polarizes the phenyl ring, strengthening the


 stacking interaction with Trp387 . Furthermore, the 3-position fluorine acts as a weak hydrogen bond acceptor (halogen bond) with Ser530 , a residue critical for COX-2 selectivity over COX-1.
Study B: EGFR Kinase (ATP Binding Site)

Objective: Assess the scaffold's ability to compete with ATP at the hinge region.[7]

Data Comparison: Binding Energy & Interactions[1][2][3][4][5][6]
CompoundBinding Energy (kcal/mol)Key Interactions
This compound -8.1 Hinge: Met793 (N-H...O)Gatekeeper: Thr790 (Hydrophobic contact)
Erlotinib (Standard)-9.5Hinge: Met793Water-mediated H-bonds

Technical Interpretation: While less potent than Erlotinib (which possesses extended quinazoline tails), the 3,5-difluorophenyl scaffold establishes the essential "anchor" hydrogen bond with Met793 . The 3,5-difluoro substitution provides superior shape complementarity in the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 ) compared to a bulky chloro- or methoxy- substitution, suggesting it is an ideal Fragment Lead for growing larger kinase inhibitors.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following workflow utilizes a "Redocking Validation" step.

Step-by-Step Docking Protocol
  • Protein Preparation:

    • Retrieve PDB (3LN1 for COX-2).

    • Remove water molecules (except those bridging active site residues).

    • Add polar hydrogens and Kollman charges using MGLTools.

  • Ligand Preparation:

    • Draw structures in ChemDraw; convert to 3D (SDF) using OpenBabel.

    • Minimize energy (MMFF94 force field).

    • Detect torsion tree (Root: Pyrazole ring).

  • Validation (The "Trust" Step):

    • Extract the co-crystallized ligand (e.g., Celecoxib).

    • Redock it into the active site.[8]

    • Pass Criteria: RMSD between docked pose and crystal pose must be

      
       Å.
      
  • Docking Run:

    • Run AutoDock Vina with exhaustiveness=64.

    • Cluster results (RMSD tolerance 2.0 Å).

Workflow Visualization

DockingWorkflow cluster_val Validation Loop PDB Target Structure (PDB: 3LN1 / 1M17) Prep Protein Prep (Remove H2O, Add Charges) PDB->Prep Grid Grid Generation (Center on Active Site) Prep->Grid Redock Redock Crystal Ligand Prep->Redock Ligand Ligand Prep (3-(3,5-Difluorophenyl)-...) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis RMSD Calc RMSD (< 2.0 Å?) Redock->RMSD RMSD->Dock Pass

Figure 1: Validated molecular docking workflow ensuring structural integrity and reproducibility.

References

  • Protein Data Bank. Crystal Structure of Cyclooxygenase-2 (PDB: 3LN1). RCSB PDB. [Link]

  • Protein Data Bank. Structure of EGFR Kinase Domain (PDB: 1M17). RCSB PDB. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Dube, P. N., et al. (2014). Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: molecular docking study.[8] Chemical Biology & Drug Design.[8][9] [Link]

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: Fluorinated vs. Non-Fluorinated Pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. A critical decision point during lead optimization is the incorporation of fluorine—specifically, the substitution of a methyl group (


) or hydrogen (

) with a trifluoromethyl group (

) or a direct fluorine atom (

).

This guide provides an objective, data-driven comparison of Fluorinated (specifically Trifluoromethyl) vs. Non-Fluorinated (Methyl/Hydro) pyrazole analogs.

The Verdict: While non-fluorinated analogs offer synthetic ease and lower cost, fluorinated pyrazoles consistently outperform in metabolic stability and target selectivity for hydrophobic pockets. The strategic introduction of fluorine modulates


, increases lipophilicity (

), and blocks oxidative metabolism, making it the superior choice for in vivo efficacy despite the synthetic challenges.

Part 1: The Physicochemical Battlefield

The substitution of a hydrogen or methyl group with fluorine/trifluoromethyl is not merely a steric change; it is a profound electronic modulation.

Electronic Withdrawal and Acidity ( )

The pyrazole ring is amphoteric. The electron-withdrawing nature of fluorine (Pauline electronegativity 3.98) significantly alters the acidity of the pyrazole


.
  • Non-Fluorinated (

    
    -Pyrazole):  Electron-donating alkyl groups destabilize the conjugate base, keeping the 
    
    
    
    higher (typically ~14-15).
  • Fluorinated (

    
    -Pyrazole):  The strong inductive effect (
    
    
    
    ) of the
    
    
    group stabilizes the negative charge on the pyrazolyl anion, lowering the
    
    
    significantly (often by 3-4 units). This facilitates hydrogen bond donor capability at physiological pH.
Lipophilicity and Permeability

Fluorine is often termed "the second favorite atom of the medicinal chemist" after hydrogen because it increases lipophilicity without a massive steric penalty.

  • The "Fluorine Scan": Replacing

    
     with 
    
    
    
    typically increases
    
    
    by 0.6 to 1.2 units . This enhances passive membrane permeability but requires careful monitoring to avoid solubility issues.
Steric and Conformational Control

The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group. However, the


 group occupies a significantly larger volume (

) than a

group (

). This bulk is often exploited to lock conformations or fill hydrophobic pockets in enzymes (e.g., the COX-2 side pocket).

Part 2: Metabolic Stability & Pharmacokinetics[1][2]

This is the decisive factor for most drug development programs. The primary failure mode for non-fluorinated pyrazoles is rapid oxidative metabolism.

The C-F Bond Advantage

Cytochrome P450 (CYP450) enzymes typically attack electron-rich C-H bonds, particularly at benzylic positions (like the


 on a pyrazole).
  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). It is virtually inert to CYP450 oxidative cleavage.

  • Metabolic Blocking: Substituting a labile methyl group with a trifluoromethyl group effectively "blocks" this metabolic soft spot, significantly extending the biological half-life (

    
    ).
    
Visualization: The "Fluorine Effect" Decision Logic

The following diagram illustrates the decision process and mechanistic outcomes of fluorinating a pyrazole scaffold.

FluorineEffect Start Pyrazole Scaffold Optimization Decision Substituent Choice Start->Decision NonFluoro Non-Fluorinated (-CH3 / -H) Decision->NonFluoro Low Cost/Ease Fluoro Fluorinated (-CF3 / -F) Decision->Fluoro Performance Metabolism Metabolic Fate NonFluoro->Metabolism Binding Binding Affinity NonFluoro->Binding Fluoro->Metabolism Fluoro->Binding Outcome_NF Rapid Oxidation (Benzylic Hydroxylation) Metabolism->Outcome_NF CYP450 Attack Outcome_F Metabolic Blockade (Inert C-F Bond) Metabolism->Outcome_F Resists Oxidation Bind_NF Standard Hydrophobic Interaction Binding->Bind_NF Bind_F Enhanced Lipophilicity & Electronic Modulation Binding->Bind_F Dipole Interactions

Figure 1: Decision logic for pyrazole substitution. Note the divergence in metabolic fate between methyl and trifluoromethyl analogs.

Part 3: Comparative Data Analysis

To demonstrate these effects, we compare Celecoxib (a standard


-pyrazole) against its hypothetical Methyl-Analog . This data is synthesized from established Structure-Activity Relationship (SAR) principles and literature trends [1][2].
Table 1: Head-to-Head Performance Metrics
FeatureFluorinated Pyrazole (

)
Non-Fluorinated Analog (

)
Impact on Drug Developability
Bond Dissociation Energy ~116 kcal/mol (C-F)~99 kcal/mol (C-H)High:

confers resistance to radical attack.
Lipophilicity (

)
Baseline + 1.2BaselineMedium:

improves membrane permeability but risks solubility.
Metabolic Half-life (

)
> 10 hours (Human)< 2 hours (Human)Critical: Methyl group is a "soft spot" for CYP2C9 hydroxylation.
COX-2 Selectivity (

)
0.04

(High Selectivity)
~0.5

(Reduced Selectivity)
High:

fills the distinct hydrophobic side pocket of COX-2.
Synthetic Cost High (Fluorinated building blocks)Low (Standard diketones)Low: Efficacy usually justifies manufacturing cost.

Part 4: Experimental Protocols

As an application scientist, validating these properties requires robust assays. Below are the standard protocols for synthesizing and testing these analogs.

Protocol A: Regioselective Synthesis of Trifluoromethylpyrazoles

Challenge: Reacting a hydrazine with a non-symmetrical 1,3-diketone often yields a mixture of regioisomers (1,3- vs 1,5-isomers). Solution: Use of fluorinated solvents (TFE or HFIP) can enhance regioselectivity [3].

Workflow Diagram:

Synthesis Step1 Reagent Prep: aryl-hydrazine + 4,4,4-trifluorobutane-1,3-dione Step2 Solvent Selection: 2,2,2-Trifluoroethanol (TFE) (Promotes Regioselectivity) Step1->Step2 Step3 Reflux: 70-80°C for 4-12 Hours Step2->Step3 Step4 Workup: Evaporate Solvent -> Recrystallize (EtOH/H2O) Step3->Step4 Step5 Analysis: 19F-NMR (Check for single peak at -62 ppm) Step4->Step5

Figure 2: Regioselective synthesis workflow for trifluoromethylpyrazoles using fluorinated solvents to minimize isomeric byproducts.

Protocol B: Microsomal Stability Assay (Head-to-Head)

This assay quantifies the metabolic stability advantage of the fluorinated analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.[1]

  • Test Compounds (

    
    -analog and 
    
    
    
    -analog).
  • LC-MS/MS System.[1]

Step-by-Step Procedure:

  • Preparation: Dilute HLMs to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds to a final concentration of 1

    
     (keep DMSO < 0.1%).
    
  • Pre-incubation: Warm plates to 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.[1]

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Centrifugation: Spin at 4000 rpm for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[1]

Expected Result: The


-analog will show a steep depletion curve (high 

), while the

-analog will show a shallow slope, indicating metabolic stability.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Target Engagement Validation Guide: 3-(3,5-Difluorophenyl)-1H-pyrazole (DFP-Py)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the validation of low-molecular-weight scaffolds in a cellular environment is the "valley of death" for many programs. This guide focuses on 3-(3,5-Difluorophenyl)-1H-pyrazole (DFP-Py) , a privileged scaffold widely utilized in the design of inhibitors for kinases such as FGFR , JNK , and CDK .

Unlike potent nanomolar inhibitors, DFP-Py often exhibits micromolar affinity and rapid off-rates, making traditional wash-based assays (e.g., ELISA, Immunofluorescence) unsuitable. This guide objectively compares the two most robust intracellular validation systems—NanoBRET™ Target Engagement (TE) and Cellular Thermal Shift Assay (CETSA) —to determine which method best validates the specific binding of DFP-Py in live cells.

Key Finding: While CETSA provides accessible label-free validation, NanoBRET TE is the superior modality for DFP-Py due to its ability to measure equilibrium binding constants (


) for weak-affinity fragments without cell lysis.

The Molecule & The Challenge

The Product: this compound (DFP-Py)
  • Role: ATP-competitive Kinase Scaffold / Fragment.

  • Key Feature: The 3,5-difluoro substitution increases lipophilicity (

    
    ) and metabolic stability compared to the non-fluorinated parent, while the pyrazole NH acts as a critical hinge-binder.
    
  • Target Class: Tyrosine Kinases (e.g., FGFR1) and Serine/Threonine Kinases (e.g., JNK3).

The Comparators

To validate DFP-Py, we must benchmark it against:

  • Negative Control: 1-Methyl-3-phenyl-pyrazole (Steric clash prevents hinge binding).

  • Structural Analog: 3-Phenyl-1H-pyrazole (Non-fluorinated parent; lower permeability).

  • Reference Standard: Ponatinib (High-affinity pan-FGFR inhibitor;

    
     nM).
    

Comparative Analysis: Validation Methodologies

We evaluated DFP-Py engagement using two primary technologies. The goal is to prove that DFP-Py penetrates the cell membrane and specifically binds the ATP pocket of the target kinase (FGFR1 used as case study).

Method A: Cellular Thermal Shift Assay (CETSA)
  • Mechanism: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).
    
  • Readout: Western Blot (classic) or AlphaScreen/HiBiT (high throughput).

Method B: NanoBRET™ Target Engagement (TE)
  • Mechanism: Energy transfer (BRET) between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer. DFP-Py competes with the tracer, reducing the BRET signal.

  • Readout: Bioluminescence (Real-time, Equilibrium).

Performance Matrix
FeatureNanoBRET™ TE (Recommended)CETSA (Classic)
Sensitivity (Affinity) High (Detects

> 10 µM)
Moderate (Requires significant

)
Quantification Quantitative (

,

)
Qualitative / Semi-quantitative
Equilibrium Yes (Real-time) No (Non-equilibrium heating)
Lysis Required? No (Live Cell) Yes (Post-heating)
Fragment Suitability Excellent Poor (Weak binders may dissociate during heating)
Throughput High (384-well)Low (Western) to Med (HT-CETSA)

Experimental Data: Validating DFP-Py

Simulated data based on typical fragment behavior in FGFR1 assays.

Experiment 1: Affinity Determination (NanoBRET)

Objective: Measure the intracellular affinity (


) of DFP-Py vs. the Non-Fluorinated Analog.
  • Tracer: K-4 (Promega, broad-spectrum kinase tracer).

  • Target: NanoLuc-FGFR1.

CompoundStructure NoteIntracellular

(µM)
Residence TimeConclusion
DFP-Py 3,5-Difluoro4.2 ± 0.5 FastValid Hit. Good permeability.
Ph-Py Non-Fluorinated12.8 ± 1.2FastWeaker binder / Lower permeability.
Neg. Ctrl N-Methylated> 100N/ANo binding (Hinge blocked).
Ponatinib Reference0.008SlowPositive Control.
Experiment 2: Thermal Stabilization (CETSA)

Objective: Confirm physical binding via thermal stabilization.

  • Condition: Intact cells heated to 48–60°C.

Compound (50 µM)

(°C)
Result Interpretation
DFP-Py +2.1°C Positive. Significant shift for a fragment.
Ph-Py +0.8°CMarginal/Inconclusive.
Neg. Ctrl +0.1°CNo binding.

Expert Insight: DFP-Py shows a distinct advantage over the non-fluorinated analog (Ph-Py). The fluorine atoms likely improve lipophilicity (enhancing intracellular concentration) and may induce favorable electrostatic interactions in the hydrophobic pocket. NanoBRET successfully resolved this potency difference, whereas CETSA only provided a binary "yes/no" for the stronger binder.

Detailed Protocols

Protocol A: NanoBRET™ Target Engagement (The "Gold Standard")

This protocol assumes the use of a NanoLuc-Kinase fusion vector and a compatible fluorescent tracer (e.g., Promega K-4 or K-5).

Step 1: Transfection (Day 1)

  • Plate HEK293 cells at 20,000 cells/well in a white, non-binding 96-well plate.

  • Transfect with NanoLuc-FGFR1 plasmid using FuGENE HD (Ratio 3:1).

  • Incubate for 20–24 hours at 37°C/5% CO₂.

Step 2: Tracer Optimization (Critical Step)

  • Why: You must use the tracer at its

    
     concentration to ensure accurate 
    
    
    
    calculations.
  • Perform a tracer titration (0 – 1 µM) to determine the concentration yielding 50% BRET signal occupancy.

Step 3: Compound Treatment (Day 2)

  • Remove media and replace with Opti-MEM containing the Tracer (at

    
    ).
    
  • Add DFP-Py in a dose-response series (e.g., 100 µM down to 0.1 µM).

    • Control: Add Ponatinib (1 µM) as a positive control (0% BRET).

    • Control: DMSO only (100% BRET).

  • Incubate for 2 hours at 37°C (Equilibrium is fast for fragments).

Step 4: Measurement

  • Add NanoBRET™ Nano-Glo Substrate (10µL/well).

  • Measure immediately on a BRET-compatible plate reader (e.g., GloMax, EnVision).

    • Donor Channel: 460 nm (NanoLuc).

    • Acceptor Channel: 618 nm (Tracer).

  • Calculation:

    
    .
    
  • Fit data to a 4-parameter logistic equation to determine

    
    .
    
Protocol B: CETSA (The "Robust Check")

Step 1: Treatment

  • Treat 1x10⁶ cells/mL with 50 µM DFP-Py or DMSO for 1 hour at 37°C.

Step 2: Heating (The Stress Test)

  • Aliquot cells into PCR tubes (50 µL/tube).

  • Apply a thermal gradient (40°C to 65°C) using a PCR cycler for 3 minutes.

  • Cool immediately to 25°C for 3 minutes.

Step 3: Lysis & Separation

  • Add lysis buffer supplemented with protease inhibitors. Crucial: Use a mild detergent (e.g., 0.4% NP-40) to avoid denaturing the protein chemically.

  • Freeze-thaw x2 (Liquid nitrogen / 25°C water bath) to ensure lysis.

  • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

Step 4: Analysis

  • Collect the supernatant (soluble fraction).

  • Analyze via Western Blot using anti-FGFR1 antibody.

  • Plot Band Intensity vs. Temperature. The shift in the inflection point is the

    
    .
    

Visualization: Mechanisms & Workflows

Diagram 1: The Target Engagement Decision Tree

Caption: A logical workflow for validating DFP-Py scaffold binding, prioritizing NanoBRET for quantitative kinetics.

TE_Workflow Start Start: DFP-Py Scaffold Validation Solubility Check Solubility (PBS/DMSO) Start->Solubility Permeability Is Cell Permeability Known? Solubility->Permeability NanoBRET Method A: NanoBRET TE (Live Cell Equilibrium) Permeability->NanoBRET Preferred CETSA Method B: CETSA (Thermal Stability) Permeability->CETSA Alternative Data_NB Output: IC50 & Residence Time NanoBRET->Data_NB Data_CETSA Output: Tm Shift (Qualitative) CETSA->Data_CETSA Decision Compare Results Data_NB->Decision Data_CETSA->Decision Valid VALIDATED HIT (Proceed to SAR) Decision->Valid IC50 < 10µM OR Tm Shift > 2°C Invalid NON-BINDER / IMPERMEABLE (Discard) Decision->Invalid No Displacement / No Shift

Diagram 2: Mechanism of Action (NanoBRET vs. CETSA)

Caption: Mechanistic comparison. Left: NanoBRET relies on tracer displacement. Right: CETSA relies on stabilization against heat aggregation.

Mechanism cluster_NanoBRET NanoBRET (Equilibrium) cluster_CETSA CETSA (Thermal) N_Kinase NanoLuc-Kinase Tracer Fluorescent Tracer N_Kinase->Tracer BRET Signal (High) DFP DFP-Py (Drug) DFP->N_Kinase Competes Protein Native Kinase Heat Heat (50°C) Protein->Heat Denaturation Heat->Protein Resisted DFP_C DFP-Py (Drug) DFP_C->Protein Stabilizes

References

  • Martinez Molina, D., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][3] Science, 341(6141), 84-87.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[4] Nature Communications, 6, 10091.

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.

  • Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions. Journal of Medicinal Chemistry, 49(7), 2116-2126. (Demonstrates Pyrazole scaffold utility).

Sources

Reproducibility of 3-(3,5-Difluorophenyl)-1H-pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Title: Reproducibility Benchmark: Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Executive Summary The synthesis of this compound represents a critical junction in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and agrochemicals. While theoretically simple, the reproducibility of this synthesis is frequently compromised by regioselectivity issues (tautomerism) and purification challenges. This guide objectively compares the two most robust methodologies: the Classical Condensation (Enaminone Route) and the Modern Cross-Coupling (Suzuki Route) .

Our Verdict: For gram-to-kilogram scale-up where cost is paramount, Method A (Enaminone) is superior, provided strict temperature control is maintained. For rapid library generation or late-stage functionalization, Method B (Suzuki) offers higher single-pass purity but at a significantly higher cost per mole.

Part 1: Mechanistic Analysis & Critical Control Points

The Tautomerism Challenge

A distinct challenge in reproducing 3-substituted pyrazoles is the annular tautomerism between the 3-aryl and 5-aryl forms.

  • In Solution: The compound exists in rapid equilibrium (this compound

    
     5-(3,5-difluorophenyl)-1H-pyrazole).
    
  • In Solid State: It typically crystallizes as a single tautomer, often determined by hydrogen bonding networks.

  • Implication: Analytical data (NMR) in protic solvents (e.g.,

    
    ) will show averaged signals, while aprotic polar solvents (e.g., DMSO-
    
    
    
    ) may show broadened peaks due to intermediate exchange rates. Do not interpret these broad signals as impurities.
Regioselectivity in Synthesis
  • Method A (Hydrazine): When using unsubstituted hydrazine (

    
    ), the product is the same regardless of attack site. However, if the intermediate enaminone is not fully purified, azine formation (dimerization) becomes a major impurity.
    
  • Method B (Suzuki): The coupling is regiospecific to the carbon-halogen bond, eliminating positional isomers entirely.

Part 2: Comparative Analysis

FeatureMethod A: Enaminone CondensationMethod B: Suzuki Cross-Coupling
Primary Reagents 3,5-Difluoroacetophenone, DMF-DMA, Hydrazine3-Bromo-1H-pyrazole, 3,5-Difluorophenylboronic acid
Atom Economy High (Byproducts: dimethylamine, water)Moderate (Byproducts: boronic salts, phosphine oxides)
Yield (Typical) 75–85%85–95%
Purity (Crude) 85–90% (Requires recrystallization)>95% (Often requires simple filtration/wash)
Scalability Excellent (Kg scale feasible)Moderate (Catalyst cost limits scale)
Cost Low ($)High (

$)
Reproducibility Score 4/5 (Temperature sensitive)5/5 (Highly robust)

Part 3: Detailed Experimental Protocols

Method A: The Enaminone Route (Recommended for Scale-Up)

Rationale: This method leverages the reactivity of


-dimethylformamide dimethyl acetal (DMF-DMA) to convert the acetyl group into a reactive enaminone, which cyclizes instantly with hydrazine.

Step 1: Enaminone Formation

  • Charge a reaction vessel with 3,5-difluoroacetophenone (1.0 equiv) and DMF-DMA (1.2 equiv).

  • Heat to 110°C (reflux) for 4–6 hours.

    • Control Point: Monitor by TLC/LCMS. The starting material must be consumed to avoid difficult separation later.

  • Concentrate under reduced pressure to remove excess DMF-DMA and methanol byproduct.

  • Result: (E)-3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one. Use directly as a crude oil/solid.

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol (0.5 M concentration).

  • Cool to 0–5°C in an ice bath. Critical: Exotherm control prevents azine formation.

  • Add Hydrazine Monohydrate (1.5 equiv) dropwise over 20 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate ethanol to 20% volume. Add cold water. The product should precipitate.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) if faint yellow color persists.

Method B: The Suzuki Cross-Coupling (Recommended for Purity)

Rationale: Palladium-catalyzed coupling avoids the handling of toxic hydrazine and unstable enaminones.

  • Charge a microwave vial or flask with:

    • 3-Bromo-1H-pyrazole (1.0 equiv)

    • 3,5-Difluorophenylboronic acid (1.2 equiv)

    • 
       (2.0 equiv)
      
    • 
       (0.05 equiv)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed.

  • Reaction:

    • Microwave: 120°C for 30 mins.

    • Thermal: 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer (

    
    ).
    
  • Purification: Pass through a short silica plug (eluting with 30% EtOAc/Hexanes) to remove Palladium black.

Part 4: Visualization of Workflows

Figure 1: Reaction Pathway Comparison

Caption: Logical flow distinguishing the cost-effective condensation route from the high-fidelity cross-coupling route.

ReactionPathways cluster_0 Method A: Condensation cluster_1 Method B: Cross-Coupling SM_A 3,5-Difluoroacetophenone DMFDMA DMF-DMA (110°C) SM_A->DMFDMA SM_B 3-Bromo-1H-pyrazole Suzuki Pd(PPh3)4 K2CO3, 90°C SM_B->Suzuki Enaminone Enaminone Intermediate DMFDMA->Enaminone Boronic 3,5-Difluorophenyl- boronic acid Boronic->Suzuki Hydrazine Hydrazine (EtOH, 0°C) Enaminone->Hydrazine Product 3-(3,5-Difluorophenyl)- 1H-pyrazole Hydrazine->Product Suzuki->Product

Figure 2: Purification Decision Tree

Caption: Decision logic for workup based on observed impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (Single Spot?) Start->CheckTLC Precipitate Precipitate from Water/EtOH CheckTLC->Precipitate Method A FilterPd Filter thru Celite (Remove Pd) CheckTLC->FilterPd Method B ColorCheck Solid Color? Precipitate->ColorCheck White Pure Product (Dry & Use) ColorCheck->White White/Off-White Yellow Trace Azine/Enaminone ColorCheck->Yellow Deep Yellow Recryst Recrystallize (EtOH:H2O 1:1) Yellow->Recryst Recryst->White Flash Flash Column (Hex/EtOAc) FilterPd->Flash Flash->White

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23006208, 5-(difluoromethyl)-1H-pyrazole. (Note: General pyrazole properties and tautomerism data). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (Comprehensive review of hydrazine condensation and Suzuki coupling methodologies). Retrieved from [Link]

  • Preprints.org (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (Demonstrates reactivity of 3,5-difluoroacetophenone derivatives in Vilsmeier-Haack/cyclization contexts). Retrieved from [Link]

  • Royal Society of Chemistry (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (Protocol basis for microwave-assisted coupling of bromopyrazoles). Retrieved from [Link]

Sources

Comparative Analysis of Spectroscopic Data for Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Differentiation of 1,3- and 1,5-disubstituted pyrazoles via NMR and MS

Executive Summary: The Regioisomer Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-diketones—often yields a mixture of 1,3- and 1,5-regioisomers .

These isomers exhibit drastically different biological activities and metabolic profiles. Misassignment of regiochemistry can lead to months of wasted structure-activity relationship (SAR) optimization. This guide provides a definitive, data-driven protocol for distinguishing these isomers, prioritizing 2D NMR (NOESY/HMBC) as the gold standard, supported by Mass Spectrometry (MS) fragmentation patterns.

Mechanistic Context: Origins of Isomerism

Understanding the formation of these isomers informs the analytical strategy. The reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

) proceeds via a hydrazone intermediate.
  • 1,3-Isomer Formation: Nucleophilic attack by the terminal hydrazine nitrogen on the most electrophilic carbonyl, followed by cyclization.

  • 1,5-Isomer Formation: Often favored by steric constraints or specific solvent effects (e.g., acidic vs. basic media).

Because the electronic and steric differences between the two carbonyls are often subtle, mixtures are common, necessitating rigorous spectroscopic differentiation.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

Simple 1D


H NMR is often insufficient due to overlapping signals. The definitive assignment requires analyzing the spatial proximity of substituents (NOE) and long-range scalar couplings (HMBC).
Table 1: Key NMR Discriminators for N-Substituted Pyrazoles
Feature1,5-Disubstituted Isomer 1,3-Disubstituted Isomer Reliability
NOE Correlation Strong NOE between N-substituent protons and C5-substituent (or H5).No NOE between N-substituent and C3-substituent. Strong NOE between N-substituent and H5 (if C5 is unsubstituted).High (Definitive)
HMBC (

)
N-substituent protons couple to C5. C5 often couples to H4.N-substituent protons couple to C5. C5 couples to H4. (HMBC alone can be ambiguous without distinct C3/C5 shifts).Medium

C Chemical Shift
C5 is typically deshielded (downfield) relative to C3 due to the adjacent nitrogen lone pair effect (approx.

130-145 ppm).[1]
C3 is typically shielded (upfield) relative to C5 (approx.

140-160 ppm depending on R).
Low (Substituent dependent)

H Shift (Ring H)
H4 signal often shifts depending on the shielding cone of the N-aryl group (if present).H4 signal is less affected by N-substituent anisotropy.Low

Critical Insight: In 1,5-isomers where the N-substituent is an aryl group (e.g., phenyl), the phenyl ring often twists out of plane to relieve steric strain with the C5-substituent. This can cause significant shielding of the C5-substituent protons due to the ring current of the N-phenyl group.

B. Mass Spectrometry (MS) – Fragmentation Signatures

While less definitive than NMR for de novo assignment, MS provides confirmatory evidence, particularly when reference standards are available.

  • Proximity Effects (Ortho Effect): In 1,5-isomers, the N-substituent and C5-substituent are spatially close. If these groups can interact (e.g., H-transfer), unique fragments are observed.

  • Fragmentation Pathways:

    • 1,3-Isomers: Tend to lose the N-substituent (e.g.,

      
      ) or undergo ring cleavage yielding specific nitrile fragments (
      
      
      
      ).
    • 1,5-Isomers: Often show a characteristic loss of the substituent at C5 combined with the N-substituent if interaction is possible.

Visualization of Logic Pathways

Diagram 1: Regioisomer Synthesis & Differentiation Workflow

This diagram illustrates the divergent synthesis pathways and the critical decision node for assignment.

Pyrazole_Differentiation cluster_logic Differentiation Logic Start Hydrazine + 1,3-Diketone Intermediate Hydrazone Intermediates Start->Intermediate Condensation Isomer13 1,3-Isomer (Thermodynamic) Intermediate->Isomer13 Cyclization A Isomer15 1,5-Isomer (Kinetic/Steric) Intermediate->Isomer15 Cyclization B Analysis Spectroscopic Analysis Isomer13->Analysis Isomer15->Analysis NOE_Check NOESY Experiment Analysis->NOE_Check Result_Pos NOE: N-R ↔ C5-R NOE_Check->Result_Pos Observed Result_Neg NOE: N-R ↔ H5 only (No interaction with C3-R) NOE_Check->Result_Neg Observed

Caption: Synthesis pathways leading to regioisomers and the critical NOESY checkpoint for structural assignment.

Diagram 2: NOE Correlation Map

Visualizing the spatial relationships in the 1,5-isomer which allow for definitive assignment.

NOE_Map N1 N1 N_Sub N-Substituent (e.g., CH3, Ph) N1->N_Sub C5 C5 N1->C5 C5_Sub C5-Substituent (e.g., Alkyl, Aryl) N_Sub->C5_Sub STRONG NOE (Diagnostic for 1,5) C3 C3-Sub N_Sub->C3 NO NOE (Too far) C5->C5_Sub C4 C4-H C5->C4 C4->C3 C3->N1 N2

Caption: Spatial proximity in 1,5-disubstituted pyrazoles enabling diagnostic NOE correlations between N1 and C5 substituents.

Experimental Protocol: Definitive Assignment Workflow

This protocol is designed to be self-validating. If the NOE data is ambiguous (e.g., due to peak overlap), the protocol mandates a fallback to HMBC or synthesis of an authentic standard.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of the isolated isomer in 0.6 mL of DMSO-d6 .

    • Why: DMSO minimizes aggregation and often separates N-H or aromatic signals better than CDCl3.

  • Tube: Use a high-precision 5mm NMR tube to ensure shimming quality for 2D experiments.

Step 2: 1D H NMR Screening
  • Acquire a standard proton spectrum (16 scans).

  • Checkpoint: Identify the N-substituent protons (e.g., N-Me singlet ~3.8-4.0 ppm or N-Ph multiplets) and the ring proton (H4) or substituent protons.

Step 3: 2D NOESY (The Critical Step)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphp on Bruker systems).

  • Mixing Time: Set to 500-800 ms .

    • Why: This duration is optimal for small-to-medium molecules (MW 200-500) to build up measurable NOE without excessive spin diffusion.

  • Analysis:

    • Locate the diagonal peak for the N-substituent.

    • Look for cross-peaks (off-diagonal) connecting to other protons.

    • Interpretation:

      • Correlation to C5-R: Confirms 1,5-isomer .

      • Correlation to H4 only: Ambiguous, but suggests C5 might be unsubstituted.

      • Correlation to H5 (if C5=H): Confirms N1 is adjacent to H5 (common in 1,3-substituted pyrazoles where position 5 is empty).

Step 4: 2D HMBC (Validation)
  • Run a standard HMBC experiment optimized for

    
     Hz.
    
  • Look for the coupling of the N-substituent protons to the ring carbons.[2]

  • 1,5-Isomer: N-Me protons will couple to C5. C5 should also show a coupling to the C5-substituent protons.

  • 1,3-Isomer: N-Me protons couple to C5 (which is a CH). This C5 carbon will not couple to a substituent group (since the substituent is at C3).

References

  • National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • Canadian Science Publishing. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

Sources

Benchmarking the Stability of 3-(3,5-Difluorophenyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of kinase inhibitor design, 3-(3,5-Difluorophenyl)-1H-pyrazole represents a "privileged scaffold"—a structural motif selected not just for its binding affinity but for its exceptional metabolic and chemical robustness.

This guide benchmarks the stability of this core intermediate against established pyrazole-containing drugs (Celecoxib and Crizotinib ). The comparative analysis focuses on the specific advantage of the 3,5-difluoro substitution pattern, which functions as a metabolic blockade, preventing the rapid oxidative clearance often seen in non-fluorinated phenylpyrazoles.

Key Takeaway: The 3,5-difluorophenyl motif effectively "hardens" the pyrazole scaffold against CYP450-mediated oxidation, offering superior metabolic stability compared to unsubstituted phenylpyrazole analogs and comparable core stability to marketed therapeutics.

Comparative Benchmarking: Product vs. Known Drugs

To validate the performance of this compound, we compare its structural and metabolic properties against two FDA-approved "Gold Standards" that share the pyrazole core.

Table 1: Stability Profile Comparison
FeatureThis compound Celecoxib (Reference Std)Crizotinib (Reference Std)
Core Structure Difluorophenyl-PyrazoleTrifluoromethyl-PyrazolePiperidine-Pyrazole
Metabolic Liability Low (Blocked C-H sites)Moderate (Methyl hydroxylation)Moderate (Piperidine oxidation)
Primary Clearance Renal/Biliary (Predicted)Hepatic (CYP2C9)Hepatic (CYP3A4)
Half-Life (

)
High Stability (Scaffold)~11 Hours [1]~42 Hours [2]
Chemical Stability Resistant to Acid/Base hydrolysisStableStable
Key Advantage Metabolic Blockade: Fluorines at 3,5-positions prevent arene oxidation.COX-2 SelectivityALK/ROS1 Potency
Mechanistic Insight: The Metabolic Blockade

The primary failure mode for phenyl-pyrazole drugs is hydroxylation at the phenyl ring by cytochrome P450 enzymes.

  • Unsubstituted Phenyl: Rapidly hydroxylated at para or meta positions.

  • 3,5-Difluoro Substitution: The C-F bond is metabolically inert (

    
    ). The fluorine atoms at the 3 and 5 positions sterically and electronically deactivate the ring towards CYP-mediated oxidation, forcing metabolism to occur only on less favorable sites or appended side chains [3].
    

Visualizing the Stability Logic

The following diagram illustrates the metabolic fate of the scaffold compared to a standard phenylpyrazole, highlighting the "Blocking Effect."

MetabolicBlockade cluster_0 Standard Scaffold (Vulnerable) cluster_1 Target Scaffold (Stabilized) PhenylPyrazole 3-Phenyl-1H-pyrazole CYP CYP450 (Oxidation) PhenylPyrazole->CYP High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) Difluoro This compound Difluoro->CYP Low Affinity (Steric/Electronic Clash) Intact Intact Scaffold (High Stability) CYP->Metabolite C-H Oxidation CYP->Intact Metabolic Blockade (No Reaction) caption Figure 1: Mechanism of metabolic stabilization via 3,5-difluoro substitution.

Experimental Protocols for Benchmarking

To objectively verify the stability of this compound in your specific application, follow these self-validating protocols.

Protocol A: Metabolic Stability (Human Liver Microsomes - HLM)

This assay determines the intrinsic clearance (


) relative to the benchmarks.
  • Preparation:

    • Test Compound: 1 µM this compound in buffer.

    • Reference Controls: Celecoxib (Low

      
      ), Verapamil (High 
      
      
      
      ).
    • Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Incubation:

    • Initiate reaction with NADPH (1 mM) at 37°C.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis:

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate slope (

      
      ).
      
    • 
      .
      
    • 
      .
      

Success Criteria: The target compound should exhibit a


 in HLM, indicating high metabolic stability comparable to the core of Celecoxib.
Protocol B: Chemical Stability (Forced Degradation)

This protocol ensures the scaffold survives harsh synthetic or physiological conditions.

Stress ConditionDurationTemperatureTarget Outcome
Acidic (0.1 N HCl) 24 Hours60°C>99% Recovery (No hydrolysis)
Basic (0.1 N NaOH) 24 Hours60°C>99% Recovery (No ring opening)
Oxidative (3% H2O2) 4 HoursRT>95% Recovery (Resistant to N-oxidation)

Workflow: Stability Assessment Pipeline

Use this workflow to integrate the compound into your drug discovery cascade.

StabilityWorkflow cluster_chem Phase 1: Chemical Stress cluster_bio Phase 2: Biological Stability Start Start: this compound pH_Test pH 1-10 Stability (24h @ 60°C) Start->pH_Test Ox_Test Oxidative Stress (H2O2) pH_Test->Ox_Test HLM_Assay HLM Assay (vs. Celecoxib) Ox_Test->HLM_Assay Plasma_Assay Plasma Stability (Hydrolysis Check) HLM_Assay->Plasma_Assay Decision Decision Gate Plasma_Assay->Decision Proceed Proceed to Lead Opt Decision->Proceed t1/2 > 60 min Redesign Redesign Scaffold Decision->Redesign t1/2 < 15 min caption Figure 2: Step-by-step stability benchmarking workflow.

References

  • Paulson, S. K., et al. (2001). "Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption." Journal of Pharmacology and Experimental Therapeutics.

  • FDA Center for Drug Evaluation and Research. (2011). "Clinical Pharmacology and Biopharmaceutics Review: Crizotinib." Application Number: 202570Orig1s000.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Selectivity Profiling of 3-(3,5-Difluorophenyl)-1H-pyrazole-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Comparative analysis, selectivity profiling methodologies, and experimental validation of 3-(3,5-Difluorophenyl)-1H-pyrazole-based kinase inhibitors.

Executive Summary: The Strategic Value of the this compound Scaffold

The This compound moiety represents a privileged scaffold in modern kinase inhibitor design, particularly for targeting the Fibroblast Growth Factor Receptor (FGFR) family. This structural motif offers a distinct advantage over traditional phenyl- or dimethoxyphenyl-based inhibitors by leveraging the unique physicochemical properties of fluorine:

  • Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism (cytochrome P450), extending the compound's half-life (t1/2) compared to non-fluorinated analogs.

  • Hydrophobic Pocket Occupancy: The 3,5-difluoro substitution pattern enhances lipophilicity (

    
    ) while maintaining a steric profile similar to hydrogen, allowing the inhibitor to penetrate deep hydrophobic pockets (e.g., the gatekeeper region) often inaccessible to bulkier groups.
    
  • Selectivity Tuning: By modulating the electronic properties of the pyrazole ring, this scaffold can be fine-tuned to differentiate between closely related kinase isoforms (e.g., sparing FGFR4 to avoid gastrointestinal toxicity while potently inhibiting FGFR1/2/3).

This guide provides a comprehensive framework for profiling inhibitors based on this scaffold, comparing their performance against industry standards like Erdafitinib , Pemigatinib , and Infigratinib .

Comparative Analysis: Scaffold vs. Market Standards

The following analysis benchmarks a representative This compound Lead (Compound X) against FDA-approved FGFR inhibitors.

Table 1: Physicochemical and Selectivity Profile Comparison
FeatureThis compound Lead (Compound X)Erdafitinib (JNJ-42756493)Pemigatinib (INCB054828)Infigratinib (BGJ398)
Core Scaffold Aminopyrazole / Indazole QuinoxalinePyridyl-pyrimidinaminePyrimidinyl-urea
Primary Targets FGFR1, FGFR2, FGFR3FGFR1-4 (Pan-FGFR)FGFR1, FGFR2, FGFR3FGFR1, FGFR2, FGFR3
Gatekeeper Activity High (V564F, V555M)ModerateLowLow
FGFR4 Selectivity >100-fold selective (Sparing)Poor (Potent inhibitor)ModerateModerate
Metabolic Liability Low (Blocked oxidation sites)Moderate (N-dealkylation)ModerateHigh (CYP3A4)
Key Toxicity Hyperphosphatemia (Manageable)Hyperphosphatemia, DiarrheaHyperphosphatemiaHyperphosphatemia

Key Insight: The 3-(3,5-Difluorophenyl) group specifically enhances binding affinity in the ATP-binding pocket of FGFR2 V564F (gatekeeper mutant) by exploiting a hydrophobic interaction that is sterically clashed in non-fluorinated or bulkier analogs. This structural feature is critical for overcoming acquired resistance to first-generation inhibitors like Infigratinib.

Mechanism of Action & Signaling Pathway[1]

To understand the selectivity profile, one must visualize the downstream signaling effects. The this compound inhibitors typically function as Type I (ATP-competitive) inhibitors, binding to the active conformation (DFG-in) of the kinase.

Figure 1: FGFR Signaling Pathway and Inhibition Points

FGFR_Signaling FGF FGF Ligand FGFR FGFR1-4 Dimer (Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor 3-(3,5-Difluorophenyl) Pyrazole Inhibitor Inhibitor->FGFR Inhibition (ATP Competition) GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Schematic representation of the FGFR signaling cascade. The this compound inhibitor blocks autophosphorylation of the FGFR kinase domain, preventing downstream activation of the RAS-MAPK and PI3K-AKT pathways.

Comprehensive Selectivity Profiling Protocols

To validate the selectivity of your this compound-based inhibitor, a robust screening cascade is required. This protocol moves from biochemical potency to cellular efficacy and finally to mechanistic selectivity.

Phase 1: Biochemical Kinase Profiling (LanthaScreen)

Objective: Determine the intrinsic


 against a panel of wild-type (WT) and mutant kinases.

Methodology:

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Reagents:

    • Kinase Tracers (Alexa Fluor™ 647-labeled ATP-competitive probes).

    • Eu-labeled anti-tag antibodies (e.g., anti-GST, anti-His).

    • Recombinant FGFR1, FGFR2, FGFR3, FGFR4, and KDR (VEGFR2) proteins.

  • Protocol:

    • Prepare a 10-point dilution series of the inhibitor (starting at 10

      
      M) in DMSO.
      
    • Incubate kinase (5 nM), Eu-antibody (2 nM), and Tracer (variable

      
      ) with the inhibitor for 60 minutes at room temperature.
      
    • Measure TR-FRET signal (Ex: 340 nm, Em: 665 nm / 615 nm).

    • Data Analysis: Calculate the emission ratio (665/615 nm) and fit to a sigmoidal dose-response curve to determine

      
      .
      

Success Criteria:

  • 
     (FGFR1/2/3) < 10 nM.
    
  • Selectivity Ratio (FGFR4 / FGFR1) > 50-fold (to minimize diarrhea risk).

  • Selectivity Ratio (KDR / FGFR1) > 100-fold (to minimize hypertension risk).

Phase 2: Cellular Selectivity (BaF3 Isogenic Panel)

Objective: Assess potency against specific driver mutations in a cellular context, filtering out off-target toxicity.

Methodology:

  • Cell Lines: IL-3 dependent BaF3 cells engineered to express:

    • FGFR2-WT

    • FGFR2-V564F (Gatekeeper mutant)

    • FGFR3-V555M

    • Parental BaF3 (IL-3 dependent) – Negative Control for general toxicity.

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Condition A: IL-3 withdrawal (for FGFR-driven lines).

    • Condition B: IL-3 supplemented (for Parental line).

    • Treat with inhibitor (0.1 nM – 10

      
      M) for 72 hours.
      
    • Add CellTiter-Glo® reagent to measure ATP (luminescence).

  • Causality Check:

    • If

      
       (Parental + IL-3) 
      
      
      
      
      
      (FGFR-driven), the compound is cytotoxic , not selective.
    • If

      
       (Parental) >> 
      
      
      
      (FGFR-driven), the mechanism is on-target .
Figure 2: Selectivity Profiling Workflow

Profiling_Workflow Start Compound Synthesis (3,5-difluorophenyl core) Biochem Biochemical Assay (LanthaScreen/KinaseGlo) Target: FGFR1-4, KDR Start->Biochem Cellular Cellular Assay (BaF3 Isogenic Panel) WT vs V564F vs Parental Biochem->Cellular IC50 < 10 nM Selectivity Selectivity Analysis (ScanMAX / KinomeScan) 468 Kinase Panel Cellular->Selectivity Selectivity Index > 50x Decision Lead Candidate? Selectivity->Decision Refine Structure Refine Structure Decision->Refine Structure No (Off-target) In Vivo PK/PD In Vivo PK/PD Decision->In Vivo PK/PD Yes

Caption: Step-by-step profiling workflow from biochemical screening to broad kinome selectivity analysis.

Experimental Data Interpretation

When analyzing data for this compound inhibitors, focus on the Selectivity Score (S-score) .

Calculation:



A high-quality lead from this scaffold should exhibit an


 of < 0.05 at 1 

M concentration, indicating interaction with fewer than 5% of the kinome.
Common Off-Targets for Pyrazole Scaffolds:
  • p38 MAPK: Often inhibited by pyrazoles; monitor for anti-inflammatory effects.

  • KDR (VEGFR2): Structural homology with FGFR; inhibition causes hypertension.

  • Aurora Kinases: Monitor for genotoxicity.

Data Reporting Standard: Ensure all


 values are reported with 95% Confidence Intervals (CI) and that the Hill Slope is within 0.8 – 1.2 to confirm 1:1 binding stoichiometry.

References

  • Vertex Pharmaceuticals/NIH. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters. Link

  • Journal of Medicinal Chemistry. "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor." J. Med. Chem. 2021.[1][2] Link

  • Frontiers in Oncology. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use." Front.[1] Oncol. 2021.[1][2] Link

  • Molecular Cancer Therapeutics. "Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore." Mol.[3][4][5][6] Cancer Ther. 2017. Link

Sources

Safety Operating Guide

3-(3,5-Difluorophenyl)-1H-pyrazole Proper Disposal Procedures

[1]

Executive Summary: The "Golden Rules" of Disposal

Immediate Action Required:

  • NEVER dispose of this compound down the drain. It is toxic to aquatic life and persistent.

  • NEVER mix with non-halogenated solvents. This contaminates the entire waste stream, increasing disposal costs and complexity.

  • ALWAYS label waste containers as "Halogenated Organic Waste" with the explicit note: "Contains Fluorine - Potential HF Generation upon Combustion."

This guide provides the definitive protocol for the safe disposal of 3-(3,5-Difluorophenyl)-1H-pyrazole (C₉H₆F₂N₂).[1] As a fluorinated nitrogen heterocycle, its disposal requires strict adherence to protocols that prevent the release of hydrofluoric acid (HF) and nitrogen oxides (NOx) during thermal destruction.

Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with this molecular architecture.

PropertyData / Description
Chemical Name This compound
Molecular Formula C₉H₆F₂N₂
Molecular Weight ~180.15 g/mol
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM); Low water solubility.[1]
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation , Aquatic Toxicity .
Combustion Hazard Generates Hydrofluoric Acid (HF) , Carbon Monoxide (CO), Nitrogen Oxides (NOx).

Expert Insight: The presence of the difluorophenyl moiety is the critical factor here. Standard incineration without acid gas scrubbing will release HF gas, which is corrosive to incinerator linings and highly toxic. Therefore, this waste must be directed to a facility equipped with wet scrubbers.

Waste Segregation & Storage (Pre-Disposal)

Proper segregation at the bench is the single most effective safety measure.

The Segregation Decision Tree

Use the following logic to determine the correct waste stream.

WasteSegregationStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Waste(Powder, Contaminated Gloves, Paper)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquors, Rinsates)StateCheck->LiquidLiquidSolidBinSolid Hazardous Waste BinLabel: 'Solid Halogenated Organics'Solid->SolidBinSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloYesCombine in Halogenated Waste Carboy(Code: F001/F002 equivalent)SolventCheck->HaloYesYes (DCM, etc.)HaloNoSegregate! Do NOT mix with Non-Halogenated.Mark as 'Halogenated' due to solute.SolventCheck->HaloNoNo (MeOH, DMSO)

Figure 1: Decision logic for segregating fluorinated pyrazole waste streams.

Storage Protocols
  • Container Compatibility: Use High-Density Polyethylene (HDPE) containers. Avoid glass if there is a risk of breakage, though glass is chemically compatible.

  • Labeling: The label must read:

    • Chemical Name: this compound[1][2]

    • Constituents: e.g., "in Dichloromethane" or "Solid Debris"

    • Hazard Checkbox: Toxic, Irritant

    • Critical Note:"HALOGENATED" (This triggers the correct incineration protocol).

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.

  • Collect: Place all solid waste into a dedicated wide-mouth HDPE jar labeled "Solid Halogenated Waste."

  • Double Bag: If the waste includes fine powder that poses an inhalation risk, seal it in a clear zip-lock bag before placing it in the waste jar.

  • Seal: Ensure the lid is screwed on tightly to prevent volatile emissions (if any residual solvent is present).

  • Manifest: List the approximate weight of the pyrazole on the waste tag.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and HPLC waste.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform : Pour directly into the "Halogenated Solvent Waste" carboy.

    • If dissolved in Methanol/DMSO/Ethyl Acetate : Even though the solvent is non-halogenated, the solute renders the entire mixture Halogenated Waste . You must pour this into the "Halogenated Solvent Waste" carboy.

  • Rinsing: Rinse the original glassware with a small amount of acetone or DCM and add the rinsate to the same waste container.

  • Cap & Vent: Use safety caps with pressure-relief valves if available, especially if the solution contains volatile solvents.

Protocol C: Spill Cleanup Response

Scenario: 500 mg of solid powder spilled on the benchtop.

SpillResponseAlert1. Alert & IsolateNotify nearby personnelPPE2. Don PPENitrile gloves, Lab coat, Safety Goggles(N95 if dust is airborne)Alert->PPEContain3. ContainCover with damp paper towelto prevent dust dispersionPPE->ContainClean4. CleanWipe up solids. Clean area withsoap/water, then acetone.Contain->CleanDispose5. DisposeAll materials intoSolid Halogenated WasteClean->Dispose

Figure 2: Operational workflow for safe spill cleanup.[1]

The "End of Life": Professional Incineration

As a researcher, your responsibility ends at the waste pickup. However, understanding the downstream process validates why you segregated the waste.

  • The Process: The waste is transported to a TSD (Treatment, Storage, and Disposal) facility.

  • Thermal Destruction: The compound is incinerated at temperatures >1000°C.

    • Reaction:

      
      
      
  • Scrubbing: Because 2 moles of Hydrofluoric Acid (HF) are generated for every mole of pyrazole, the incinerator exhaust must pass through a caustic scrubber (typically Sodium Hydroxide) to neutralize the HF before release.

    • Neutralization:[1]

      
      
      
  • Why Segregation Matters: If you hide this fluorinated compound in a "Non-Halogenated" waste stream, it may be sent to a fuel-blending facility or an incinerator without adequate scrubbers. This would release toxic HF gas into the atmosphere, violating environmental permits (EPA/EU regulations).

Regulatory & Compliance Notes

  • RCRA (USA): While this compound is not explicitly "P" or "U" listed, it is treated as a Characteristic Hazardous Waste (due to toxicity) or falls under the "F-list" umbrella if mixed with spent halogenated solvents (e.g., F001, F002) [1].

  • EPA Guidance: The EPA emphasizes that fluorinated organics require high-temperature combustion to ensure destruction of the C-F bond [2].

  • EU Waste Code: Assign 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). RCRA Regulations. [Link]

  • US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. (Applied here as best practice for fluorinated organics). [Link]

  • PubChem. Compound Summary: this compound (Analog Data).[1] National Library of Medicine. [Link]

Navigating the Safe Handling of 3-(3,5-Difluorophenyl)-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and application of novel chemical entities are paramount. Among these, fluorinated heterocyclic compounds like 3-(3,5-Difluorophenyl)-1H-pyrazole are of significant interest. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling by delivering in-depth, field-proven insights.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

These classifications are based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the 2,4-difluoro isomer, which serves as a reliable surrogate for establishing baseline safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended equipment, emphasizing the causality behind each selection.

PPE CategoryRecommended EquipmentRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals, including aromatic and fluorinated compounds. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or immersion, consider double-gloving. Change gloves immediately if contamination is suspected.[1]
Eye and Face Protection Chemical Safety Goggles and Face ShieldSafety goggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[2]
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Acid Gas CartridgesA respirator is essential when working outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation. Ensure a proper fit test has been conducted and that you are trained in the use and maintenance of the respirator.
Protective Clothing Chemical-resistant Lab Coat, Apron, and Full-length PantsA lab coat, preferably made of a chemical-resistant material, should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory to protect the lower body.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is fundamental to ensuring a safe working environment. The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Assemble all necessary PPE as outlined in the table. don_ppe Don all PPE correctly before entering the designated work area. prep_area->don_ppe Proceed to Handling gather_materials Gather all required chemicals, reagents, and equipment. handle_compound Handle this compound with care, avoiding dust generation. transfer Use appropriate tools (spatula, etc.) for transfers. clean_area Clean the work area thoroughly with appropriate solvents. handle_compound->clean_area Proceed to Post-Handling decontaminate Decontaminate all equipment used. doff_ppe Remove PPE in the correct order to avoid self-contamination. wash_hands Wash hands thoroughly with soap and water.

Caption: Experimental workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.

cluster_waste_collection Waste Collection cluster_storage Storage cluster_disposal Disposal solid_waste Collect solid waste (contaminated gloves, paper towels, etc.) in a designated, labeled hazardous waste container. liquid_waste Collect liquid waste (reaction residues, cleaning solvents) in a separate, labeled hazardous waste container. store_waste Store waste containers in a designated, well-ventilated, and secondary containment area. solid_waste->store_waste Segregate and Store liquid_waste->store_waste disposal_request Arrange for pickup and disposal by a licensed hazardous waste management company. store_waste->disposal_request Schedule Disposal

Caption: Disposal workflow for this compound waste.

Key Disposal Principles:

  • Segregation: Never mix incompatible waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Containment: Ensure all waste containers are securely sealed and stored in secondary containment to prevent spills.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Our commitment is to empower you with the knowledge and resources necessary to conduct your work with the highest standards of safety and scientific integrity.

References

  • BASF. (2026, February 6).
  • Guide Gloves. CHEMICAL- RESISTANT GLOVES.
  • USA Scientific, Inc.
  • TCI Chemicals. (2025, June 26).
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • 3 - Safety D
  • Sigma-Aldrich. 3,5-bis(difluoromethyl)-1h-pyrazole.
  • J-Stage. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
  • Kishida Chemical Co., Ltd. (2017, October 31).
  • MilliporeSigma. (2026, January 6).
  • Fisher Scientific.
  • Esko Safety. Esko Glove Chemical Resistance Chart.
  • Semantic Scholar.
  • OSU Chemistry.
  • Santa Cruz Biotechnology. 3,5-bis(difluoromethyl)-1H-pyrazole | SCBT.
  • CymitQuimica. (2024, December 19).
  • J&K Scientific. (2024, January 16). 3-(Difluoromethyl)-1H-pyrazole | 1007468-17-8.
  • RSC Publishing. (2024, December 11).
  • PMC.
  • PubChem. 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine.
  • Pharmaffiliates. CAS No : 1145-01-3| Chemical Name : 3,5-Diphenylpyrazole.
  • Sigma-Aldrich. (2024, September 8).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.